2-Methyl-3-(methylthio)pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-methylsulfanylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPFFGVGWFKTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863048 | |
| Record name | 2-Methyl-3-(methylthio)pyrazine | |
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Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-20-4, 67952-65-2, 68378-12-1 | |
| Record name | 2-Methyl-3-(methylthio)pyrazine | |
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| Record name | 2-Methyl-3-(methylthio)pyrazine | |
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| Record name | Pyrazine, methyl(methylthio)- | |
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| Record name | Pyrazine, 2-methyl-3(or 5)-(methylthio)- | |
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| Record name | 2-Methyl-3-(methylthio)pyrazine | |
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| Record name | Pyrazine, 2-methyl-3-(methylthio)- | |
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| Record name | Pyrazine, 2-methyl-3(or 5)-(methylthio)- | |
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| Record name | 2-Methyl-3-(methylthio)pyrazine | |
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| Record name | 2-methyl-3-(methylthio)pyrazine | |
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| Record name | 2-methyl-3(or5)-(methylthio)pyrazine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-(METHYLTHIO)PYRAZINE | |
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| Record name | 2-Methyl-(3 or 5 or 6)-(methylthio)pyrazine (mixture of isomers) | |
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Foundational & Exploratory
2-Methyl-3-(methylthio)pyrazine chemical properties and structure
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction: The Aromatic and Synthetic Significance of 2-Methyl-3-(methylthio)pyrazine
This compound, a heterocyclic aromatic compound, is a molecule of considerable interest in both sensory science and synthetic chemistry.[1] Belonging to the pyrazine family, it is renowned for its potent and complex aroma profile, characterized by nutty, roasted, and meaty notes.[1][2] This olfactory richness makes it an indispensable component in the flavor and fragrance industry, where it is used to construct authentic and appealing taste and scent profiles for a wide range of consumer products, including coffee, cocoa, and various savory foods.[2]
Beyond its role as an aroma chemical, this compound serves as a valuable heterocyclic building block in organic synthesis. The pyrazine ring system is a key scaffold in numerous pharmaceuticals and agrochemicals. The presence of reactive sites—the methyl and methylthio groups—on the pyrazine core allows for further chemical modifications, enabling its use as an intermediate in the development of more complex and potentially bioactive molecules.[1] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, analysis, and reactivity, designed to support professionals in research and development.
Chemical Structure and Identification
The unique sensory and chemical properties of this compound are dictated by its molecular architecture, which features a pyrazine ring substituted with a methyl group at the 2-position and a methylthio (-SCH₃) group at the 3-position.
Caption: Chemical structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 2882-20-4 | [3][4] |
| 67952-65-2 (mixture of isomers) | [5] | |
| Molecular Formula | C₆H₈N₂S | [3][4] |
| Molecular Weight | 140.21 g/mol | [1][4] |
| InChI | InChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 | [3] |
| InChIKey | PPPFFGVGWFKTHX-UHFFFAOYSA-N | [3] |
| SMILES | CC1=C(SC)N=CC=N1 |[3] |
Physicochemical and Organoleptic Properties
This compound is typically a colorless to pale yellow liquid under standard conditions.[1][6] It is slightly soluble in water but demonstrates good solubility in common organic solvents like ethanol and ether.[7] Its most notable characteristics are its potent aroma and flavor, which are detectable at very low concentrations.
Table 2: Physicochemical and Organoleptic Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 213-214 °C (at 760 mmHg) | [1][5] |
| Density | ~1.15 g/mL (at 25 °C) | [1][5] |
| Refractive Index | ~1.585 (at 20 °C) | [5] |
| Flash Point | 98.9 °C (210 °F) | [8] |
| Odor Profile | Nutty, roasted, meaty, coffee, almond, vegetable | [5] |
| Taste Profile | Nutty, roasted, earthy, coffee, peanut, popcorn-like nuances | [5] |
| Aroma Threshold | 4 to 60 ppb (parts per billion) |[5] |
Synthesis and Manufacturing
The synthesis of this compound is most commonly achieved via nucleophilic substitution on a halogenated pyrazine precursor. A well-documented method involves the reaction of 2-chloro-methylpyrazine with an alkali metal methylmercaptide.[9] This reaction typically yields a mixture of isomers, with the desired this compound being the major product.[9]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Chloro-methylpyrazine
The following protocol is adapted from methodologies described in the patent literature for the synthesis of methyl-methylmercapto-pyrazines.[9]
I. Preparation of Sodium Methylmercaptide:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the sodium ethoxide solution in an ice bath.
-
Bubble methyl mercaptan (CH₃SH, >1 equivalent) gas through the cooled solution, or add a pre-condensed solution of methyl mercaptan in ethanol. The formation of sodium methylmercaptide results in a sodium salt slurry.
II. Nucleophilic Substitution Reaction:
-
To the vigorously stirred slurry of sodium methylmercaptide, add a solution of 2-chloro-methylpyrazine (1 equivalent) in ethanol dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the consumption of the starting material.
III. Work-up and Purification:
-
Pour the reaction mixture into water.
-
Extract the aqueous mixture multiple times with a suitable organic solvent, such as diethyl ether.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation. The fraction containing the product mixture typically distills at 85-87 °C under 10-15 torr.[8] The resulting product is a mixture containing approximately 70-75% this compound, with the remainder being the 5- and 6- isomers.[9]
Spectroscopic and Chromatographic Analysis
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS), typically coupled with Gas Chromatography (GC), is the primary technique for identifying this compound. The molecule exhibits a clear molecular ion peak (M⁺) at m/z 140, corresponding to its molecular weight.
-
Molecular Ion (M⁺): m/z 140
-
Key Fragments: Common fragmentation patterns for alkyl- and thioalkyl-pyrazines involve the loss of methyl radicals (M-15) and cleavage of the C-S bond. The NIST database shows significant peaks at m/z 140, 125, and 107.[3][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While published experimental NMR data is scarce, ¹H and ¹³C NMR spectra can be reliably predicted using computational algorithms.[8][10] These predictions are invaluable for structural verification.
Table 3: Predicted NMR Data for this compound (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.25 | Doublet (d) | Pyrazine H-5 |
| ~8.15 | Doublet (d) | Pyrazine H-6 | |
| ~2.60 | Singlet (s) | 2-Methyl (C-CH₃) | |
| ~2.55 | Singlet (s) | 3-Methylthio (S-CH₃) | |
| ¹³C NMR | ~154 | Singlet (s) | Pyrazine C-2 |
| ~151 | Singlet (s) | Pyrazine C-3 | |
| ~144 | Singlet (s) | Pyrazine C-5 | |
| ~142 | Singlet (s) | Pyrazine C-6 | |
| ~22 | Singlet (s) | 2-Methyl (C-CH₃) | |
| ~14 | Singlet (s) | 3-Methylthio (S-CH₃) |
Note: Predicted values generated using online NMR prediction tools.[8][10] Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (pyrazine ring): Multiple bands in the ~1400-1600 cm⁻¹ region.
-
C-H bending (aliphatic): ~1375-1450 cm⁻¹
Gas Chromatography (GC) Analysis
GC is the standard method for the separation and quantification of this compound, especially in complex matrices like food and beverages.
Caption: Representative workflow for the analysis of pyrazines in coffee by HS-SPME-GC-MS.
Representative GC-MS Protocol for Coffee Analysis
This protocol is based on established methods for analyzing volatile compounds in roasted coffee.[11]
-
Sample Preparation: Place 100 mg of ground roasted coffee into a 5 mL headspace vial.
-
Equilibration: Equilibrate the sample for 10 minutes at 40°C.
-
HS-SPME Extraction: Expose a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 20 minutes at 40°C.
-
GC Injection: Insert the fiber into the GC inlet, held at 250°C, for 10 minutes for thermal desorption in splitless mode.
-
GC Separation:
-
Column: VF-5MS (30 m x 0.25 mm ID, 0.25 μm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 50°C, ramp to 250°C at a rate of 3°C/min.
-
-
MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
-
Temperatures: Ion source at 270°C, transfer line at 250°C.
-
-
Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic reference standard and/or the NIST library database.[3][9]
Chemical Reactivity and Potential Transformations
The chemical behavior of this compound is governed by the interplay between the electron-deficient pyrazine ring and the nucleophilic sulfur atom of the methylthio group.
-
Oxidation: The thioether group is susceptible to oxidation. Reaction with mild oxidizing agents (e.g., hydrogen peroxide) can yield the corresponding sulfoxide, while stronger oxidants can produce the sulfone. These transformations would significantly alter the molecule's polarity and biological properties.
-
Nucleophilic Substitution: While the pyrazine ring itself is generally resistant to nucleophilic attack, the thioether can act as a leaving group under certain conditions, or the sulfur atom can act as a nucleophile itself, participating in reactions to form sulfonium salts.[6]
-
Ring Metalation: The protons on the pyrazine ring can be abstracted by strong bases, although the methyl group protons are generally more acidic and are preferentially removed, allowing for further functionalization at that position.
Natural Occurrence
This compound has been identified as a volatile component in thermally processed foods. It is a known constituent of roasted coffee, contributing to its characteristic aroma.[12] Its formation is attributed to the Maillard reaction, a complex series of chemical reactions between amino acids (particularly sulfur-containing ones like cysteine and methionine) and reducing sugars that occurs during roasting and cooking.[13]
References
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Available at: [Link]
- Chemical Profile and Industrial Use of this compound. (n.d.). Self-published article.
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. TGSC Information System. Available at: [Link]
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Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Perflavory Information System. Available at: [Link]
-
Granvogl, M., & Schieberle, P. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6814-6821. Available at: [Link]
- Vertex AI Search Grounding API. (n.d.). The Chemical Profile and Industrial Use of this compound.
-
PubChem. (n.d.). Pyrazine, methyl(methylthio)-. National Center for Biotechnology Information. Available at: [Link]
-
FooDB. (2019). Showing Compound this compound (FDB020200). Available at: [Link]
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Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 56-69. Available at: [Link]
- Guggenheim, M., & De Simone, R. (1967). U.S. Patent No. 3,328,402. Washington, DC: U.S. Patent and Trademark Office.
-
Journal of Agricultural and Food Chemistry. (n.d.). ACS Publications. Available at: [Link]
-
Mauger, C., & Ebel, A. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. European Journal of Organic Chemistry, 2020(38), 6135-6147. Available at: [Link]
-
Harianja, N. K. D., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
-
Amrani-Hemaimi, M., Cerny, C., & Fay, L. B. (1995). Mechanisms of formation of alkylpyrazines in the Maillard reaction. Journal of Agricultural and Food Chemistry, 43(11), 2818-2822. Available at: [Link]
-
Choe, J., et al. (2023). Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. Journal of Applied Pharmaceutical Science, 13(10), 157-171. Available at: [Link]
-
NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. Available at: [Link]
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- 6. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity Food & Flavor Chemicals [pipzine-chem.com]
- 7. 2-methyl-3(or 5)-(methyl thio) pyrazine, 68378-12-1 [thegoodscentscompany.com]
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2-Methyl-3-(methylthio)pyrazine CAS number 2882-20-4
An In-depth Technical Guide to 2-Methyl-3-(methylthio)pyrazine (CAS 2882-20-4)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 2882-20-4), a heterocyclic aromatic compound pivotal to the flavor and fragrance industries. We will explore its fundamental chemical and physical properties, common synthesis pathways, and the analytical methodologies essential for its characterization and quality control. Furthermore, this document details its significant applications, driven by its distinct sensory profile, and outlines the critical safety, handling, and regulatory considerations for its use in research and commercial settings. This guide is intended for researchers, chemists, and professionals in drug development and food science who require a deep technical understanding of this compound.
Introduction and Significance
This compound is a potent aroma chemical belonging to the pyrazine family, which is renowned for compounds that contribute significantly to the flavor and aroma of cooked, roasted, and toasted foods.[1][2] Its unique molecular structure gives rise to a complex and highly sought-after sensory profile, characterized by nutty, roasted, meaty, and coffee-like notes.[1][3][4] This aroma is perceptible even at very low concentrations, with detection thresholds reported in the parts-per-billion (ppb) range.[3]
While not reported to occur naturally, its synthetic counterpart is widely utilized as a flavoring agent in a variety of food products, including baked goods, meat products, and coffee formulations, to impart or enhance desirable roasted and savory characteristics.[1][4][5] Its FEMA number, 3208, designates it as a generally recognized as safe (GRAS) flavoring substance for use in food.[5][6][7][8] This guide serves to consolidate the technical knowledge surrounding this compound, providing a foundational resource for its scientific and industrial applications.
Physicochemical Properties
The physical and chemical characteristics of this compound dictate its behavior in various matrices and are crucial for its application and analysis. At room temperature, it is a colorless to pale yellow liquid.[1][4][7] It is sparingly soluble in water but readily soluble in organic solvents like alcohol and ether, a property that facilitates its incorporation into diverse food systems.[1][5]
A summary of its key properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 2882-20-4 | [5][8][9] |
| Molecular Formula | C₆H₈N₂S | [5][9] |
| Molecular Weight | 140.21 g/mol | [1][9][10] |
| FEMA Number | 3208 | [5][6][7][8] |
| Appearance | Colorless to pale yellow liquid | [1][4][7] |
| Odor Profile | Nutty, roasted, meaty, earthy, coffee, vegetable | [1][3][5][7] |
| Boiling Point | 213-214 °C at 760 mmHg | [3][5][10] |
| Density | ~1.15 g/mL at 25 °C | [3][10] |
| Refractive Index | ~1.570 - 1.590 at 20 °C | [5][7][11] |
| Flash Point | 98.89 °C (210 °F) | [5][11][12] |
| Solubility | Slightly soluble in water; soluble in alcohol | [1][5] |
Synthesis and Isomeric Considerations
The industrial production of this compound is a critical aspect of its supply chain for flavor applications. A common and logical synthetic route involves the nucleophilic substitution of a chlorine atom on a pyrazine ring with a methylthiolate group.
General Synthesis Pathway
The preparation typically starts from 2-methylchloropyrazine.[3] This precursor is chosen for the ready availability of the pyrazine core and the chloro-substituent, which acts as a good leaving group. The chloropyrazine is reacted with a source of the methylthio- group, such as sodium methyl mercaptide (methanethiolate).
The causality of this experimental choice lies in the electron-deficient nature of the pyrazine ring, which facilitates nucleophilic aromatic substitution. The reaction proceeds as the sulfur-based nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion.
It is crucial to note that this reaction often yields a mixture of isomers, including 2-methyl-5-(methylthio)pyrazine and 2-methyl-6-(methylthio)pyrazine, alongside the target this compound.[3] The final product is therefore frequently sold and used as a mixture of these isomers, which collectively contribute to the overall flavor profile.[2][13]
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of methylthiopyrazine isomers.
Caption: General workflow for the synthesis of this compound.
Analytical Methodologies
Accurate identification and quantification of this compound, especially within complex food matrices or in the presence of its isomers, necessitates robust analytical techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.
Principle of GC-MS Analysis
GC-MS is the authoritative method because it provides two critical dimensions of separation and identification.
-
Gas Chromatography (GC): This technique separates volatile compounds based on their boiling points and affinity for the stationary phase of the GC column. This is essential for resolving the different methylthiopyrazine isomers from each other.
-
Mass Spectrometry (MS): Following separation by GC, the molecules are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for definitive identification by comparing the fragmentation pattern to reference libraries, such as the NIST Mass Spectral Library.[9][14][15]
Standard Operating Protocol: GC-MS Analysis
This protocol is a self-validating system for the routine analysis of this compound in a flavor concentrate.
-
Sample Preparation:
-
Accurately prepare a 1000 ppm stock solution of the this compound reference standard in ethanol.
-
Prepare a 1% (v/v) solution of the sample to be analyzed in ethanol.
-
Create a calibration curve by serially diluting the stock solution to concentrations of 1, 5, 10, and 20 ppm.
-
-
Instrumentation:
-
GC System: Agilent 8890 or equivalent.
-
Column: DB-1 or similar non-polar capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness).[14] The choice of a non-polar column is based on separating compounds primarily by their boiling points.
-
MS Detector: Agilent 5977B MSD or equivalent.
-
-
GC Method Parameters:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (Split ratio 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify the peak for this compound and its isomers by comparing retention times with the reference standard.
-
Confirm identity by matching the acquired mass spectrum against the NIST library database.[9][15][16] The parent ion (M+) should be visible at m/z 140.
-
Quantify the compound by integrating the peak area and comparing it against the calibration curve.
-
Analytical Workflow Diagram
Caption: Standard workflow for the GC-MS analysis of pyrazine compounds.
Safety, Handling, and Toxicology
While this compound is approved for use as a flavoring agent, concentrated forms of the chemical require careful handling in a laboratory or industrial setting.
Hazard Identification
Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.[11][17]
-
Skin Irritation: Causes skin irritation (H315).[17]
-
Eye Irritation: Causes serious eye irritation (H319).[17]
-
Respiratory Irritation: May cause respiratory irritation (H335).[17]
Recommended Handling Procedures
Adherence to the following protocol is mandatory to ensure personnel safety.
-
Engineering Controls: Always handle the compound in a well-ventilated area or, preferably, within a chemical fume hood to minimize inhalation exposure.[17][19]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN 166 or NIOSH standards.[18][19][20]
-
Skin Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) and protective clothing.[19][20]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[18]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from ignition sources and incompatible materials.[2][19]
First Aid Measures
In case of accidental exposure, the following first-aid measures should be taken immediately:[17][20]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[19][20]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[17][19]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17][19][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
Safety Protocol Flowchart
Caption: Decision workflow for safe handling of this compound.
References
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FlavScents. 2-methyl-3-(methyl thio) pyrazine. [Link]
-
Ventos. 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. [Link]
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The Good Scents Company. 2-methyl-3-(methyl thio) pyrazine. [Link]
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Penta Manufacturing Company. 2-Methylthio-3-Methyl Pyrazine. [Link]
-
The Good Scents Company. 2-methyl-3(or 5)-(methyl thio) pyrazine methylthiomethylpyrazine. [Link]
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FooDB. Showing Compound this compound (FDB020200). [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Safety and Handling of this compound. [Link]
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Synerzine. Pyrazine, 2-methyl-3-(methylthio)- Safety Data Sheet. [Link]
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NIST. Pyrazine, 2-methyl-3-(methylthio)-. [Link]
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Perflavory. 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. [Link]
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The Pherobase. Plant Compound: 2-Methyl-3-(methylthio)-pyrazine. [Link]
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SpectraBase. This compound - MS (GC) - Spectrum. [Link]
-
NIST. Pyrazine, 2-methyl-3-(methylthio)- Mass Spectrum. [Link]
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Ventos. 2-METHOXY-3-METHYLPYRAZINE NATURAL EU BESTALLY. [Link]
-
PubChem. Pyrazine, methyl(methylthio)-. [Link]
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The Ubiquitous Umami: A Technical Guide to 2-Methyl-3-(methylthio)pyrazine in Food
An In-depth Exploration of a Potent Aroma Compound for Researchers, Scientists, and Drug Development Professionals
Introduction: The Essence of Roasty and Savory
In the vast and intricate world of flavor chemistry, few molecules command the sensory stage quite like 2-Methyl-3-(methylthio)pyrazine. This heterocyclic aromatic compound, a key player in the Maillard reaction, is the unsung hero behind the alluring aromas of freshly roasted coffee, the savory notes of grilled meats, and the nutty warmth of toasted nuts.[1] Its potent and complex aroma profile, characterized by nutty, roasted, and meaty notes, makes it a subject of intense interest for food scientists, flavor chemists, and sensory professionals.[2][3] This technical guide provides a comprehensive overview of the natural occurrence, formation pathways, analytical methodologies, and sensory impact of this compound in food systems.
Natural Occurrence: A Flavor Fingerprint in Diverse Foods
This compound is a volatile compound that has been identified in a variety of thermally processed foods. Its presence is a hallmark of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor. While its presence is widespread, the concentration can vary significantly depending on the food matrix, processing conditions, and precursor availability.
| Food Category | Specific Food | Concentration Range | Reference(s) |
| Beverages | Roasted Coffee (Arabica, Robusta) | Detected, not quantified | [4] |
| Confectionery | Cocoa Beans | Detected, not quantified | [5] |
| Chocolate | Used in flavor formulations | [6] | |
| Nuts & Seeds | Roasted Peanuts | Used in flavor formulations | [7] |
| Roasted Hazelnuts | Characterized by nutty aroma | [1] | |
| Baked Goods | Bread | Used in flavor formulations | [6] |
| Meat Products | Cooked Meats | Contributes to meaty flavor | [8] |
Note: Quantitative data for this compound is often proprietary or not extensively published in publicly available literature. The table reflects its established presence and importance in these food categories.
The Genesis of a Flavor Powerhouse: Biosynthesis and Formation Pathways
The formation of this compound is a fascinating journey that begins with simple precursors and culminates in a potent aroma compound. The primary route of its synthesis in food is the Maillard reaction, a non-enzymatic browning reaction.[9][10]
The Maillard Reaction: A Symphony of Chemical Transformations
The Maillard reaction is a cascade of reactions initiated by the condensation of a reducing sugar (like ribose) with an amino acid.[11][12] The subsequent series of rearrangements, dehydrations, and cyclizations leads to the formation of a diverse array of flavor and aroma compounds, including pyrazines.
For sulfur-containing pyrazines like this compound, the presence of sulfur-donating amino acids, primarily cysteine and methionine, is crucial.[9]
Caption: Simplified pathway for the formation of this compound.
A plausible detailed mechanism involves the following key steps:
-
Formation of α-Dicarbonyls: The Maillard reaction generates reactive α-dicarbonyl compounds such as pyruvaldehyde (methylglyoxal) from the degradation of Amadori products.
-
Formation of the Pyrazine Ring: These dicarbonyls react with amino acids (or ammonia released from them) to form α-aminoketones. Two molecules of an α-aminoketone can then condense to form a dihydropyrazine intermediate, which subsequently oxidizes to a stable pyrazine, such as 2-methylpyrazine.
-
Strecker Degradation and Sulfur Donation: Sulfur-containing amino acids like cysteine and methionine undergo Strecker degradation, a reaction with dicarbonyls, to produce Strecker aldehydes and important sulfur-containing intermediates. A key sulfur donor for this compound is methanethiol (CH₃SH).
-
Nucleophilic Addition: The final step is believed to be the nucleophilic attack of methanethiol on the 2-methylpyrazine ring, leading to the formation of this compound.[13]
Unmasking the Flavor: Analytical Methodologies
The accurate identification and quantification of this compound in complex food matrices require sophisticated analytical techniques due to its volatility and often low concentrations. The gold standard for this analysis is Headspace-Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[14][15][16]
A Validated HS-SPME-GC-MS Protocol for Coffee Analysis
This protocol provides a robust and validated method for the determination of this compound in roasted coffee, a matrix where it is a key aroma contributor.
1. Sample Preparation:
- Cryogenically grind roasted coffee beans to a fine powder to ensure homogeneity and maximize surface area for extraction.
- Accurately weigh 1.0 g of the ground coffee into a 20 mL headspace vial.
- Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte) for accurate quantification.
- Add 5 mL of a saturated sodium chloride solution to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.
- Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Parameters:
- Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used and effective fiber for trapping a broad range of volatile and semi-volatile compounds.
- Equilibration: Incubate the sample vial at 60°C for 15 minutes with agitation to allow the volatile compounds to partition into the headspace and reach equilibrium.
- Extraction: Expose the SPME fiber to the headspace of the vial at 60°C for 30 minutes to adsorb the analytes.
3. GC-MS Parameters:
- Injection: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode to ensure complete transfer of the analytes to the column.
- Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatile compounds.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 2 minutes.
- Ramp 1: Increase to 150°C at a rate of 4°C/minute.
- Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
- Mass Spectrometer:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 140, 97, 60).
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Method Validation:
- Linearity: Establish a calibration curve using a series of standard solutions of this compound with the internal standard. A linear range with a correlation coefficient (R²) > 0.99 is desirable.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
- Precision: Assess the repeatability and intermediate precision of the method by analyzing replicate samples on the same day and on different days. The relative standard deviation (RSD) should typically be less than 15%.
- Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration of this compound. Recoveries between 80-120% are generally considered acceptable.
The Sensory Impact: A Low Threshold, High Impact Aroma
This compound is a potent aroma compound with a very low odor threshold, meaning that even minute quantities can significantly contribute to the overall flavor profile of a food.[17] Its sensory characteristics are often described as:
-
Aroma: Nutty, roasted, meaty, coffee-like, and slightly vegetative.[3][18]
-
Taste: Nutty, roasted, and earthy.
The odor threshold of this compound can vary depending on the medium. While specific data for various food matrices are limited, its threshold in water is reported to be in the parts-per-billion (ppb) range, highlighting its high odor potency.
Factors Influencing Concentration: A Balancing Act in Food Processing
The final concentration of this compound in a food product is a result of a complex interplay of various factors throughout the production process.
-
Raw Material Composition: The availability of precursors, namely reducing sugars and sulfur-containing amino acids, is a primary determinant. Different varieties of raw materials, such as coffee beans or cocoa beans, will have varying levels of these precursors.[5]
-
Processing Conditions:
-
Roasting: Temperature and time are critical parameters. Higher roasting temperatures and longer roasting times generally lead to an increased formation of pyrazines, up to a certain point where degradation may occur.[5][19][20]
-
pH: The pH of the system can influence the rate of the Maillard reaction and the types of compounds formed.
-
-
Storage: As a volatile compound, this compound can be lost during storage, especially if the food is not properly packaged.[21] Factors such as exposure to oxygen, light, and high temperatures can lead to its degradation.
Conclusion: A Key to Unlocking Savory and Roasted Flavors
This compound stands as a testament to the intricate and powerful chemistry that shapes our perception of food. Its natural occurrence in a wide array of beloved foods and its potent sensory profile make it a molecule of significant interest to the food industry and scientific community. A thorough understanding of its formation pathways, coupled with robust analytical methods for its quantification, provides researchers and product developers with the tools to not only monitor but also modulate the flavor profiles of foods. As the demand for authentic and appealing roasted and savory flavors continues to grow, the in-depth knowledge of key aroma compounds like this compound will be instrumental in the future of food science and flavor innovation.
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Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China. Retrieved from [Link]
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The Science of Scent: Understanding Sensory Properties of this compound. (2025, November 7). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Cerny, C. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714-2720. Retrieved from [Link]
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Ramli, N. S., & Hassan, O. (2022). Effects of roasting on alkylpyrazin compounds and properties of cocoa powder. Food Science & Nutrition, 11(1), 458-467. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound this compound (FDB020200). Retrieved from [Link]
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Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. (2021). Foods, 10(2), 433. Retrieved from [Link]
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Liu, Y., & Qian, M. C. (2023). Roasting and Cacao Origin Affect the Formation of Volatile Organic Sulfur Compounds in 100% Chocolate. Foods, 12(7), 1435. Retrieved from [Link]
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Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (n.d.). Leffingwell & Associates. Retrieved from [Link]
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Zhao, D., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(15), 4731. Retrieved from [Link]
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FlavScents. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. Retrieved from [Link]
-
Cerny, C. (2003). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714-2720. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. Retrieved from [Link]
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Shibamoto, T. (1987). Odor Threshold of Some Pyrazines. Journal of Food Science, 52(4), 1098-1099. Retrieved from [Link]
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Granvogl, M., & Schieberle, P. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(26), 6274-6281. Retrieved from [Link]
-
Monitoring changes in the volatile fraction of roasted nuts and seeds by using comprehensive two-dimensional gas chromatography and matrix templates. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. (2021). Foods, 10(9), 2137. Retrieved from [Link]
-
Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. (2021, September 4). Semantic Scholar. Retrieved from [Link]
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Targeted precursor addition to increase baked flavour in a low acrylamide potato- based matrix. (n.d.). CentAUR. Retrieved from [Link]
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The pesticide residue changes during food processing and storage. (2012, February 20). SlideShare. Retrieved from [Link]
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Rocchetti, G., et al. (2021). Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. Foods, 10(9), 2137. Retrieved from [Link]
-
Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. (2025, August 6). Request PDF. Retrieved from [Link]
-
Dynamic Changes in Qidan Aroma during Roasting: Characterization of Aroma Compounds and Their Kinetic Fitting. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The Maillard Reaction. (2019, October 9). San Diego State University. Retrieved from [Link]
-
Chemistry of the Maillard Reaction. (2021, January 24). YouTube. Retrieved from [Link]
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Volatile Compound Profiles of Raw and Roasted Peanut Seeds of the Runner and Virginia Market-types. (2023, June 30). MDPI. Retrieved from [Link]
-
Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. (2011, August 24). SciSpace. Retrieved from [Link]
-
Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. (2025, July 18). PubMed. Retrieved from [Link]
-
Safety and Handling of this compound: A NINGBO INNO PHARMCHEM Guide. (2025, December 31). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]
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Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). (2025, August 6). Request PDF. Retrieved from [Link]
-
Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. (n.d.). FAO AGRIS. Retrieved from [Link]
-
Volatile Profile of Nuts, Key Odorants and Analytical Methods for Quantification. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Impacts of different brewing conditions on pyrazine and bioactive contents of Turkish coffee. (n.d.). Journal of Raw Materials to Processed Foods. Retrieved from [Link]
-
Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022, November 18). mediaTUM. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. Retrieved from [Link]
-
Penta Manufacturing Company. (n.d.). 2-Methylthio-3-Methyl Pyrazine. Retrieved from [Link]
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The Enigmatic Aroma of Roasting: A Technical Guide to 2-Methyl-3-(methylthio)pyrazine
Foreword: Unveiling a Potent Flavor Principle
In the vast and intricate world of flavor chemistry, few molecules command the same level of sensory impact as 2-methyl-3-(methylthio)pyrazine. This heterocyclic aromatic compound, born from the crucible of the Maillard reaction, is a cornerstone of the desirable roasted, nutty, and savory notes that define the flavor profiles of a multitude of cooked foods. For researchers, scientists, and product development professionals, a deep understanding of this potent odorant is not merely academic; it is a critical component in the art and science of flavor creation and analysis. This guide provides a comprehensive technical exploration of this compound, from its fundamental sensory characteristics and formation pathways to detailed analytical methodologies for its characterization and quantification.
Sensory Profile: The Aromatic Signature of Roasting
This compound is characterized by a powerful and complex aroma profile. Its primary descriptors include nutty, roasted, and meaty .[1][2] These overarching notes are further nuanced by subtle undertones that are highly dependent on the concentration and the food matrix in which it is present.
At lower concentrations, it can impart delicate hints of almond and even vegetable notes .[2] As the concentration increases, more intense roasted characteristics emerge, reminiscent of toasted popcorn, roasted almonds, hazelnuts, and peanuts, with nuances of caramel and corn chips .[1] Its taste profile at concentrations of 3 to 10 parts per million (ppm) is described as nutty, roasted, and earthy, often with coffee and corn-like notes.[1]
The potency of this compound is underscored by its remarkably low odor and taste thresholds, meaning even minute quantities can significantly influence the overall flavor of a product.
Table 1: Sensory Thresholds of this compound
| Sensory Threshold | Value | Medium | Reference(s) |
| Odor Detection | 4 - 60 ppb | Not specified | [1] |
| Taste | 3 - 10 ppm | Not specified | [1] |
Natural Occurrence and Formation Pathways: The Chemistry of Cooking
This compound is not typically found in raw foods. Instead, it is a product of thermal processing, primarily through the Maillard reaction. This complex series of chemical reactions between reducing sugars and amino acids is responsible for the browning and flavor development in a wide array of cooked foods.[3][4] This potent pyrazine has been identified as a key aroma compound in roasted coffee, cooked meats, and some baked goods.[5]
The formation of this specific sulfur-containing pyrazine is intricately linked to the presence of sulfur-containing amino acids, such as cysteine and methionine, in the initial food matrix. The general pathway involves the reaction of α-dicarbonyl compounds, which are intermediates of the Maillard reaction, with an amino acid and a sulfur source.
The specific formation of the methylthio group is a result of the reaction of a pyrazine precursor with methanethiol, which can be generated from the degradation of methionine. The methyl group on the pyrazine ring can originate from various precursors, including the Strecker aldehyde of alanine (acetaldehyde) or from sugar fragmentation. The interplay of various precursors and reaction conditions dictates the final profile of pyrazines formed.
Analytical Methodologies: From Extraction to Identification
The accurate and precise quantification of this compound in complex food matrices is essential for both quality control and research purposes. Due to its volatile nature and often trace concentrations, sophisticated analytical techniques are required.
Extraction and Isolation
A widely used and effective technique for the extraction of volatile and semi-volatile compounds like pyrazines from food matrices is Headspace Solid-Phase Microextraction (HS-SPME) . This solvent-free method is both sensitive and relatively simple to implement.
Experimental Protocol: HS-SPME for Pyrazine Analysis in Coffee
-
Sample Preparation: Weigh 2.0 g of finely ground roasted coffee into a 20 mL headspace vial.
-
Internal Standard Addition: Spike the sample with a known concentration of a suitable internal standard (e.g., a deuterated analog of a pyrazine) to ensure accurate quantification.
-
Matrix Modification: Add 5 mL of a saturated sodium chloride solution to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.
-
Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 15 minutes with constant agitation. This allows for the volatile compounds to equilibrate between the sample and the headspace.
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.
-
Desorption: Immediately after extraction, transfer the SPME fiber to the injection port of the gas chromatograph for thermal desorption of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.
Experimental Protocol: GC-MS Analysis of Pyrazines
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 4°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Identification: Compound identification is achieved by comparing the retention times and mass spectra of the analytes with those of authentic reference standards and by searching against a mass spectral library (e.g., NIST).
-
Quantification: Quantification is performed using the peak area ratio of the target analyte to the internal standard.
Sensory Evaluation
Instrumental analysis provides crucial quantitative data, but sensory evaluation is indispensable for understanding the actual flavor perception. Descriptive analysis is a powerful sensory methodology for characterizing the aroma and flavor profile of a product.[6]
Experimental Protocol: Descriptive Sensory Analysis
-
Panelist Selection and Training: Select 8-12 panelists based on their sensory acuity, motivation, and ability to articulate sensory perceptions. Conduct a comprehensive training program (typically 20-40 hours) to familiarize them with the aroma and taste of relevant pyrazines and other key flavor compounds. Develop a standardized lexicon of descriptive terms with corresponding reference standards.
-
Sample Preparation and Presentation: Prepare samples in a consistent and controlled manner. Present samples to panelists in a sensory booth under controlled lighting and temperature. Samples should be coded with random three-digit numbers to prevent bias.
-
Evaluation Procedure: Panelists individually evaluate the samples and rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis: Analyze the collected data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples and Principal Component Analysis (PCA) to visualize the relationships between samples and sensory attributes.
Applications in the Food and Fragrance Industry
The potent and desirable aroma of this compound makes it a valuable ingredient for the flavor and fragrance industry. It is widely used to impart or enhance roasted, nutty, and savory notes in a variety of products.
Table 2: Applications and Typical Usage Levels of this compound
| Product Category | Typical Usage Level (in finished product) | Desired Flavor/Aroma Contribution | Reference(s) |
| Baked Goods | 4.0 mg/kg | Roasted, nutty, toasty | [7] |
| Coffee Flavors | Enhancer | Enhances roasted coffee notes | [7] |
| Meat Products | Variable | Roasted, savory, meaty | [7] |
| Nut-Flavored Products | Variable | Enhances nutty profiles (almond, hazelnut, peanut) | [1] |
| Savory Snacks | Variable | Roasted, savory notes | [1] |
| Soups and Sauces | Trace levels | Adds depth and authenticity to savory profiles | [6] |
| Fragrance Concentrates | Up to 0.02% | Nutty and roasted notes | [8] |
It is crucial to note that due to its potency, this compound must be used with precision. Overdosing can lead to an unbalanced and artificial flavor profile.
Conclusion: A Molecule of Major Flavor Significance
This compound stands as a testament to the profound impact of the Maillard reaction on the sensory qualities of our food. Its distinctive nutty, roasted, and meaty aroma profile makes it an indispensable tool for flavor chemists and product developers. A thorough understanding of its sensory properties, formation pathways, and analytical methodologies is paramount for its effective utilization in creating appealing and authentic flavor experiences. As research continues to unravel the complexities of flavor chemistry, the importance of potent aroma compounds like this compound will undoubtedly continue to grow.
References
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The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl thio-3,5 or 6-methyl pyrazine. Retrieved from [Link]
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Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. Retrieved from [Link]
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ResearchGate. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Retrieved from [Link]
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RL-Brand. (n.d.). OEM Coffee flavoring agent 2-methylthio-3-methylpyrazine CAS NO.2882-20-4 Suppliers, Factories. Retrieved from [Link]
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ResearchGate. (n.d.). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Retrieved from [Link]
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Scilit. (n.d.). ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. Retrieved from [Link]
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Perfumer & Flavorist. (2017). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. Retrieved from [Link]
-
PubMed. (2022). Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Retrieved from [Link]
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Scent.vn. (n.d.). This compound (CAS 2882-20-4). Retrieved from [Link]
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Rutgers University. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Retrieved from [Link]
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ACS Publications. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound. Retrieved from [Link]
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The Genesis of a Key Flavor Compound: A Technical Guide to the Formation of 2-Methyl-3-(methylthio)pyrazine in the Maillard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-3-(methylthio)pyrazine is a potent, sulfur-containing heterocyclic compound that significantly contributes to the desirable roasted, nutty, and savory aromas of many thermally processed foods, including coffee, roasted nuts, and cooked meats.[1][2] Its formation is a complex outcome of the Maillard reaction, a cornerstone of flavor chemistry. This in-depth technical guide provides a comprehensive exploration of the core principles governing the synthesis of this compound. We will dissect the precursor molecules, elucidate the intricate reaction mechanisms, provide detailed experimental protocols for its formation and analysis, and discuss the factors influencing its yield. This guide is intended to serve as a valuable resource for researchers and professionals seeking to understand and control the formation of this critical flavor compound in various applications, from food science to potentially analogous pathways in biological systems.
Introduction: The Maillard Reaction and the Significance of Sulfur-Containing Aromas
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a fundamental process in the generation of flavor and color in cooked foods.[3] This complex cascade of reactions produces a myriad of volatile and non-volatile compounds, including the highly aromatic pyrazines.[4] Among these, sulfur-containing pyrazines, such as this compound, are particularly impactful due to their extremely low odor thresholds and potent sensory characteristics.[1] Understanding the specific pathways leading to the formation of these compounds is crucial for controlling and optimizing the flavor profiles of a wide range of products.
Precursors: The Building Blocks of this compound
The formation of this compound is contingent on the presence of specific precursor molecules within the reaction matrix. These can be broadly categorized as:
-
Sulfur-Containing Amino Acids: Cysteine and methionine are the primary sources of the sulfur atom and the methylthio group (-SCH₃).[5] During the Maillard reaction, these amino acids undergo Strecker degradation, a critical step in the formation of many flavor compounds.[6]
-
Reducing Sugars: Monosaccharides such as glucose and fructose, or disaccharides that can be hydrolyzed into monosaccharides, provide the foundational carbon backbone for the pyrazine ring.[7] The degradation of these sugars yields essential dicarbonyl intermediates.
-
α-Dicarbonyl Compounds: These highly reactive intermediates, such as pyruvaldehyde (methylglyoxal) and glyoxal, are formed from the degradation of reducing sugars. They are essential for the formation of the pyrazine ring structure.[6]
The Formation Pathway: A Step-by-Step Mechanistic Exploration
The formation of this compound is a multi-step process involving several key reactions. The following is a proposed pathway based on established principles of the Maillard reaction:
Step 1: Strecker Degradation of Cysteine
The initial and crucial step is the Strecker degradation of the amino acid cysteine in the presence of an α-dicarbonyl compound (e.g., pyruvaldehyde).[1] This reaction yields an α-aminoketone, a Strecker aldehyde, ammonia, and, critically for this pathway, hydrogen sulfide (H₂S).[5]
Step 2: Formation of the Dihydropyrazine Intermediate
Two molecules of the α-aminoketone intermediate, formed in the Strecker degradation, condense to form a dihydropyrazine ring.[4]
Step 3: Oxidation to a Pyrazine
The unstable dihydropyrazine intermediate is then oxidized to a more stable pyrazine.
Step 4: Generation of Methanethiol
Methanethiol (CH₃SH), the source of the methylthio group, can be generated through several pathways. One proposed mechanism involves the reaction of hydrogen sulfide (from cysteine degradation) with formaldehyde, another common Maillard reaction product.[8] Alternatively, methionine can directly degrade to form methional, which can then be a source of methanethiol.
Step 5: Nucleophilic Addition of Methanethiol
The final step involves the nucleophilic addition of methanethiol to the pyrazine ring. This reaction is thought to proceed via a Michael-type addition, where the sulfur atom of methanethiol attacks an electron-deficient carbon on the pyrazine ring.[9] The methyl group at the 2-position of the pyrazine ring likely originates from the dicarbonyl compound precursor, such as pyruvaldehyde.
Below is a diagram illustrating the key steps in the formation of this compound.
Experimental Protocols for Formation and Analysis
To facilitate further research, this section provides detailed, step-by-step methodologies for the formation of this compound in a model system and its subsequent analysis.
Protocol for Maillard Reaction Model System
This protocol outlines the preparation of a model system to generate this compound.
Materials:
-
L-Cysteine (≥98% purity)
-
D-Glucose (anhydrous, ≥99% purity)
-
Phosphate buffer (0.1 M, pH 7.0)
-
High-purity water
-
Reaction vials (e.g., 20 mL headspace vials with screw caps and septa)
-
Heating block or oil bath with precise temperature control
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare Precursor Solution: In a volumetric flask, dissolve L-cysteine and D-glucose in the 0.1 M phosphate buffer to achieve final concentrations of 0.1 M for each reactant.
-
Aliquot into Reaction Vials: Pipette 10 mL of the precursor solution into each reaction vial.
-
Seal Vials: Tightly seal the vials with screw caps and septa to prevent the loss of volatile compounds.
-
Reaction Incubation: Place the vials in a preheated heating block or oil bath set to 120°C.
-
Reaction Time: Allow the reaction to proceed for 60 minutes with continuous stirring.
-
Quench Reaction: After the specified time, immediately transfer the vials to an ice bath to quench the reaction.
-
Storage: Store the reacted samples at -20°C until analysis.
Protocol for Volatile Compound Extraction and GC-MS Analysis
This protocol describes the extraction and analysis of the volatile compounds, including this compound, from the model system.
Materials:
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Headspace vials and autosampler (if available)
-
Internal standard solution (e.g., 2,4,6-trimethylpyridine in methanol)
Procedure:
-
Sample Preparation: Transfer a 5 mL aliquot of the reacted model solution into a 20 mL headspace vial.
-
Internal Standard Addition: Spike the sample with a known amount of the internal standard solution.
-
Equilibration: Place the vial in a heating block at 60°C for 15 minutes to allow for the equilibration of volatile compounds in the headspace.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
GC-MS Analysis:
-
Injection: Immediately desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.
-
Column: Use a suitable capillary column for flavor analysis (e.g., DB-WAX or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/minute).
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 35-350.
-
Scan mode: Full scan.
-
-
-
Compound Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST).[10]
-
Quantification: Quantify the compound using the internal standard method by comparing the peak area of the analyte to that of the internal standard.
Below is a workflow diagram for the experimental protocol.
Factors Influencing the Yield of this compound
The formation of this compound is highly dependent on several reaction parameters. Understanding and controlling these factors are key to modulating the final flavor profile.
| Parameter | Effect on Yield | Rationale |
| Temperature | Increases with temperature up to an optimal point, then may decrease. | Higher temperatures accelerate the rates of the Maillard reaction and Strecker degradation. However, excessively high temperatures can lead to the degradation of the target compound and favor the formation of other products.[11] |
| pH | Generally higher in neutral to slightly alkaline conditions (pH 7-9). | The initial condensation step of the Maillard reaction is favored at neutral to alkaline pH. Acidic conditions can inhibit the reaction.[11] |
| Reactant Concentrations | Yield generally increases with the concentration of both the sulfur-containing amino acid and the reducing sugar. | Higher precursor concentrations increase the probability of the necessary molecular collisions for the reaction to occur. |
| Water Activity (a_w) | Intermediate water activity (0.6-0.8) often favors the Maillard reaction. | Very low water activity can hinder the mobility of reactants, while very high water activity can dilute the reactants and favor hydrolysis over condensation reactions. |
Conclusion and Future Perspectives
The formation of this compound is a nuanced process rooted in the fundamental principles of the Maillard reaction. By carefully selecting precursors and controlling reaction conditions such as temperature and pH, it is possible to influence the yield of this potent aroma compound. The detailed mechanistic understanding and experimental protocols provided in this guide offer a solid foundation for further research in this area.
Future investigations could focus on elucidating the precise kinetics of each reaction step, exploring the impact of different dicarbonyl compounds on the final pyrazine profile, and investigating the formation of this and similar compounds in complex food matrices and in vivo biological systems where glycation reactions occur. A deeper understanding of these pathways will not only advance the field of flavor chemistry but also provide valuable insights for professionals in drug development studying the implications of Maillard-type reactions in physiological contexts.
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- Controlled formation of flavor compounds by preparation and application of Maillard reaction intermediate (MRI) derived from xylose and phenylalanine. (2017). RSC Publishing.
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- Methanethiol Consumption and Hydrogen Sulfide Production by the Thermoacidophilic Methanotroph Methylacidiphilum fumariolicum SolV. (2022). Frontiers.
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The Sensory Threshold of 2-Methyl-3-(methylthio)pyrazine in Water: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the sensory threshold of 2-Methyl-3-(methylthio)pyrazine in water, a compound of significant interest to researchers, scientists, and professionals in the food, beverage, and pharmaceutical industries. Its potent nutty, roasted, and meaty aroma profile makes understanding its detection limits crucial for product development, quality control, and off-flavor analysis. This document offers a blend of established scientific data, standardized methodologies, and practical insights to ensure a thorough understanding of this critical sensory parameter.
Introduction: The Significance of this compound
This compound is a volatile heterocyclic compound that plays a pivotal role in the aroma of a wide variety of cooked and roasted foods, including coffee, peanuts, and meat.[1] Its characteristic nutty and roasted notes are highly desirable in many food products, but its presence can also be an indicator of specific processing conditions or even spoilage.[1] Therefore, accurately determining its sensory threshold—the minimum concentration at which it can be detected by the human senses—is of paramount importance.
This guide will delve into the established sensory threshold of this compound in an aqueous matrix, outline the gold-standard methodology for its determination, and provide expert insights into the critical parameters that ensure the integrity and reliability of such sensory data.
Physicochemical and Organoleptic Properties
A foundational understanding of the compound's properties is essential before undertaking sensory analysis.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 2882-20-4 | [2][3] |
| Molecular Formula | C₆H₈N₂S | [2] |
| Molecular Weight | 140.21 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | |
| Odor Profile | Nutty, roasted, meaty, almond, vegetable | [4] |
| Taste Profile | Nutty, roasted, earthy, with coffee and corn nuances |
Sensory Threshold in Water: Quantitative Data
The sensory threshold of a compound is not a single, absolute value but is influenced by the methodology, the sensory panel, and the medium. There are two primary types of thresholds: the detection threshold, where a stimulus is perceived as different from the background, and the recognition threshold, where the specific quality of the stimulus is identified.[5][6]
A key scientific study by Takayuki Shibamoto in the Journal of Food Science provides a definitive odor threshold for this compound in water.[7]
| Threshold Type | Medium | Value (ppm) | Value (ppb) | Reference(s) |
| Odor Threshold | Water | 0.0002 | 0.2 | [7] |
Commercially available data corroborates this potent aromatic nature, with a reported aroma detection threshold ranging from 4 to 60 parts per billion (ppb).[8] The variance in these values highlights the importance of standardized methodology and a well-trained sensory panel to achieve reproducible results.
Standardized Methodology for Sensory Threshold Determination: ASTM E679-19
The internationally recognized standard for determining sensory thresholds is ASTM E679-19: "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[5][6] This method is designed to be a rapid and reliable means of establishing sensory thresholds for any substance in any medium.[5][6]
The core principle of this methodology is to present a series of samples with increasing concentrations of the analyte to a panel of assessors. At each concentration level, a forced-choice test is employed, typically a triangle test where the panelist must identify the one sample that is different from the other two (blanks).[9]
Causality Behind Experimental Choices in ASTM E679-19
-
Ascending Concentration Series: This approach is chosen to minimize sensory fatigue and adaptation that can occur when starting with high concentrations. It allows panelists to gradually acclimate to the stimulus.
-
Forced-Choice Method (Triangle Test): This design is statistically robust and corrects for guessing. By forcing a choice, it provides a more objective measure of detection compared to simple "yes/no" responses.
-
Geometric Mean Calculation: The geometric mean is used to calculate the group threshold from individual thresholds. This is because sensory data often follows a logarithmic distribution, and the geometric mean is less sensitive to extreme individual sensitivities.
Experimental Protocol for Determining the Sensory Threshold of this compound in Water
The following is a detailed, step-by-step protocol based on ASTM E679-19, tailored for the analysis of this compound.
Materials and Reagents
-
This compound: High purity (>98%)
-
Odor-free Water: Purified by reverse osmosis, deionization, and activated carbon treatment. The water should be confirmed as odor-free by a trained sensory panel.
-
Glassware: Borosilicate glass flasks, beakers, and graduated cylinders, all thoroughly cleaned and deodorized by heating at 400°C for at least 4 hours.
-
Sample Presentation Vessels: Identical, opaque glass sniffing bottles with Teflon-lined caps.
Sensory Panel Selection and Training
The human sensory panel is the most critical instrument in this analysis.
-
Selection: Potential panelists should be screened for their sensory acuity, motivation, and availability.[10][11] Basic screening tests for taste and odor recognition should be conducted.[12] Individuals with high sensitivity and consistency are preferred.[12]
-
Training: Selected panelists must undergo training to familiarize themselves with the specific aroma of this compound.[10] This involves presenting them with known concentrations of the compound and developing a common vocabulary to describe its sensory characteristics.[12] Threshold training, where panelists are exposed to varying concentrations to improve their sensitivity, is also crucial.[10]
Sample Preparation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration that allows for accurate serial dilutions.
-
Serial Dilutions: Prepare a series of aqueous solutions of this compound with concentrations in a geometric progression (e.g., increasing by a factor of two or three). The concentration range should bracket the expected threshold.
-
Sample Presentation: For each concentration level, prepare three sniffing bottles: one containing the this compound solution and two containing only odor-free water (blanks). The order of presentation should be randomized for each panelist.
Sensory Evaluation Procedure
-
Panelist Instructions: Instruct panelists to sniff each of the three bottles in a specific, consistent order.
-
Forced-Choice Task: Panelists must identify which of the three bottles has a different aroma.
-
Data Collection: Record whether the panelist correctly identified the odd sample for each concentration level.
-
Individual Threshold Determination: An individual's threshold is typically defined as the geometric mean of the last concentration at which they failed to detect the compound and the first concentration at which they correctly identified it in two consecutive trials.
Data Analysis and Interpretation
-
Group Threshold Calculation: The group's best-estimate threshold is calculated as the geometric mean of the individual thresholds.
-
Statistical Analysis: Appropriate statistical methods should be used to determine confidence intervals for the group threshold.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in determining the sensory threshold.
Caption: Sensory Panel Selection and Training Workflow.
Caption: ASTM E679-19 Experimental Workflow.
Conclusion: A Foundation for Sensory Excellence
The sensory threshold of this compound in water is a critical parameter for any scientist or researcher working with this potent aroma compound. By leveraging the scientifically established threshold value and adhering to the rigorous methodology of ASTM E679-19, professionals can ensure the accuracy and reproducibility of their sensory data. A well-selected, trained, and calibrated sensory panel is the cornerstone of this process, providing the nuanced and reliable data necessary for informed product development, quality assurance, and scientific discovery. This guide serves as a comprehensive resource to achieve that level of sensory excellence.
References
- Analysis of Cooked Flavor and Odorants Contributing to the Koku... (1998). J. Agric. Food Chem., 46, 1465-1468.
- Shibamoto, T. (1986). Odor Threshold of Some Pyrazines. Journal of Food Science, 51(4), 1098-1099.
- ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. ANSI Webstore.
- ASTM E679-19 - Standard Practice for Determin
- Effect of defatted soybean flour on the flavour of extruded mixtures with wheat flour. Open Access CAAS Agricultural Journals.
- The Science of Scent: Understanding Sensory Properties of this compound.
- Screening and Training Methods for Sensory Panelists. (2024). Agriculture Institute.
- Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Str
- Selection, training and calibration of sensory panelists. (2022). FoodPacific Manufacturing Journal.
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- Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Chemical Engineering Transactions.
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- Recruiting, training and managing a sensory panel in odor nuisance testing. (2021). PMC.
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Technical Guide: Physicochemical Characterization of 2-Methyl-3-(methylthio)pyrazine
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-3-(methylthio)pyrazine is a heterocyclic aromatic organic compound noted for its potent sensory characteristics, contributing to the flavor and aroma profiles of various food products, particularly roasted and savory items.[1] Beyond its organoleptic significance, the precise characterization of its physical properties is fundamental for its application in flavor chemistry, quality control, and for professionals in drug development who may encounter pyrazine derivatives in their research. This guide provides a detailed overview of the boiling point and density of this compound, coupled with field-proven methodologies for their experimental determination.
Core Physical Properties
The boiling point and density are critical physical constants that provide insights into the purity and identity of a substance. For this compound, these properties are well-documented and are summarized below.
| Physical Property | Value | Conditions |
| Boiling Point | 213-214 °C | @ 760 mm Hg (Standard atmospheric pressure)[2][3][4][5][6][7] |
| 85.00 to 87.00 °C | @ 10.00 mm Hg[2] | |
| Density | 1.15 g/mL | @ 25 °C[4][5][6][7][8] |
| 1.133 to 1.153 g/cm³ | @ 25 °C[2] |
These values serve as a benchmark for researchers. Any significant deviation from these figures in an experimental setting could indicate the presence of impurities or a misidentification of the compound.
Experimental Determination of Physical Properties
The following sections detail robust and reliable protocols for the experimental determination of the boiling point and density of this compound. The methodologies are selected for their accuracy and accessibility in a standard laboratory setting.
Boiling Point Determination: The Thiele Tube Method
The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.[1] The unique design of the Thiele tube allows for uniform heating of the heat-transfer medium (typically silicone oil or paraffin oil) by convection, ensuring an accurate temperature reading at the boiling point.[9]
-
Preparation:
-
Secure a small sample of this compound (approximately 0.5 mL) in a small test tube.
-
Seal one end of a capillary tube using a Bunsen burner.
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
-
Assembly:
-
Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.
-
Clamp the thermometer and test tube assembly so that it is immersed in the Thiele tube containing the heating oil. The sample should be positioned in the main body of the tube.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a micro-burner.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a steady and rapid stream of bubbles is observed.
-
-
Measurement:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9][10][11] Record this temperature.
-
For enhanced accuracy, the procedure should be repeated, and the average of the concordant results should be taken.
-
Causality Behind Experimental Choices: The inversion of the capillary tube is crucial; it traps a small amount of air. As the liquid is heated, the vapor pressure of the liquid and the pressure of the trapped air increase. At the boiling point, the vapor pressure of the liquid equals the external atmospheric pressure, leading to a rapid stream of bubbles. Upon cooling, the point at which the external pressure overcomes the vapor pressure, causing the liquid to be drawn into the capillary, provides a sharp and accurate indication of the boiling point.
Density Determination: The Pycnometer Method
The pycnometer method is a highly precise technique for determining the density of a liquid by measuring a precise volume of the liquid.[12][13] A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary hole, which allows for the accurate measurement of a specific volume.
-
Preparation and Calibration:
-
Thoroughly clean and dry a pycnometer of a known volume (e.g., 25 mL).
-
Accurately weigh the empty, dry pycnometer using an analytical balance and record the mass (m₁).
-
Fill the pycnometer with distilled water of a known temperature and density. Insert the stopper, allowing excess water to exit through the capillary.
-
Dry the exterior of the pycnometer and weigh it. Record the mass (m₂).
-
The volume of the pycnometer (V) can be calculated using the density of water at the recorded temperature.
-
-
Sample Measurement:
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound, ensuring the temperature of the sample is recorded.
-
Insert the stopper, allowing the excess liquid to be expelled through the capillary.
-
Carefully dry the exterior of the pycnometer and weigh it. Record the mass (m₃).
-
-
Calculation:
-
The mass of the this compound sample is (m₃ - m₁).
-
The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V
-
Causality Behind Experimental Choices: The use of a pycnometer minimizes errors in volume measurement due to its design. The capillary in the stopper ensures that the flask is filled to the same volume each time, and weighing the liquid allows for a very precise mass determination. Calibrating with a liquid of known density, such as water, at a specific temperature accounts for any minor inaccuracies in the stated volume of the pycnometer.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.
Caption: Workflow for the experimental determination of boiling point and density.
Safety Considerations
This compound may cause skin, eye, and respiratory irritation.[3][5] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][14] In case of accidental contact, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[2][3][14]
References
-
2-methyl-3-(methyl thio) pyrazine. The Good Scents Company. [Link]
-
Safety and Handling of this compound: A NINGBO INNO PHARMCHEM Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Determination of Boiling Point (B.P). Vijay Nazare. [Link]
-
DETERMINATION OF BOILING POINTS. [Link]
-
This compound CAS: 2882-20-4. LookChem. [Link]
-
Boiling Point of an Organic Compound - MeitY OLabs. Amrita CREATE. [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
-
Showing Compound this compound (FDB020200). FooDB. [Link]
-
Density Determination by Pycnometer. Scribd. [Link]
-
3 Ways to Measure Density Know-How, Hints, and More. Scientific Laboratory Supplies. [Link]
-
3 DENSITY DETERMINATION BY PYCNOMETER. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fishersci.com [fishersci.com]
- 3. nbinno.com [nbinno.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. synerzine.com [synerzine.com]
- 6. cdp.dhs.gov [cdp.dhs.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. echemi.com [echemi.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. youtube.com [youtube.com]
- 12. scribd.com [scribd.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
Unlocking Formulation Potential: A Technical Guide to the Solubility of 2-Methyl-3-(methylthio)pyrazine in Organic Solvents
An In-Depth Technical Guide
Foreword
In the intricate world of flavor chemistry and pharmaceutical formulation, a deep understanding of a compound's physicochemical properties is paramount. 2-Methyl-3-(methylthio)pyrazine, a potent aroma compound found in a variety of roasted and cooked foods, presents a unique set of characteristics. Its distinct nutty, roasted, and meaty aroma makes it a valuable ingredient in the food industry. Beyond its sensory attributes, its heterocyclic structure is of interest in medicinal chemistry. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound in organic solvents. We will move beyond theoretical discussions to provide actionable protocols and insights, empowering you to unlock the full potential of this versatile molecule.
Physicochemical Profile and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its solubility. This compound is a substituted pyrazine with the following structure:
-
Pyrazine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. The presence of these nitrogen atoms introduces a degree of polarity to the molecule.
-
Methyl Group (-CH3): A nonpolar alkyl group that contributes to the molecule's lipophilicity.
-
Methylthio Group (-SCH3): This group adds a sulfur atom, which can influence intermolecular interactions. While sulfur is not as electronegative as oxygen, the methylthio group can participate in weak dipole-dipole interactions.
The overall character of this compound is moderately polar. It lacks strong hydrogen bond donors (like -OH or -NH2 groups), which will significantly influence its solubility profile.
Key Predicted Solubility Trends:
-
High Solubility in Moderately Polar and Nonpolar Solvents: Due to the presence of the methyl and methylthio groups and the overall aromatic character, high solubility is anticipated in solvents like dichloromethane, chloroform, toluene, and diethyl ether. These solvents can effectively engage in van der Waals forces and dipole-dipole interactions with the solute.
-
Limited Solubility in Highly Polar Protic Solvents: Solvents like water and ethanol, which form strong hydrogen bond networks, are less likely to be effective at solvating this compound. The energy required to break the solvent-solvent hydrogen bonds would not be sufficiently compensated by the formation of weaker solute-solvent interactions.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and acetonitrile, which are polar but do not have strong hydrogen bonding capabilities, are expected to be reasonably good solvents for this compound.
A Strategic Approach to Solvent Selection for Solubility Screening
A systematic approach to solvent selection is crucial for efficiently mapping the solubility profile of this compound. The following table provides a suggested list of solvents, categorized by their polarity and type, to provide a comprehensive understanding of the compound's behavior.
| Solvent Category | Solvent | Dielectric Constant (approx.) | Type | Rationale for Inclusion |
| Nonpolar | Hexane | 1.9 | Aliphatic Hydrocarbon | Establishes a baseline for solubility in a purely nonpolar environment. |
| Toluene | 2.4 | Aromatic Hydrocarbon | Probes the role of aromatic pi-pi stacking interactions. | |
| Moderately Polar | Diethyl Ether | 4.3 | Ether | A common, relatively nonpolar solvent with a lone pair of electrons on the oxygen. |
| Dichloromethane (DCM) | 9.1 | Halogenated Hydrocarbon | An excellent solvent for a wide range of organic compounds. | |
| Ethyl Acetate | 6.0 | Ester | A moderately polar aprotic solvent with a carbonyl group. | |
| Polar Aprotic | Acetone | 21 | Ketone | A common polar aprotic solvent. |
| Acetonitrile (ACN) | 37.5 | Nitrile | A highly polar aprotic solvent often used in chromatography. | |
| Polar Protic | Ethanol | 24.5 | Alcohol | A common polar protic solvent to assess the impact of hydrogen bonding. |
| Methanol | 32.7 | Alcohol | A more polar alcohol than ethanol. |
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent. This protocol provides a step-by-step guide for its implementation.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The key is to ensure that solid material remains after equilibrium is reached.
-
Carefully add a known volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium. A 24-48 hour period is typically adequate, but this should be experimentally verified.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Advanced Analytical Techniques for Quantification
The choice of analytical technique for quantifying the dissolved this compound is critical for obtaining accurate solubility data.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a highly suitable method. A C18 reversed-phase column with a mobile phase of acetonitrile and water would likely provide good separation and detection. The pyrazine ring contains a chromophore that will absorb UV light, allowing for sensitive detection.
-
Gas Chromatography (GC): Given the volatility of this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another excellent option. GC-MS would provide the added benefit of mass confirmation of the analyte.
The Influence of Temperature on Solubility
The solubility of a solid in a liquid is temperature-dependent. For most compounds, solubility increases with increasing temperature. This relationship is governed by the principles of thermodynamics, specifically the enthalpy of solution.
-
Endothermic Dissolution: If the dissolution process is endothermic (absorbs heat), increasing the temperature will increase the solubility, in accordance with Le Chatelier's principle.
-
Exothermic Dissolution: In rare cases, if the dissolution is exothermic (releases heat), increasing the temperature will decrease the solubility.
To fully characterize the solubility of this compound, it is recommended to perform solubility measurements at several different temperatures (e.g., 5 °C, 25 °C, and 40 °C).
Conclusion
References
An In-depth Technical Guide to the Spectroscopic Data of 2-Methyl-3-(methylthio)pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(methylthio)pyrazine (CAS No. 2882-20-4) is a heterocyclic aromatic compound with the molecular formula C₆H₈N₂S and a molecular weight of approximately 140.21 g/mol .[1][2] This pyrazine derivative is a significant component in the flavor and fragrance industry, prized for its characteristic nutty, roasted, and meaty aroma. Beyond its sensory applications, the structural elucidation of such molecules is of paramount importance in organic synthesis, quality control, and metabolite identification. This guide provides a comprehensive analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic signatures is fundamental for its unambiguous identification and characterization.
Molecular Structure
The structural integrity of this compound is the foundation of its chemical and physical properties. A clear visualization of its atomic arrangement is crucial for interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
¹H NMR Spectral Data
While a publicly available, detailed peak list is not readily accessible, the expected ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | Doublet | 1H | Pyrazine ring proton (H-5 or H-6) |
| ~8.0-8.2 | Doublet | 1H | Pyrazine ring proton (H-5 or H-6) |
| ~2.6 | Singlet | 3H | Methyl group protons (-CH₃) |
| ~2.5 | Singlet | 3H | Methylthio group protons (-SCH₃) |
The two doublets in the aromatic region correspond to the two adjacent protons on the pyrazine ring. The singlets in the aliphatic region are characteristic of the methyl and methylthio substituents.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The anticipated chemical shifts for this compound in CDCl₃ are:
| Chemical Shift (δ) (ppm) | Assignment |
| ~155-160 | Pyrazine ring carbon (C-2) |
| ~150-155 | Pyrazine ring carbon (C-3) |
| ~145-150 | Pyrazine ring carbon (C-5 or C-6) |
| ~140-145 | Pyrazine ring carbon (C-5 or C-6) |
| ~20-25 | Methyl group carbon (-CH₃) |
| ~10-15 | Methylthio group carbon (-SCH₃) |
The four distinct signals in the downfield region represent the four unique carbon atoms of the pyrazine ring. The two upfield signals correspond to the methyl and methylthio carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
A typical procedure for obtaining the IR spectrum of liquid this compound is as follows:
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27, is suitable.
-
Sample Application: A small drop of the neat liquid is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.
IR Spectral Data
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3150 | C-H stretching | Aromatic (pyrazine ring) |
| ~2900-3000 | C-H stretching | Aliphatic (methyl groups) |
| ~1500-1600 | C=N and C=C stretching | Pyrazine ring |
| ~1350-1450 | C-H bending | Aliphatic (methyl groups) |
| ~1000-1200 | C-N stretching | Pyrazine ring |
| ~600-800 | C-S stretching | Methylthio group |
These absorption bands provide a unique fingerprint for the molecule, confirming the presence of the pyrazine ring, methyl, and methylthio functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
The electron ionization (EI) mass spectrum of this compound can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system:
-
Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into the GC. The GC separates the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Mass Spectral Data
The electron ionization mass spectrum of this compound is available from the NIST WebBook.[3][4][5][6]
Key Fragmentation Pathways:
Caption: Proposed key fragmentation pathways for this compound in EI-MS.
Interpretation of the Mass Spectrum:
-
Molecular Ion (M⁺˙): The mass spectrum shows a prominent molecular ion peak at an m/z of 140, which corresponds to the molecular weight of the compound.[4] This confirms the elemental composition of C₆H₈N₂S.
-
Major Fragment Ions:
-
A significant fragment ion is observed at m/z 125, resulting from the loss of a methyl radical (•CH₃) from the molecular ion.
-
Another important fragment appears at m/z 93, corresponding to the loss of a methylthio radical (•SCH₃).
-
The loss of hydrogen cyanide (HCN) from the pyrazine ring can lead to a fragment at m/z 113.
-
The analysis of these fragment ions provides corroborating evidence for the structure of this compound.
Conclusion
The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural elucidation and identification of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum establishes the molecular weight and provides insight into the molecule's fragmentation behavior. This technical guide serves as a valuable resource for researchers and scientists in the fields of flavor chemistry, organic synthesis, and analytical chemistry, enabling the confident characterization of this important pyrazine derivative.
References
-
National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methyl-3-(methylthio)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]
-
FlavScents. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methyl-3-(methylthio)- Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methylthiomethylpyrazine. Retrieved from [Link]
-
Ventos. (n.d.). 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methyl-6-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazine, methyl(methylthio)-. Retrieved from [Link]
-
FooDB. (2010). Showing Compound this compound (FDB020200). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
Methodological & Application
Quantitative Analysis of 2-Methyl-3-(methylthio)pyrazine in Coffee Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive, in-depth guide for the extraction, identification, and quantification of 2-Methyl-3-(methylthio)pyrazine, a critical aroma compound in coffee. This sulfur-containing pyrazine is a product of the Maillard reaction during roasting and imparts desirable nutty, roasted, and cocoa-like notes that define the sensory profile of coffee.[1][2][3] Accurate measurement of this compound is essential for quality control, flavor profile characterization, and new product development in the coffee industry. We present a robust and validated method utilizing Headspace Solid-Phase Microextraction (HS-SPME) for analyte extraction, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each methodological step is explained to ensure scientific integrity and reproducibility.
Introduction: The Chemistry of Coffee Aroma
The rich and complex aroma of coffee is the result of hundreds of volatile organic compounds (VOCs) created and transformed during the roasting process.[4] Among these, pyrazines are a class of heterocyclic nitrogen-containing compounds that significantly contribute to the characteristic roasted, nutty, and earthy notes.[5][6] this compound (CAS No. 2882-20-4) is particularly significant, recognized for its potent aroma reminiscent of fried almonds and roasted hazelnuts.[1] Its presence and concentration can vary depending on factors like bean origin, roasting degree, and brewing method.[7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for profiling volatile compounds in complex matrices like coffee, offering high separation efficiency and specific compound identification.[10] When coupled with a simple, solventless extraction technique like HS-SPME, it provides the sensitivity and selectivity required to quantify trace-level aroma compounds.[4][11] This note details a self-validating protocol designed for researchers and quality control professionals to reliably measure this compound.
Overall Experimental Workflow
The analytical process follows a logical sequence from sample preparation to final data analysis. Each stage is optimized to ensure maximum recovery of the target analyte and high-quality, reproducible data.
Caption: High-level workflow for GC-MS analysis of coffee aroma.
Detailed Protocols and Methodologies
Part 1: Sample Preparation and Analyte Extraction (HS-SPME)
Rationale: Headspace SPME is the chosen extraction method due to its numerous advantages for volatile analysis. It is a solvent-free technique, which is both environmentally friendly and reduces the risk of introducing chemical artifacts.[11] By sampling the headspace (the gas phase above the sample), it selectively extracts volatile and semi-volatile compounds while leaving non-volatile matrix components (oils, acids, etc.) behind, thus providing a cleaner extract and protecting the GC system.[7] The addition of sodium chloride (salting out) increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace for more efficient extraction.
Protocol: Headspace Solid-Phase Microextraction
-
Sample Preparation: Weigh 2.0 g ± 0.05 g of freshly ground coffee into a 20 mL glass headspace vial.[11][12] Consistency in grind size is critical for reproducibility.
-
Internal Standard (IS) Spiking: Add a precise volume of an internal standard solution (e.g., 2,4,6-Trimethylpyridine in methanol, to a final concentration of 50 ng/g) to the vial.
-
Expert Insight: An ideal internal standard is a compound not naturally present in coffee but with similar chemical properties to the analyte. A deuterated analog, if available, is the gold standard. The IS is crucial for correcting variations in extraction and injection, which is a cornerstone of a self-validating system.
-
-
Matrix Modification: Add 5 mL of a saturated sodium chloride (NaCl) solution in distilled water to the vial.[11]
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap containing a PTFE/Silicone septum.
-
Equilibration: Place the vial in an autosampler tray or heating block. Incubate at 70°C for 10 minutes with agitation.[9] This step allows the volatile compounds to reach equilibrium between the sample and the headspace.
-
Extraction: Introduce the SPME fiber into the vial's headspace.
-
Desorption: After extraction, the fiber is immediately transferred to the GC injection port for thermal desorption and analysis.
Part 2: GC-MS Instrumental Analysis
Rationale: The GC separates the complex mixture of volatile compounds based on their boiling points and interaction with the stationary phase of the column. A polar column (e.g., DB-WAX) is selected to achieve good separation of polar aroma compounds.[9][14] The mass spectrometer then bombards the eluting compounds with electrons (Electron Ionization), causing them to fragment in a predictable and reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for identification.
Caption: The GC-MS analytical pathway from injection to detection.
Protocol: GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Port | 250°C, Splitless mode (1 min) | Ensures rapid and complete thermal desorption of analytes from the SPME fiber onto the column. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas that carries the analytes through the column without reacting with them. |
| Column | DB-WAXetr or equivalent (60 m x 0.25 mm I.D., 0.25 µm film thickness)[9][12] | A polar column provides good resolution for the target pyrazine and other polar aroma compounds. |
| Oven Program | 40°C (hold 2 min), ramp 3°C/min to 200°C, then 10°C/min to 250°C (hold 3 min)[15] | A controlled temperature gradient separates compounds based on their volatility. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching.[14] |
| Ion Source Temperature | 230°C | Maintains analytes in the gas phase and prevents condensation. |
| Transfer Line Temperature | 260°C[15] | Prevents condensation of analytes as they move from the GC column to the MS source. |
| Acquisition Mode | Full Scan (m/z 35-350) for identification; SIM for quantification | Full scan provides a complete mass spectrum for identification. SIM increases sensitivity for quantification. |
| SIM Ions for Quantification | ||
| This compound | m/z 154 (Quantifier), 139, 96 (Qualifiers) | These are characteristic fragments. Monitoring them specifically improves signal-to-noise. |
| Internal Standard (IS) | m/z 121 (Quantifier), 120, 93 (for 2,4,6-Trimethylpyridine) | Specific ions for the IS allow for accurate ratiometric quantification. |
Part 3: Data Analysis and Method Validation
Analyte Identification: A compound is positively identified only when two criteria are met:
-
Retention Time Match: The retention time of the peak in the sample must match that of an authentic this compound standard, analyzed under identical conditions.
-
Mass Spectrum Match: The background-subtracted mass spectrum of the sample peak must show a high similarity score (>85%) when compared to a spectral library (e.g., NIST/Wiley) and the authentic standard.
Quantification: Quantification is performed using the internal standard method. A multi-point calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/g) is generated by plotting the peak area ratio (Analyte/IS) against the concentration ratio. The concentration of the analyte in the sample is then calculated from this curve. This ratiometric approach is inherently trustworthy as it corrects for variations in sample volume, extraction efficiency, and instrument response.[16][17]
Method Validation: Any analytical method must be validated to ensure it is fit for purpose.[18] The following parameters should be assessed according to guidelines like the Codex Alimentarius.[19]
| Validation Parameter | Acceptance Criteria | Description |
| Linearity (R²) | > 0.99 | The ability of the method to elicit test results that are directly proportional to the analyte concentration. |
| Accuracy (Recovery) | 70-120%[16][19] | The closeness of the measured value to the true value, assessed by spiking a blank matrix with a known concentration. |
| Precision (RSD%) | < 20%[16][19] | The closeness of repeated measurements on the same sample, indicating the method's reproducibility. |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |
Example Results
The following table presents typical quantitative results for this compound in different coffee samples, demonstrating the utility of the method.
| Sample ID | Bean Type | Roast Level | Concentration (ng/g) |
| Sample A | Arabica | Light | 15.2 |
| Sample B | Arabica | Dark | 45.8 |
| Sample C | Robusta | Dark | 62.5 |
| Sample D (Decaffeinated) | Arabica | Medium | 28.9 |
Note: Data are illustrative. As shown, concentration often increases with a darker roast due to more extensive Maillard reactions.[5][20]
Conclusion
This application note provides a validated, step-by-step HS-SPME-GC-MS protocol for the quantitative analysis of this compound in coffee. By explaining the scientific rationale behind key steps—such as SPME fiber choice, matrix modification, and dual-mode MS acquisition—this guide equips researchers and industry professionals with a trustworthy and robust method. The accurate quantification of this key aroma compound is vital for understanding and controlling the sensory attributes of coffee, ultimately enabling the consistent production of high-quality products and fostering innovation in flavor development.
References
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Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. (2022). MDPI. Retrieved from [Link]
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Potential Aroma Chemical Fingerprint of Oxidised Coffee Note by HS-SPME-GC-MS and Machine Learning. (n.d.). MDPI. Retrieved from [Link]
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Analysis of Coffee Aroma Compounds by Head-space SPME GC-MS. (2021). SpectralWorks. Retrieved from [Link]
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A Comparative Analysis of Cold Brew Coffee Aroma Using the Gas Chromatography–Olfactometry–Mass Spectrometry Technique. (2024). PubMed Central. Retrieved from [Link]
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Data Handling and Validation in Automated Detection of Food Toxicants Using Full Scan GC–MS and LC–MS. (n.d.). LCGC International. Retrieved from [Link]
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This compound (CAS 2882-20-4). (n.d.). Scent.vn. Retrieved from [Link]
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OEM Coffee flavoring agent 2-methylthio-3-methylpyrazine CAS NO.2882-20-4 Suppliers, Factories. (n.d.). lookpolymers.com. Retrieved from [Link]
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High Sensitivity Analysis of Coffee Aroma Components Using the SPME Arrow. (n.d.). Shimadzu. Retrieved from [Link]
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Identification of Volatile Compounds and Selection of Discriminant Markers for Elephant Dung Coffee Using Static Headspace Gas Chromatography—Mass Spectrometry and Chemometrics. (n.d.). PubMed Central. Retrieved from [Link]
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Analysis methods of coffee volatile compounds. (2024). International Journal of Food Science and Nutrition. Retrieved from [Link]
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Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. (2020). PubMed. Retrieved from [Link]
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Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. (2023). ResearchGate. Retrieved from [Link]
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Showing Compound this compound (FDB020200). (2010). FooDB. Retrieved from [Link]
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Analysis of Volatile Compounds in Coffee Prepared by Various Brewing and Roasting Methods. (2021). MDPI. Retrieved from [Link]
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2-methyl-3-(methyl thio) pyrazine, 2882-20-4. (n.d.). The Good Scents Company. Retrieved from [Link]
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Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (2021). PubMed Central. Retrieved from [Link]
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Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]
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2-methyl-3-(methyl thio) pyrazine, 2882-20-4. (n.d.). Perflavory. Retrieved from [Link]
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Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (2013). PubMed. Retrieved from [Link]
-
Identification of Key Aroma-Active Compounds in Commercial Coffee Using GC-O/AEDA and OAV Analysis. (2024). National Institutes of Health. Retrieved from [Link]
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Emerging Analytical Techniques for the Assessment of Aroma Relevant Sulfur Compounds in Coffee. (2011). SciSpace. Retrieved from [Link]
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Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. (2023). International Food Research Journal. Retrieved from [Link]
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Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). (2013). ResearchGate. Retrieved from [Link]
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Application Note: A Robust HS-SPME-GC-MS Method for the Quantification of Pyrazines
Introduction
Pyrazines are a crucial class of nitrogen-containing heterocyclic aromatic compounds that significantly contribute to the flavor and aroma profiles of many food products, particularly those undergoing thermal processing such as roasting or baking.[1] Their presence and concentration are critical quality indicators in products like coffee, cocoa, roasted nuts, and baked goods.[2] Beyond the food and beverage industry, pyrazines are also important structural motifs in numerous pharmaceutical agents. Consequently, the accurate and reliable quantification of pyrazines is essential for quality control, flavor and aroma research, and purity assessment in drug development.[1]
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds like pyrazines.[3][4] This solvent-free sample preparation method offers high sensitivity and efficiency in extracting and concentrating analytes from various matrices.[5] When combined with the high separation efficiency of GC and the selective detection of MS, it provides a robust platform for pyrazine quantification.
This application note presents a detailed, field-proven protocol for the quantification of pyrazines using HS-SPME-GC-MS. It emphasizes the causality behind experimental choices, from fiber selection to method validation, to ensure trustworthy and reproducible results.
Principle of the Method
The HS-SPME-GC-MS method for pyrazine quantification is based on the principle of equilibrium partitioning of volatile pyrazines between the sample matrix, the headspace above the sample, and a coated fused-silica fiber (SPME fiber). The sample is placed in a sealed vial and heated to promote the release of volatile compounds into the headspace. The SPME fiber is then exposed to the headspace, where the pyrazines are adsorbed onto the fiber coating. After a defined extraction time, the fiber is retracted and introduced into the hot injector of the gas chromatograph. The high temperature of the injector desorbs the trapped pyrazines, which are then transferred to the GC column for separation. The separated compounds are subsequently detected and quantified by a mass spectrometer. The use of a stable isotope-labeled internal standard, such as a deuterated pyrazine, is highly recommended to compensate for variations in sample preparation and instrument response, thereby enhancing accuracy and precision.[2]
Experimental Protocol
Materials and Reagents
-
Pyrazine Standards: Analytical grade standards of the target pyrazines.
-
Deuterated Pyrazine Internal Standards: High-purity deuterated analogues of the target pyrazines (e.g., 2-Methylpyrazine-d6, 2,6-Dimethylpyrazine-d6).[1][2]
-
Solvents: High-purity, GC-MS grade solvents such as methanol or dichloromethane for stock solution preparation.[1]
-
Sample Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.[6]
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm is highly recommended for its broad applicability to volatile pyrazines.[5][7][8]
Instrumentation
-
Gas Chromatograph: An Agilent 6890N or similar, equipped with a split/splitless injector and coupled to a mass spectrometer.[1]
-
Mass Spectrometer: An Agilent 5975 or equivalent single quadrupole or ion trap mass spectrometer.[1]
-
GC Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used.[2]
Step-by-Step Methodology
1. Preparation of Standard Solutions:
-
Primary Stock Solutions: Accurately weigh approximately 10 mg of each pyrazine standard and the deuterated internal standard. Dissolve each in a suitable solvent (e.g., methanol) in separate 10 mL volumetric flasks. Store these stock solutions at -20°C.[6]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solutions. Each calibration standard should contain a constant concentration of the deuterated internal standard and varying concentrations of the native pyrazines. The concentration range should encompass the expected concentration in the samples.[6]
2. Sample Preparation:
-
Solid Samples (e.g., coffee beans, cocoa powder):
-
Homogenize the sample to a fine powder. Cryogenic grinding can be utilized to minimize the loss of volatile compounds.[6]
-
Accurately weigh 1.0-5.0 g of the homogenized sample into a 20 mL headspace vial.[6]
-
Spike the sample with a known amount of the deuterated internal standard solution.[2]
-
For some matrices, adding a saturated NaCl solution can increase the ionic strength and enhance the release of volatile compounds into the headspace.[6][9]
-
Immediately seal the vial.[6]
-
-
Liquid Samples (e.g., beer, brewed coffee):
3. HS-SPME Procedure:
The optimization of HS-SPME parameters is critical for achieving the best sensitivity and accuracy.[7] Key parameters to optimize include:
-
Equilibration Temperature: Typically ranges from 40°C to 70°C.[9]
-
Equilibration Time: Usually between 20 and 60 minutes.[9]
-
Extraction Time: Typically ranges from 20 to 60 minutes.[9]
An optimized set of conditions based on literature for general pyrazine analysis is provided in the table below. However, for a specific matrix, it is highly recommended to perform a design of experiments (DoE) to determine the optimal conditions.[11]
| Parameter | Recommended Value | Rationale |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm | This tri-phasic fiber effectively extracts a wide range of volatile compounds with varying polarities and molecular weights, making it ideal for pyrazine analysis.[5][7][8] |
| Equilibration Temperature | 60°C - 80°C | This temperature range facilitates the partitioning of pyrazines into the headspace without inducing thermal degradation or unwanted chemical reactions.[6] |
| Equilibration Time | 15 - 30 minutes | Allows the sample to reach thermal equilibrium, ensuring consistent partitioning of volatiles into the headspace before extraction begins.[6] |
| Extraction Time | 20 - 40 minutes | Provides sufficient time for the pyrazines to adsorb onto the SPME fiber and approach equilibrium, maximizing extraction efficiency.[6] |
| Desorption Temperature | 250°C | Ensures complete and rapid desorption of the analytes from the SPME fiber into the GC injector.[9] |
| Desorption Time | 2 - 5 minutes | A sufficient time to ensure complete transfer of the analytes to the GC column.[6] |
4. GC-MS Analysis:
The following table outlines a typical set of GC-MS parameters for pyrazine analysis.
| Parameter | Recommended Value |
| Injector Mode | Splitless |
| Injector Temperature | 270°C[1] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[1] |
| Oven Temperature Program | Initial 40-50°C (hold 2-5 min), ramp at 3-5°C/min to 230-250°C[1] |
| Ion Source Temperature | 230°C[1] |
| Quadrupole Temperature | 150°C[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[1] |
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the target pyrazine to the peak area of the deuterated internal standard against the concentration of the pyrazine standard.
-
The concentration of the pyrazine in the unknown sample is then determined from this calibration curve.
Workflow and Data Visualization
The entire analytical workflow, from sample preparation to data analysis, is depicted in the following diagram.
Caption: HS-SPME-GC-MS workflow for pyrazine quantification.
Method Validation
A self-validating system is crucial for ensuring the trustworthiness of the analytical results. The developed HS-SPME-GC-MS method should be validated according to established guidelines, assessing the following parameters:
-
Linearity: The linearity of the method should be evaluated by analyzing a series of calibration standards at different concentrations. A coefficient of determination (R²) of ≥ 0.99 is generally considered acceptable.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (S/N), with a common criterion being an S/N of 3 for LOD and 10 for LOQ.[12] For pyrazines in oil, LODs have been reported in the range of 2-60 ng/g and LOQs in the range of 6-180 ng/g.[12]
-
Accuracy: Accuracy is assessed by performing recovery studies on spiked samples. Mean recoveries for spiked pyrazines in perilla seed oil were reported to be in the range of 94.6-107.92%.[3]
-
Precision: Precision is evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method. This is expressed as the relative standard deviation (RSD). For pyrazine analysis in perilla seed oils, intra- and inter-day RSDs were less than 9.49% and 9.76%, respectively.[3]
Quantitative Data Summary
The following table summarizes representative method validation parameters for the quantitative analysis of several key pyrazines using an optimized HS-SPME-GC-MS method.
| Pyrazine | Matrix | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Precision (RSD %) |
| 2-Methylpyrazine | Perilla Seed Oil | >0.99 | 0.07 - 22.22[3] | N/A | 94.6 - 107.92[3] | < 9.76[3] |
| 2,5-Dimethylpyrazine | Perilla Seed Oil | >0.99 | 0.07 - 22.22[3] | N/A | 94.6 - 107.92[3] | < 9.76[3] |
| Tetramethylpyrazine | Perilla Seed Oil | >0.99 | 0.07 - 22.22[3] | N/A | 94.6 - 107.92[3] | < 9.76[3] |
| Various Pyrazines | Rapeseed Oil | >0.99 | 2 - 60[12] | 6 - 180[12] | 91.6 - 109.2[12] | < 16[12] |
Note: The presented data is a synthesis from multiple sources and serves as a general guideline. Actual performance may vary depending on the specific instrumentation, matrix, and optimized method parameters.
Conclusion
The HS-SPME-GC-MS method detailed in this application note provides a robust, sensitive, and reliable approach for the quantification of pyrazines in a variety of matrices. The key to achieving high-quality data lies in the careful optimization of the HS-SPME parameters and the diligent validation of the method. The use of deuterated internal standards is a critical component for ensuring the accuracy and precision of the results.[1][2] This methodology is well-suited for quality control, research, and development applications where the precise measurement of pyrazines is paramount.
References
-
Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. PubMed. Available at: [Link]
-
Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS). ResearchGate. Available at: [Link]
-
Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). PubMed. Available at: [Link]
-
Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. PubMed Central. Available at: [Link]
-
Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. PubMed Central. Available at: [Link]
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. MDPI. Available at: [Link]
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health. Available at: [Link]
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Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. ResearchGate. Available at: [Link]
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Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed. Available at: [Link]
-
Optimization of HS-SPME-GC/MS Analysis of Wine Volatiles Supported by Chemometrics for the Aroma Profiling of Trebbiano d'Abruzzo and Pecorino White Wines Produced in Abruzzo (Italy). MDPI. Available at: [Link]
-
Optimization of HS-SPME for GC-MS Analysis of Volatiles Compounds in Roasted Sesame Oil. ResearchGate. Available at: [Link]
-
Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. ResearchGate. Available at: [Link]
- Analysis method for detecting pyrazine compounds in beer. Google Patents.
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- 12. mdpi.com [mdpi.com]
Synthesis and Purification of Pyrazine Derivatives: A Guide for the Research Scientist
<
Abstract
Pyrazine derivatives are a cornerstone of modern chemical science, forming the structural core of numerous pharmaceuticals, agrochemicals, and flavor compounds.[1][2] Their synthesis and purification are therefore critical processes in academic and industrial research. This comprehensive guide provides an in-depth exploration of both classical and contemporary synthetic methodologies, coupled with robust, field-proven purification protocols. Designed for researchers, chemists, and drug development professionals, this document emphasizes the causal relationships behind experimental choices, offering detailed, step-by-step procedures, troubleshooting insights, and comparative data to empower scientists in their daily work.
Introduction
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and material science.[1] Its unique electronic properties, stemming from the two electron-withdrawing nitrogen atoms, make it a versatile building block.[1] Notable pharmaceuticals, such as the anti-tuberculosis agent Pyrazinamide, highlight the ring system's importance. The development of efficient and scalable methods to synthesize and purify a diverse array of pyrazine derivatives is paramount for accelerating discovery.
This guide is organized into two primary sections. Part I details key synthetic transformations, from venerable condensation reactions to powerful transition-metal-catalyzed cross-couplings. Part II addresses the critical, and often challenging, task of purification, offering protocols for crystallization, distillation, and chromatographic separation.
Part I: Synthesis of Pyrazine Derivatives
The construction and functionalization of the pyrazine core can be achieved through a variety of methods. The choice of synthetic route depends on the desired substitution pattern, available starting materials, and required scale.
Classical Condensation Methods
These methods, developed in the late 19th century, remain valuable for their simplicity and use of readily available precursors. They typically involve the self-condensation of α-amino ketones or related intermediates.[3][4]
The Gutknecht synthesis is a versatile method based on the self-condensation of α-amino ketones, which dimerize to form a dihydropyrazine intermediate that is subsequently oxidized to the aromatic pyrazine.[3][5][6] The α-amino ketone is often generated in situ from an α-oximino ketone.[5][6]
Mechanism Insight: The key to this reaction is the controlled dimerization of the α-amino ketone. Two molecules condense to form a six-membered dihydropyrazine ring, which is thermodynamically driven towards aromatization.[5][6] The final oxidation step can often be accomplished simply by exposure to air, or more rapidly with mild oxidizing agents like copper(II) salts.[6]
Protocol 1: Synthesis of 2,5-Dimethylpyrazine via Gutknecht Condensation
This protocol is adapted from established Gutknecht methodologies.[6][7]
Step 1: Preparation of the α-Amino Ketone Precursor (Isonitrosoacetone)
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 20 g of ethyl acetoacetate in 100 mL of glacial acetic acid.
-
Cool the solution to 10-15 °C in an ice-water bath.
-
Prepare a solution of 15 g of sodium nitrite in 30 mL of water. Add this solution dropwise to the stirred acetic acid solution over 30 minutes, maintaining the temperature below 20 °C.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.
-
Pour the mixture into 400 mL of ice-cold water. The isonitroso derivative will precipitate. Collect the solid by vacuum filtration and wash with cold water.
Step 2: Reductive Dimerization and Oxidation
-
Suspend the crude isonitrosoacetone in 150 mL of 10% aqueous sodium hydroxide in a 1 L flask.
-
Add 50 g of zinc dust in small portions with vigorous stirring. The reaction is exothermic; maintain the temperature below 40 °C using an ice bath.
-
After the zinc addition, stir the mixture at room temperature for 4 hours. The initial yellow color should fade.
-
Filter the reaction mixture to remove zinc salts.
-
The resulting aqueous solution contains the dihydropyrazine. Gently heat the solution to 60-70 °C and bubble air through it for 3-4 hours to effect oxidation. The solution will darken.
-
Cool the solution and perform a liquid-liquid extraction with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,5-dimethylpyrazine.
This was one of the first reported methods for pyrazine synthesis. It involves the reaction of an α-haloketone with ammonia.[1][3][4] The ammonia first displaces the halide to form an α-amino ketone, which then undergoes condensation and oxidation, similar to the Gutknecht pathway.[3][8]
Causality Behind Choices: The use of excess ammonia is crucial. It acts as both the nucleophile to form the amino ketone and the base to facilitate the subsequent condensation. The final oxidation step is often required to convert the dihydropyrazine intermediate to the stable aromatic product.[8]
Modern Functionalization Methods: Transition-Metal Catalysis
For drug development and materials science, the ability to precisely functionalize a pre-existing pyrazine core is essential. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[9][10][11][12]
The Suzuki coupling is arguably the most widely used cross-coupling reaction for forming C-C bonds between a halopyrazine and an organoboron reagent (typically a boronic acid).[13][14] Chloropyrazines are excellent substrates for this reaction.[10]
Mechanism Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the chloropyrazine.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]
Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Pd(0)/Pd(II) cycle for Suzuki coupling on a pyrazine halide.
Protocol 2: Suzuki Coupling of 2-Chloropyrazine with Phenylboronic Acid
This protocol is based on established methods for heteroaryl chlorides.[15][16][17]
Reagents & Equipment:
-
2-Chloropyrazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or similar bulky phosphine ligand
-
Potassium carbonate (K₂CO₃), finely ground
-
Toluene and Water (degassed)
-
Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-chloropyrazine (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Catalyst Preparation: In a separate small vial, dissolve Pd(OAc)₂ (0.02 equiv, 2 mol%) and PCy₃ (0.04 equiv, 4 mol%) in a small amount of degassed toluene. Allow to stir for 10 minutes.
-
Reaction Assembly: Add the catalyst solution to the Schlenk flask, followed by degassed toluene and water (typically a 4:1 to 10:1 solvent ratio). The mixture should be a slurry.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product, 2-phenylpyrazine, is then purified by flash column chromatography (see Part II).
Table 1: Comparison of Common Pyrazine Synthesis & Functionalization Routes
| Method | Type | Key Precursors | Advantages | Common Limitations |
| Gutknecht Synthesis | Ring Formation | α-Amino ketones | Versatile for substituted pyrazines; uses simple precursors. | Requires oxidation step; can have side reactions.[3][6] |
| Staedel-Rugheimer | Ring Formation | α-Haloketones, NH₃ | One of the oldest methods; straightforward. | Lachrymatory α-haloketones; moderate yields.[1][3] |
| Suzuki Coupling | C-C Functionalization | Halopyrazine, Boronic Acid | Excellent functional group tolerance; high yields; vast scope. | Requires often expensive Pd catalysts and ligands.[10][12] |
| Buchwald-Hartwig | C-N Functionalization | Halopyrazine, Amine | Premier method for C-N bonds; wide amine scope. | Sensitive to catalyst poisoning; requires careful base selection.[18][19] |
| Direct C-H Arylation | C-H Functionalization | Pyrazine, Aryl Halide | Atom economical; avoids pre-functionalization. | Regioselectivity can be a major challenge.[20][21][22] |
This reaction is the gold standard for forming aryl C-N bonds.[18] It enables the coupling of halopyrazines with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles.[18][23]
Scientist's Note: The choice of ligand and base is critical in Buchwald-Hartwig amination.[19] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, tBuXPhos) are often required to facilitate the reductive elimination step, especially for less reactive aryl chlorides.[24] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine nucleophile.[19][23]
Part II: Purification Strategies for Pyrazine Derivatives
Purification is as crucial as synthesis. Pyrazine derivatives, being moderately polar and often basic, present unique challenges. Common impurities include unreacted starting materials, catalyst residues (for cross-couplings), and isomers.
Diagram 2: Decision Workflow for Pyrazine Purification
Caption: A decision tree for selecting the optimal purification method.
Recrystallization
For solid pyrazine derivatives, recrystallization is often the most effective and scalable method to achieve high purity.[25][26]
Causality Behind Solvent Choice: The ideal solvent is one in which the pyrazine derivative is highly soluble at elevated temperatures but sparingly soluble at room or cold temperatures.[25][27] The impurities should either be completely insoluble (allowing for hot filtration) or remain highly soluble upon cooling.[28] Common solvents include ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof.
Protocol 3: General Recrystallization Procedure
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., ethanol, ethyl acetate, toluene, hexane). Heat to boiling, observe dissolution, and cool to see if crystals form. A good solvent will show a dramatic difference in solubility with temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Add the solvent in small portions near its boiling point.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[25] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.
Flash Column Chromatography
Chromatography is the workhorse for purifying oils or solids that are difficult to crystallize. It separates compounds based on their differential adsorption to a stationary phase.[29]
Scientist's Note: Pyrazines are basic. When using standard silica gel (which is acidic), peak tailing can be a problem due to strong interaction between the basic nitrogen atoms and acidic silanol groups. To mitigate this, a small amount of triethylamine (~0.5-1%) can be added to the eluent to improve peak shape. Alternatively, neutral or basic alumina can be used as the stationary phase.
Table 2: Recommended Solvent Systems for Flash Chromatography of Pyrazines on Silica Gel
| Pyrazine Polarity | Recommended Eluent System | Notes |
| Low Polarity (e.g., Alkylpyrazines) | Hexane / Ethyl Acetate (95:5 to 80:20) | A 90:10 hexane/ethyl acetate mixture is effective for separating pyrazines from more polar imidazole byproducts.[29] |
| Medium Polarity (e.g., Aryl- or Halopyrazines) | Hexane / Ethyl Acetate (80:20 to 50:50) | Gradient elution often provides the best separation. |
| High Polarity (e.g., Aminopyrazines) | Dichloromethane / Methanol (99:1 to 90:10) | Add 0.5% triethylamine to the eluent system to prevent peak tailing. |
Protocol 4: Flash Column Chromatography
-
Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into the column and allow it to pack under light pressure.
-
Sample Loading: Dissolve the crude pyrazine in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the starting solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Conclusion
The synthesis and purification of pyrazine derivatives are essential skills for chemists in discovery and development. A thorough understanding of both classical condensation reactions and modern catalytic methods provides a powerful toolkit for accessing a wide range of molecular architectures. Success, however, is not only defined by the synthetic route but also by the ability to isolate the target compound in high purity. By carefully selecting and optimizing purification techniques—whether crystallization, distillation, or chromatography—and understanding the chemical principles behind them, researchers can efficiently advance their projects from concept to pure, characterized material.
References
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Staedel, W., & Rugheimer, L. (1876). Ueber das Isoindol. Berichte der deutschen chemischen Gesellschaft, 9(1), 563-564. [Link]
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Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]
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Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]
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Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of AOAC International, 102(6), 1868-1875. [Link]
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OUCI. (2022). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
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IRJMETS. (2024). A Comprehensive Review on Pyrazine: Structure, Synthesis, Properties, and Applications. Retrieved from [Link]
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Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]
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ACS Publications. (2018). C–H Bond Functionalization Under Metalation–Deprotonation Process: Regioselective Direct Arylation of 3-Aminoimidazo[1,2-a]pyrazine. The Journal of Organic Chemistry, 83(15), 8215-8227. [Link]
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ResearchGate. (2021). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
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Nikishkin, N. I., & Van der Eycken, E. V. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(23), 3681-3697. [Link]
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RSC Publishing. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
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NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). Retrieved from [Link]
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MDPI. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 22(10), 1649. [Link]
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Wiley Online Library. (2010). Gutknecht Condensation. Retrieved from [Link]
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ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
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ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]
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Gutknecht, H. (1879). Ueber die Bildung von Pyrazinderivaten. Berichte der deutschen chemischen Gesellschaft, 12(2), 2290-2292. [Link]
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Dorel, R., & Echavarren, A. M. (2019). Gold(I)-Catalyzed Direct C–H Arylation of Pyrazine and Pyridine with Aryl Bromides. Chemistry – A European Journal, 25(5), 1265-1269. [Link]
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Lee, D. H., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4699. [Link]
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ResearchGate. (2012). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]
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University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
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Han, Y., et al. (2012). Suzuki coupling of different chloropyridines with phenylboronic acids. Tetrahedron, 68(1), 225-230. [Link]
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Combs, A. P., et al. (2002). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 4(2), 179-182. [Link]
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Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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ResearchGate. (2008). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Retrieved from [Link]
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The Role of 2-Methyl-3-(methylthio)pyrazine in Flavor Chemistry: A Guide for Researchers and Product Developers
This document provides an in-depth technical guide on the application of 2-Methyl-3-(methylthio)pyrazine in flavor chemistry. Designed for researchers, scientists, and professionals in product development, this guide moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable protocols for sensory and analytical evaluation, as well as practical application.
Introduction: The Aromatic Signature of Roasting
This compound (CAS No. 2882-20-4) is a potent, sulfur-containing heterocyclic compound that belongs to the pyrazine family.[1][2] These compounds are renowned for their significant contribution to the desirable roasted, nutty, and savory aromas generated during the thermal processing of food, primarily through the Maillard reaction.[3][4] this compound is particularly distinguished by its complex and powerful aroma profile, characterized by notes of roasted nuts, coffee, and meat.[5][6] Its versatility and potency make it an indispensable tool for flavorists aiming to create authentic and appealing sensory experiences in a wide array of products.[1][2] This guide will provide a comprehensive overview of its chemical properties, sensory characteristics, and practical applications, complete with detailed protocols for its analysis and use.
Physicochemical and Sensory Profile
A thorough understanding of the physicochemical and sensory properties of this compound is fundamental to its effective application.
Physicochemical Properties
The physical and chemical characteristics of this compound influence its behavior in different food matrices and during processing.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂S | [5] |
| Molecular Weight | 140.21 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Boiling Point | 198 - 214 °C | [1][5] |
| Density | ~1.12 - 1.15 g/cm³ at 25 °C | [1][5] |
| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol and ether. | [5] |
| Flash Point | ~85 - 99 °C | [5][7] |
Sensory Characteristics
The sensory perception of this compound is highly dependent on its concentration. Its low odor threshold means that even minute quantities can significantly impact a product's overall aroma.[8]
| Concentration | Aroma/Flavor Profile |
| Low Concentration (e.g., 0.1% in propylene glycol) | Roasted meat, nutty (almond), with subtle vegetable undertones.[8][9] |
| Higher Concentration (e.g., 1.0%) | Toasted popcorn, roasted almond, hazelnut, peanut, with nuances of caramel and corn chips.[8][9] |
| Taste Profile (3-10 ppm) | Nutty, roasted, earthy, with coffee and corn-like notes.[9] |
The formation of this compound is a key step in the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This process is fundamental to the development of color and flavor in many cooked foods.
Caption: Maillard reaction leading to pyrazine formation.
Application Protocols
The successful application of this compound requires careful consideration of dosage, matrix effects, and desired sensory outcomes.
Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol outlines a standardized method for characterizing the sensory profile of a product containing this compound.[3][6]
Objective: To quantitatively describe and compare the sensory attributes of a food product with and without the addition of this compound.
Materials:
-
Trained sensory panel (8-12 panelists).
-
Sensory booths with controlled lighting and ventilation.[6]
-
Reference standards for relevant aroma notes (e.g., roasted peanut, coffee, cooked beef).
-
Test samples (control and variable with added pyrazine).
-
Unsalted crackers and filtered water for palate cleansing.
-
Data collection software or standardized ballots.
Procedure:
-
Panelist Training: Conduct training sessions to familiarize panelists with the key aroma attributes of this compound using reference standards. Develop a consensus vocabulary for descriptive terms.
-
Sample Preparation: Prepare a control sample and a test sample with a predetermined concentration of this compound (e.g., 2-4 ppm in a beverage or baked good).[10][11] Code samples with random three-digit numbers.
-
Evaluation: Present the samples to the panelists in a randomized and balanced order. Instruct panelists to evaluate the intensity of each descriptive attribute (e.g., "roasted nut," "savory," "coffee") on a structured line scale (e.g., 0 = not perceptible, 100 = extremely intense).
-
Data Analysis: Collect the data and analyze it using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between the control and test samples. Visualize the results using spider plots or radar charts.[6]
Caption: Quantitative Descriptive Analysis (QDA) workflow.
Application in Coffee Flavoring
This compound is an effective enhancer for coffee flavors, adding a rich, roasted dimension.[10]
Objective: To enhance the roasted and nutty notes in a ready-to-drink cold brew coffee product.
Starting Dosage: Based on FEMA regulations, a usage level of up to 2.0 mg/kg (2 ppm) in cold drinks is a safe starting point.[10][11]
Protocol:
-
Stock Solution Preparation: Prepare a 0.1% solution of this compound in a food-grade solvent such as ethanol or propylene glycol. This allows for more accurate dosing of this potent compound.
-
Dosage Calculation: For a 10 kg batch of cold brew coffee, to achieve a 1 ppm concentration, you would need 10 mg of the pure compound. Using the 0.1% stock solution, this equates to 10 g of the solution.
-
Incorporation: Add the calculated amount of the stock solution to the coffee batch during the final blending stage, ensuring thorough mixing.
-
Quality Control:
Analytical Protocols
Accurate quantification of this compound is crucial for quality control, regulatory compliance, and research. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.[4][9][13]
Protocol for Quantification by HS-SPME-GC-MS
Objective: To quantify the concentration of this compound in a food matrix (e.g., coffee, roasted nuts).
Materials:
-
GC-MS system with a mass selective detector.
-
SPME autosampler and fibers (e.g., 50/30 µm DVB/CAR/PDMS).[4]
-
Headspace vials (20 mL) with magnetic screw caps.
-
Internal standard (e.g., a deuterated analog or a different pyrazine not present in the sample).
-
Homogenizer.
-
Saturated sodium chloride solution.
Procedure:
-
Sample Preparation:
-
Homogenize solid samples (e.g., roasted peanuts) into a fine powder.[9]
-
Weigh 1.0 g of the homogenized sample or 5 mL of a liquid sample into a 20 mL headspace vial.
-
Add 5 mL of saturated sodium chloride solution to increase the volatility of the analytes.[13]
-
Spike the sample with a known concentration of the internal standard.
-
-
HS-SPME Extraction:
-
Immediately seal the vial.
-
Incubate the vial at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow for equilibration of the volatiles in the headspace.[4][13]
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30-50 minutes) to extract the analytes.[13][14]
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the column.
-
GC Column: Use a non-polar or medium-polarity column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[15]
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250-280°C).[15]
-
Mass Spectrometry: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) for higher sensitivity and specificity, targeting characteristic ions of this compound (e.g., m/z 140, 97) and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of this compound in the sample based on the ratio of its peak area to that of the internal standard.[13]
-
Caption: HS-SPME-GC-MS analytical workflow.
Regulatory and Safety Considerations
This compound and its isomers are generally recognized as safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[16][17][18] The FEMA number for the isomeric mixture is 3208.[11] It is essential to adhere to the recommended usage levels in different food categories to ensure consumer safety. For example, FEMA has set use limits for cold drinks, sweets, jelly, and puddings at 2.0 mg/kg, and for baked goods at 4.0 mg/kg.[10][11] Always consult the latest regulatory guidelines for the specific region of product distribution.
Conclusion
This compound is a powerful and versatile flavor compound that provides the characteristic roasted and nutty notes essential to many food products. Its effective use hinges on a deep understanding of its sensory properties, careful control of its concentration, and the application of robust analytical methods for quality assurance. The protocols and guidelines presented here offer a framework for researchers and product developers to harness the full potential of this key aroma chemical, enabling the creation of authentic and compelling flavor profiles that meet consumer expectations.
References
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Lab Manager. (n.d.). Sensory Evaluation Methods in Food and Beverage Research. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (2025, October 20). The Science Behind Nutty Aromas: Exploring this compound. Retrieved from [Link]
-
FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
-
OEM Coffee flavoring agent. (n.d.). 2-methylthio-3-methylpyrazine CAS NO.2882-20-4 Suppliers, Factories. Retrieved from [Link]
-
Flavor Extract Manufacturers Association (FEMA). (n.d.). 2-ETHYL-3-METHYLPYRAZINE. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Science of Scent: Understanding Sensory Properties of this compound. Retrieved from [Link]
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Cai, L., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 933. [Link]
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Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451. [Link]
-
Sun, W., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2036-2044. [Link]
-
TNO. (n.d.). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Retrieved from [Link]
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FlavorActiV. (n.d.). Sensory Evaluation of Food | Quick Guide to Quality Testing. Retrieved from [Link]
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Wright, J. (2021, May 3). Flavor Bites: 2-Methyl pyrazine. Perfumer & Flavorist. [Link]
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The Good Scents Company. (n.d.). Flavor Demo Formulas. Retrieved from [Link]
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ResearchGate. (2025, August 7). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl-3(or 5)-(methyl thio) pyrazine methylthiomethylpyrazine. Retrieved from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Versatility of Pyrazines in Flavor Creation: Focus on 2-Methylthio-3,5-Methylpyrazine. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. Retrieved from [Link]
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NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. Retrieved from [Link]
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Strashnov, I., et al. (2024). Gas Chromatography Tandem Mass Spectrometry (GC-MS/MS) for High-Throughput Screening of Pesticides in Rice Samples. Processes, 12(10), 2053. [Link]
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Liu, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 456. [Link]
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Perflavory. (n.d.). 2-methyl-3-(methyl thio) pyrazine, 2882-20-4. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound this compound (FDB020200). Retrieved from [Link]
- Google Patents. (2016, June 23). PROCESS FOR THE PREPARATION OF AROMA-RETAINING SOLUBLE COFFEE.
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Application Notes and Protocol for Solid-Phase Microextraction (SPME) of Volatile Pyrazines
Introduction: The Significance of Pyrazine Analysis and the SPME Advantage
Pyrazines are a crucial class of nitrogen-containing heterocyclic compounds that significantly contribute to the desirable aroma and flavor profiles of a wide variety of thermally processed foods, including coffee, cocoa, roasted nuts, and baked goods.[1][2] The formation of these compounds, primarily through the Maillard reaction during heating, is a key indicator of flavor development and quality.[1] Consequently, the accurate and sensitive quantification of volatile pyrazines is of paramount importance for quality control, process optimization, and new product development in the food and beverage industry. Furthermore, their presence in other matrices, such as pharmaceuticals and environmental samples, is also of growing interest.
Traditional methods for the extraction of volatile compounds often involve laborious and solvent-intensive techniques. Solid-Phase Microextraction (SPME) has emerged as a powerful, solvent-free, and sensitive sample preparation technique that overcomes many of these limitations.[3][4] SPME integrates sampling, extraction, and concentration of analytes into a single step, utilizing a coated fiber to adsorb volatile and semi-volatile compounds from a sample's headspace or directly from a liquid matrix.[4][5] This approach offers numerous advantages, including ease of automation, reduced sample manipulation, and compatibility with standard gas chromatography-mass spectrometry (GC-MS) systems.[4] This document provides a comprehensive protocol for the headspace SPME-GC-MS analysis of volatile pyrazines, grounded in established scientific principles and field-proven methodologies.
The Principle of Headspace Solid-Phase Microextraction
Headspace SPME (HS-SPME) operates on the principle of equilibrium partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a stationary phase coated onto a fused silica fiber.[6] The amount of an analyte adsorbed by the fiber coating is proportional to its concentration in the sample, governed by the analyte's partition coefficient between the fiber coating and the sample matrix.[3] After a defined extraction time, the fiber is withdrawn and transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed for separation and detection.[3][7]
Visualizing the HS-SPME Workflow
Caption: A schematic overview of the Headspace Solid-Phase Microextraction (HS-SPME) workflow, from sample preparation to final analysis.
Detailed Protocol for SPME of Volatile Pyrazines
This protocol provides a robust framework for the analysis of volatile pyrazines. However, optimization of specific parameters is crucial for different sample matrices to achieve the desired sensitivity and accuracy.[8]
Materials and Equipment
-
SPME Fiber Assembly: Manual or autosampler-compatible SPME holder.
-
SPME Fibers: See Table 1 for recommended fiber coatings. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended for a broad range of pyrazines.[8][9]
-
Headspace Vials: 10 or 20 mL clear or amber glass vials with PTFE/silicone septa.
-
Heating and Agitation System: Heating block, water bath, or autosampler with incubation and agitation capabilities.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms).
-
Internal Standards (Optional but Recommended): Deuterated pyrazine analogs (e.g., [²H₆]-2-methyl-pyrazine) for accurate quantification.[1]
SPME Fiber Selection and Conditioning
The choice of SPME fiber coating is a critical parameter that dictates the efficiency and selectivity of the extraction.[10] The selection is based on the polarity and molecular weight of the target analytes. For the analysis of a wide range of volatile pyrazines, combination fibers are often the most effective.[9]
| SPME Fiber Coating | Composition | Target Analytes | Rationale and Key Considerations |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/ Polydimethylsiloxane | Broad range of volatile and semi-volatile compounds, including pyrazines. | This tri-phasic fiber offers a wide polarity range, making it ideal for screening and analyzing complex mixtures of pyrazines with varying polarities and molecular weights.[8][9] |
| PDMS/DVB | Polydimethylsiloxane/ Divinylbenzene | Bipolar volatile compounds. | A popular choice for pyrazine analysis due to its effectiveness in extracting compounds with both polar and non-polar characteristics.[9] |
| CAR/PDMS | Carboxen/Polydimethylsiloxane | Small, volatile molecules. | Particularly effective for very volatile pyrazines and other low molecular weight compounds.[11] |
Fiber Conditioning: Before its first use, and periodically thereafter, the SPME fiber must be conditioned according to the manufacturer's instructions. This typically involves inserting the fiber into the GC injector at a specified temperature for a set duration to remove any contaminants.
Sample Preparation
Proper sample preparation is essential to ensure the efficient release of volatile pyrazines into the headspace for extraction.
-
Solid Samples (e.g., roasted coffee beans, nuts): Homogenize the sample to a fine, consistent powder to maximize the surface area.
-
Liquid Samples (e.g., coffee brew, oils): Use directly or after appropriate dilution.
-
Sample Aliquoting: Accurately weigh a specific amount of the homogenized solid sample (typically 1-5 g) or pipette a known volume of the liquid sample into a headspace vial.[2]
-
Addition of Modifiers (Optional): The addition of a saturated salt solution (e.g., NaCl) can increase the ionic strength of the sample, promoting the partitioning of volatile compounds into the headspace.
-
Internal Standard Spiking: For accurate quantification, add a known amount of an internal standard to the sample.[2]
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum to prevent the loss of volatile compounds.
Headspace SPME Procedure
The following steps outline the extraction process. Optimization of these parameters is crucial for achieving the best results for a specific application.
-
Equilibration: Place the sealed vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C).[2] Allow the sample to equilibrate for a defined period (e.g., 15-30 minutes) with agitation to facilitate the release of volatiles into the headspace.[2][12]
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a specific extraction time (e.g., 20-60 minutes).[2][12] The optimal extraction time and temperature will depend on the specific pyrazines and the sample matrix.[8][10]
GC-MS Analysis
Following extraction, the SPME fiber is introduced into the GC-MS for analysis.
-
Desorption: Retract the SPME fiber into its needle and immediately insert it into the hot injector of the GC. Extend the fiber to expose it to the heat, which thermally desorbs the trapped pyrazines onto the GC column. A typical desorption time is 2-5 minutes at a temperature of 250-270°C.
-
Chromatographic Separation: The desorbed compounds are separated on a suitable capillary column. A temperature program is used to elute the pyrazines based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.
Table 2: Typical GC-MS Parameters for Pyrazine Analysis
| Parameter | Typical Setting |
| Injector Temperature | 250 - 270 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Column Type | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Oven Program | Initial temp 40°C, hold for 2 min, ramp to 240°C at 5-10°C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 35 - 350 amu |
Method Validation: Ensuring Trustworthy Results
A self-validating system is crucial for ensuring the reliability of any analytical protocol. The following parameters should be assessed to validate the SPME-GC-MS method for pyrazine analysis.
-
Linearity: Establish a calibration curve using standard solutions of pyrazines at different concentrations to demonstrate a linear relationship between concentration and instrument response.
-
Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of an analyte that can be reliably detected and quantified. For pyrazines in perilla seed oils, LODs have been reported in the range of 0.07–22.22 ng/g.[13][14]
-
Precision: Assess the repeatability of the method by analyzing replicate samples. The relative standard deviation (RSD) for intra- and inter-day analyses should typically be less than 15%.[13][14]
-
Accuracy and Recovery: Determine the accuracy of the method by analyzing spiked samples with known concentrations of pyrazines. Mean recoveries for pyrazines in perilla seed oil have been reported in the range of 94.6–107.92%.[13][14]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low Analyte Response | Incomplete desorption. | Increase injector temperature or desorption time. |
| Non-optimal extraction conditions. | Optimize extraction time and temperature. | |
| Fiber degradation. | Replace the SPME fiber. | |
| Poor Reproducibility | Inconsistent sample preparation. | Ensure consistent sample homogenization and aliquoting. |
| Variable extraction time or temperature. | Precisely control extraction parameters. | |
| Carryover from previous injections. | Increase fiber cleaning time or bake-out the GC injector. | |
| Presence of Ghost Peaks | Contamination of the SPME fiber. | Recondition the fiber. |
| Contaminated syringe or vial. | Use clean glassware and septa. |
Conclusion
Solid-Phase Microextraction coupled with GC-MS provides a robust, sensitive, and efficient method for the analysis of volatile pyrazines in a variety of matrices. By carefully selecting the appropriate SPME fiber and optimizing the extraction and desorption parameters, researchers can achieve reliable and accurate quantification of these important flavor and aroma compounds. The protocol outlined in these application notes serves as a comprehensive guide for developing and validating a self-sustaining analytical workflow for pyrazine analysis, empowering researchers, scientists, and drug development professionals with a powerful tool for their analytical needs.
References
-
Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Solid Phase Microextraction: Principle, process, application. (2022, August 25). Chemistry Notes. Retrieved January 3, 2026, from [Link]
-
Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. (2013, September 11). ACS Publications. Retrieved January 3, 2026, from [Link]
-
Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. (2019, August 1). PMC - NIH. Retrieved January 3, 2026, from [Link]
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Solid-Phase Microextraction (SPME): A Discussion. (n.d.). LCGC International. Retrieved January 3, 2026, from [Link]
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Solid phase microextraction. (n.d.). Slideshare. Retrieved January 3, 2026, from [Link]
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Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019, July 5). PubMed. Retrieved January 3, 2026, from [Link]
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Optimization of the determination of volatile organic compounds in plant tissue and soil samples. (2024, August 14). NIH. Retrieved January 3, 2026, from [Link]
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Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021, April 26). MDPI. Retrieved January 3, 2026, from [Link]
-
Solid-phase microextraction. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. (2021, October 27). PMC - NIH. Retrieved January 3, 2026, from [Link]
-
Validation of an SPME method, using PDMS, PA, PDMS-DVB, and CW-DVB SPME fiber coatings, for analysis of organophosphorus insecticides in natural waters. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021, April 26). NIH. Retrieved January 3, 2026, from [Link]
-
Validation and use of in vivo solid phase micro-extraction (SPME) for the detection of emerging contaminants in fish. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
-
Inter-laboratory validation of SPME for the quantitative analysis of aqueous samples. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]
-
(PDF) Solid phase microextraction for quantitative analysis – Expectations beyond design?. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Solid phase microextraction for quantitative analysis – Expectations beyond design?. (n.d.). In TrAC Trends in Analytical Chemistry (Vol. 139). Retrieved January 3, 2026, from [Link]
-
The number of pyrazines that met the following conditions: (A) R² > 0.75; (B) 0.4 < β < 0.95, using solid phase microextraction (SPME). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. (2025, August 10). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Analysis-of-Pyrazine-and-Volatile-Compounds-in-Cocoa-Beans-Using-Solid-Phase-Microextraction.pdf. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
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Application Notes and Protocols for the Purification of Synthesized Pyrazines by Column Chromatography
Introduction: The Critical Role of Purity in Pyrazine Chemistry
Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are of significant interest to the pharmaceutical, agrochemical, and flavor and fragrance industries. Their diverse biological activities have led to their incorporation into numerous drug candidates, while their characteristic aromas make them essential components in food and perfumery.[1][2] The synthesis of pyrazine derivatives, however, often yields complex mixtures containing starting materials, by-products, and isomers. The isolation of the target pyrazine in high purity is paramount, as even trace impurities can alter biological activity, impact sensory profiles, or complicate structural elucidation.
Column chromatography is a powerful and versatile technique for the purification of synthesized pyrazines, enabling the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, method development, and execution of column chromatography for the purification of pyrazines. It emphasizes the causality behind experimental choices to empower the user to develop robust and efficient purification protocols.
Foundational Principles: Tailoring Chromatography to Pyrazine Properties
The success of column chromatography hinges on the judicious selection of the stationary and mobile phases, which is dictated by the physicochemical properties of the pyrazine derivatives and their impurities.[5]
Normal-Phase vs. Reversed-Phase Chromatography: A Strategic Choice
Normal-Phase Chromatography (NPC) employs a polar stationary phase, typically silica gel or alumina, and a non-polar mobile phase.[6][7] This is the most common mode for purifying pyrazines synthesized in organic solvents. The separation is driven by the polar interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the pyrazine's nitrogen atoms and any polar functional groups with the active sites on the stationary phase.
-
Elution Order: In NPC, non-polar compounds elute first, while more polar compounds are retained longer on the column.[7] For pyrazines, this generally means that simple alkylpyrazines will elute before those with polar substituents like hydroxyl or amino groups. The degree of alkyl substitution can also influence elution, with more highly substituted pyrazines sometimes eluting earlier.[8][9][10]
Reversed-Phase Chromatography (RPC) utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[11][12] RPC is particularly useful for purifying highly polar pyrazine derivatives or for separations conducted in aqueous media.
-
Elution Order: In RPC, the elution order is inverted. Highly polar compounds have weak interactions with the non-polar stationary phase and elute first, while non-polar compounds are retained more strongly.
The Stationary Phase: The Heart of the Separation
-
Silica Gel (SiO₂): The workhorse of normal-phase chromatography, silica gel's surface is rich in silanol groups (Si-OH), which are acidic and act as hydrogen bond donors and acceptors. This makes it highly effective for separating pyrazines based on polarity differences.[13] For acid-sensitive pyrazines, the silica can be deactivated by treatment with a base like triethylamine.[13][14]
-
Alumina (Al₂O₃): Alumina is another polar stationary phase that can be acidic, neutral, or basic, depending on its preparation. Basic alumina is particularly useful for purifying basic compounds like pyrazines, as it can minimize the peak tailing often observed with silica gel.
-
C18-Bonded Silica: In this reversed-phase stationary phase, the silica surface is functionalized with long-chain octadecyl (C18) alkyl groups, creating a non-polar environment. It is the standard for RPC and is effective for separating pyrazines based on their hydrophobicity.[8][9][10][12]
The Mobile Phase: Driving the Elution
The mobile phase, or eluent, carries the sample through the column. Its polarity is carefully tuned to achieve optimal separation. In NPC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[13][15] By gradually increasing the proportion of the polar solvent (gradient elution), the retention of more polar compounds can be overcome, allowing them to elute from the column.[5][14]
Method Development: A Systematic Approach to Purity
A systematic approach to method development is crucial for achieving efficient and reproducible purifications.
The Power of Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the separation should be optimized on a small scale using Thin-Layer Chromatography (TLC).[3][4] TLC provides a rapid assessment of the separation under different solvent conditions. The ideal mobile phase composition for column chromatography is one that yields a retention factor (Rf) of 0.25-0.35 for the target compound on a TLC plate.[4] A lower Rf indicates stronger retention, which is desirable for good separation on a column.
Selecting the Right Solvent System
The choice of solvents for the mobile phase is guided by the polarity of the target pyrazine and its impurities. The following table provides a starting point for solvent selection in normal-phase chromatography.
| Non-Polar Solvent | Polar Solvent | Typical Applications for Pyrazines |
| Hexane/Heptane | Ethyl Acetate | A versatile system for a wide range of pyrazines with moderate polarity.[13][15] |
| Hexane/Heptane | Dichloromethane | Can improve the solubility of some pyrazines but may lead to slower column execution.[14] |
| Hexane/Heptane | Diethyl Ether | Useful for separating less polar pyrazines. |
| Dichloromethane | Methanol | For more polar pyrazines that are not sufficiently mobile in less polar systems. |
| Cyclohexane | Isopropanol | Has been used for the separation of pyrazine isomers.[11][16] |
For RPC, common mobile phases include gradients of acetonitrile/water or methanol/water, often with a small amount of an acid (e.g., formic acid or TFA) or base to improve peak shape.[2][12]
Detailed Protocols for Pyrazine Purification
The following protocols provide a step-by-step guide for the purification of a synthesized pyrazine derivative.
Protocol 1: Normal-Phase Flash Column Chromatography
This protocol is suitable for the purification of a moderately polar pyrazine from less polar and more polar impurities.
Materials:
-
Crude pyrazine sample
-
Silica gel (230-400 mesh)[13]
-
Selected mobile phase (e.g., hexane/ethyl acetate mixture determined by TLC)
-
Glass chromatography column
-
Sand
-
Collection tubes
Workflow Diagram:
Caption: General workflow for pyrazine purification by column chromatography.
Procedure:
-
Column Packing:
-
Secure the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle into a packed bed, constantly tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[17]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyrazine in a minimal amount of the mobile phase or a slightly more polar solvent.[3][17] Carefully apply the solution to the top of the silica bed.
-
Dry Loading: If the sample has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3][17] Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (e.g., from a pump or inert gas) to achieve a steady flow rate.
-
If using a gradient, gradually increase the percentage of the more polar solvent to elute compounds with increasing polarity.[14]
-
-
Fraction Collection:
-
Collect the eluent in a series of numbered test tubes or flasks.
-
The size of the fractions should be appropriate to resolve the different components.
-
-
Analysis:
-
Analyze the collected fractions by TLC, GC-MS, or another suitable analytical technique to identify those containing the pure pyrazine.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazine.
-
Protocol 2: Reversed-Phase Column Chromatography
This protocol is suitable for the purification of a polar, water-soluble pyrazine derivative.
Materials:
-
Crude pyrazine sample
-
C18-bonded silica
-
Mobile phase (e.g., acetonitrile/water)[12]
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Conditioning:
-
Pack the column with C18-bonded silica.
-
Wash the column with a strong solvent like methanol or acetonitrile to remove any impurities.
-
Equilibrate the column with the initial mobile phase composition (e.g., a high percentage of water).
-
-
Sample Loading:
-
Dissolve the crude pyrazine in the initial mobile phase.
-
Apply the solution to the top of the column.
-
-
Elution:
-
Begin elution with the initial mobile phase.
-
Gradually increase the percentage of the organic modifier (e.g., acetonitrile) to elute the pyrazine.
-
-
Fraction Collection and Analysis:
-
Collect and analyze the fractions as described in the normal-phase protocol.
-
Troubleshooting Common Issues in Pyrazine Purification
| Problem | Probable Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate mobile phase polarity.- Column overloading.- Poor column packing (channeling).[5] | - Re-optimize the mobile phase using TLC.[4]- Reduce the amount of sample loaded onto the column.- Repack the column carefully, ensuring a uniform bed. |
| Band Tailing | - Strong interaction between the basic pyrazine and acidic silica.- Sample is too concentrated. | - Add a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase to deactivate the silica.[13][14]- Use basic or neutral alumina as the stationary phase.- Ensure the sample is sufficiently dilute when loaded. |
| Low Recovery | - Compound is irreversibly adsorbed onto the stationary phase.- Compound is unstable on silica.[18] | - Use a more polar mobile phase to elute the compound.- Deactivate the silica with a base.- Test the stability of the compound on silica using TLC before running the column.[18] |
| Cracked or Dry Column | - The solvent level dropped below the top of the stationary phase. | - Always maintain the solvent level above the packed bed.- If the column runs dry, it is often necessary to repack it. |
| Compound Won't Elute | - The mobile phase is not polar enough.- The compound has decomposed on the column.[18] | - Gradually increase the polarity of the mobile phase.- Consider switching to a different stationary phase (e.g., alumina) or a different chromatographic mode (e.g., reversed-phase). |
Visualizing the Method Development Strategy
The following diagram illustrates the decision-making process for developing a pyrazine purification method.
Caption: Decision tree for pyrazine purification method development.
Conclusion
The successful purification of synthesized pyrazines by column chromatography is an achievable goal through a systematic and well-informed approach. By understanding the fundamental principles of chromatographic separation and tailoring the methodology to the specific properties of the target pyrazine, researchers can consistently obtain high-purity compounds. The careful selection of stationary and mobile phases, guided by preliminary TLC analysis, along with meticulous execution of the protocol, are the cornerstones of an effective purification strategy. This guide provides the foundational knowledge and practical steps to empower scientists in their pursuit of pure pyrazine derivatives for a wide range of applications.
References
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Journal of Chromatographic Science. [Link]
-
HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). (2018). Molecules. [Link]
-
Pyrazine. (n.d.). SIELC Technologies. [Link]
-
Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.). Thesis. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. [Link]
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Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (n.d.). Journal of Chromatographic Science, Oxford Academic. [Link]
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies. [Link]
-
(PDF) HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). (2018). ResearchGate. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2015). ResearchGate. [Link]
-
Improving Flash Purification of Chemically Related Pyrazines. (n.d.). Biotage. [Link]
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How To Make Column Chromatography More Efficient? (2024). Chemistry For Everyone. [Link]
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-
Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.. [Link]
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Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
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Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. [Link]
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Lecture 12: High Performance Liquid Chromatography. (n.d.). Course Hero. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
In Normal Phase Chromatography Which Compound Is Eluted First? (2024). YouTube. [Link]
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Application Note: Optimized Liquid-Liquid Extraction of Pyrazine Derivatives
Abstract: This document provides a comprehensive, in-depth guide to the liquid-liquid extraction (LLE) of pyrazine derivatives from aqueous matrices. Pyrazines are a critical class of heterocyclic aromatic compounds, vital to the flavor and fragrance industries and increasingly significant in pharmaceutical development. Their inherent basicity and varying polarity present unique challenges for efficient isolation. This application note details the fundamental principles, a step-by-step protocol, and advanced troubleshooting techniques designed for researchers, chemists, and drug development professionals aiming to achieve high-recovery and high-purity extraction of these valuable compounds.
Introduction to Pyrazine Derivatives and Extraction
Pyrazine and its substituted derivatives are nitrogen-containing heterocyclic compounds responsible for a wide array of desirable aromas, particularly those developed during the roasting, toasting, or heating of foods. Beyond their role as flavor agents, the pyrazine ring is a key structural motif in numerous pharmaceuticals, including drugs for treating tuberculosis (pyrazinamide) and diabetes (glipizide).
Given their potent sensory properties and biological activity, accurate quantification and isolation of pyrazines are paramount. Liquid-liquid extraction (LLE) remains a foundational and widely used technique for this purpose due to its simplicity, scalability, and cost-effectiveness.[1][2] This guide explains the chemical principles that govern the successful LLE of pyrazines and provides a robust, field-proven protocol.
Fundamental Principles: Exploiting the Basicity of Pyrazines
The key to successfully extracting pyrazine derivatives lies in understanding and manipulating their acid-base chemistry. The two nitrogen atoms in the pyrazine ring are weakly basic. The pKa of the parent pyrazine's conjugate acid (the pyrazinium ion) is approximately 0.65.[3] This means that in highly acidic solutions, the pyrazine will be protonated, forming a positively charged salt that is highly soluble in the aqueous phase.
Conversely, in neutral or basic conditions (pH > pKa), the pyrazine exists in its neutral, uncharged form. This neutral form is significantly more soluble in organic solvents than in water, allowing it to be "pulled" from the aqueous phase into an immiscible organic phase. This pH-dependent partitioning is the cornerstone of an effective LLE protocol for basic compounds.[4]
Diagram: pH-Dependent Partitioning of Pyrazine
The following diagram illustrates how adjusting the pH of the aqueous phase dictates the form of the pyrazine molecule and its subsequent solubility in the organic extraction solvent.
Caption: Adjusting pH to deprotonate pyrazine is critical for extraction.
Critical Parameters for Extraction Protocol Design
An effective LLE protocol requires careful optimization of several key parameters.
Selection of the Organic Solvent
The choice of solvent is crucial and should be guided by the "like dissolves like" principle.[5] The ideal solvent should:
-
Have high solubility for the neutral pyrazine derivative.
-
Be immiscible with the aqueous sample matrix.
-
Have a different density from water to ensure clear phase separation.
-
Have a low boiling point for easy removal post-extraction.
-
Be relatively non-toxic and environmentally benign.
Table 1: Comparison of Common LLE Solvents for Pyrazine Extraction
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 3.1 | 1.33 | 39.6 | Excellent solvent for many organics, but forms the lower layer. Can form emulsions.[6] |
| Ethyl Acetate (EtOAc) | 4.4 | 0.90 | 77.1 | Good general-purpose solvent, less toxic than DCM. Forms the upper layer. Can co-extract some polar impurities.[7][8] |
| Methyl tert-Butyl Ether (MTBE) | 2.5 | 0.74 | 55.2 | Good alternative to diethyl ether, less prone to peroxide formation. Forms the upper layer. Effective for pyrazine extraction.[7][8] |
| Hexane | 0.1 | 0.66 | 69.0 | Ideal for non-polar pyrazines (e.g., highly alkyl-substituted). Less likely to extract polar impurities like imidazoles.[7][9] |
Note: Data compiled from various chemical supplier handbooks and cited literature.
For general-purpose extraction of moderately polar pyrazines, Ethyl Acetate or MTBE are excellent starting points. For highly alkylated, less polar pyrazines, Hexane can offer cleaner extracts.[7][9]
pH of the Aqueous Phase
As established, pH control is the most critical factor. To ensure the pyrazine derivative is in its neutral, extractable form, the pH of the aqueous sample should be adjusted to be at least 2-3 units above the pKa of the target molecule's conjugate acid. Given the low pKa of pyrazine (~0.65), adjusting the sample to a neutral or slightly basic pH (e.g., pH 8-10) is typically sufficient. A weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is often used for this adjustment.
Ionic Strength of the Aqueous Phase
The addition of a neutral salt, such as sodium chloride (NaCl), to the aqueous phase can significantly enhance extraction efficiency. This "salting out" effect increases the ionic strength of the aqueous layer, decreasing the solubility of the organic pyrazine and driving it more completely into the organic phase.[1] Preparing a saturated NaCl solution (brine) is a common and effective practice.
Detailed Step-by-Step Protocol
This protocol is a general guideline for extracting pyrazine derivatives from a simple aqueous matrix. It should be optimized for specific applications.
Diagram: General LLE Workflow
Caption: Standard workflow for liquid-liquid extraction of pyrazines.
Materials:
-
Separatory funnel (ensure the size is appropriate, not more than 2/3 full during extraction)
-
Beakers and Erlenmeyer flasks
-
pH meter or pH paper
-
Selected organic solvent (e.g., Ethyl Acetate)
-
Saturated NaCl solution (brine)
-
0.5 M Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Start with your aqueous sample containing the pyrazine derivatives. If the sample is a solid, dissolve it in a suitable volume of deionized water.
-
pH Adjustment: Slowly add the 0.5 M NaHCO₃ solution to the aqueous sample while monitoring the pH. Adjust the pH to a value between 8 and 10 to ensure the pyrazines are in their neutral form.
-
Transfer: Quantitatively transfer the pH-adjusted aqueous sample to a separatory funnel.
-
First Extraction:
-
Add a volume of saturated brine solution approximately 10-20% of the aqueous sample volume.
-
Add a volume of the selected organic solvent (e.g., Ethyl Acetate) roughly equal to the initial aqueous sample volume.
-
-
Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to release any initial pressure buildup.[4][10] Close the stopcock and shake the funnel gently for 10-15 seconds, then vent again. Repeat this process, progressing to more vigorous shaking for 1-2 minutes to ensure thorough mixing of the two phases.[4]
-
Phase Separation: Place the separatory funnel back in a ring stand and remove the stopper. Allow the layers to fully separate. The less dense ethyl acetate will be the top layer, while the aqueous phase will be on the bottom.
-
Collection: Carefully drain the lower aqueous layer into a flask. Then, drain the desired organic layer into a separate, clean, and dry Erlenmeyer flask.
-
Repeat Extraction: Return the aqueous layer to the separatory funnel. Add a fresh portion of organic solvent (approximately 1/2 of the initial volume) and repeat steps 5-7. Combining the organic extracts from multiple extractions significantly improves recovery.[7][11][12] A total of 3 extractions is standard practice.
-
Drying: After combining all organic extracts, add a small amount of anhydrous sodium sulfate (or magnesium sulfate) to the flask. Swirl gently. The drying agent will clump as it absorbs residual water. Add more until some of the powder remains free-flowing.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent, leaving behind the purified pyrazine derivative extract.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Vigorous shaking with samples high in fats, proteins, or surfactants.[1] - High pH can sometimes increase emulsion tendency. | - Prevention: Use gentle swirling or rocking instead of vigorous shaking.[1] - Break Emulsion: Add more saturated brine to increase the ionic strength of the aqueous layer.[1][13] - Gently stir the emulsion layer with a glass rod.[6] - Allow the funnel to stand for an extended period.[6] |
| Low Recovery | - Insufficient pH adjustment (pyrazines remain protonated). - Incomplete phase mixing. - Only performing a single extraction.[11] | - Verify the pH of the aqueous layer is well above the pKa. - Ensure vigorous (but careful) shaking to maximize surface area contact between phases. - Crucially, perform at least three successive extractions with fresh solvent. [12] |
| Poor Phase Separation | - The presence of a co-solvent (like ethanol) that increases mutual solubility.[6] | - If possible, remove the co-solvent by evaporation before starting the LLE. - Add more water and/or brine to force the layers to separate.[6] |
| Co-extraction of Impurities | - The chosen solvent is too polar and extracts unwanted compounds. | - If polar impurities (e.g., imidazoles) are an issue, switch to a less polar solvent like hexane or a hexane/ethyl acetate mixture.[7][9] - Consider a back-extraction: extract the organic layer with a dilute acid (e.g., 1M HCl). The basic pyrazines will move to the new acidic aqueous layer, leaving neutral impurities behind. The pyrazines can then be recovered by basifying this new aqueous layer and re-extracting. |
Conclusion
Liquid-liquid extraction is a powerful and versatile technique for the isolation of pyrazine derivatives when performed with a clear understanding of the underlying chemical principles. By carefully selecting an appropriate organic solvent and, most importantly, controlling the pH of the aqueous matrix to ensure the pyrazine is in its neutral form, researchers can achieve high-purity and high-yield extractions. The protocol and troubleshooting guide provided herein serve as a robust starting point for developing and optimizing the separation of these scientifically and commercially important molecules.
References
-
Ashraf-Khorassani, M., Coleman III, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. Available at: [Link]
-
K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. Available at: [Link]
-
Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Available at: [Link]
-
ResearchGate. (2025). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF. Available at: [Link]
-
Reddit. (2019). What are some common mistakes when doing liquid-liquid extraction labs?. Available at: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs. Available at: [Link]
-
Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]
-
PubMed Central. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Available at: [Link]
-
ResearchGate. (n.d.). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. Available at: [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Available at: [Link]
-
Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]
-
MDPI. (n.d.). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. Available at: [Link]
-
ACS Publications. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Available at: [Link]
-
Reddit. (2014). How can I optimize an extraction?. Available at: [Link]
-
YouTube. (2022). Solvent optimization for liquid-liquid extraction with AMS COSMO-RS. Available at: [Link]
Sources
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Application Notes and Protocols for the Analysis of 2-Methyl-3-(methylthio)pyrazine in Off-Flavor Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and quality control professionals on the role and analysis of 2-Methyl-3-(methylthio)pyrazine (MMTP) as a significant off-flavor compound. MMTP, characterized by its potent nutty, roasted, and meaty aroma, can positively contribute to the flavor profile of thermally processed foods at certain concentrations but can be considered an off-flavor in other contexts or at excessive levels. These application notes detail the causality of its formation, its sensory significance, and provide a robust, step-by-step protocol for its extraction and quantification using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Dual Nature of this compound (MMTP)
This compound (CAS No. 2882-20-4) is a volatile heterocyclic nitrogen and sulfur-containing compound that plays a crucial role in the sensory profile of many thermally processed foods, including roasted nuts, coffee, and meat.[1][2] Its organoleptic properties are highly concentration-dependent. At low concentrations, it imparts desirable roasted, nutty, and meaty notes.[2] However, its presence in products where such flavors are unexpected, or at concentrations that overwhelm the desired flavor profile, designates it as an off-flavor. Understanding the formation and accurately quantifying MMTP is therefore critical for quality control and product development in the food and beverage industry.
Pyrazines are typically formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3] The incorporation of sulfur, giving rise to compounds like MMTP, is primarily due to the presence of sulfur-containing amino acids, such as cysteine, in the reaction matrix.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂S | [5] |
| Molecular Weight | 140.21 g/mol | [5] |
| CAS Number | 2882-20-4 | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor Description | Nutty, roasted, meaty, earthy, coffee-like | [2] |
| Sensory Threshold | Detection: 4 to 60 ppb | [7] |
Causality: The Formation Pathway of MMTP in the Maillard Reaction
The presence of MMTP as an off-flavor is a direct consequence of the Maillard reaction, specifically involving sulfur-containing precursors. The primary sulfur donor for the formation of MMTP is the amino acid L-cysteine.[4] During thermal processing, L-cysteine degrades to produce key intermediates, including hydrogen sulfide (H₂S) and ammonia.[4][8]
The formation of the pyrazine ring itself results from the condensation of α-aminocarbonyl compounds, which are intermediates of the Maillard reaction. The subsequent introduction of the methylthio group is a result of the reaction of these pyrazine intermediates with sulfur-containing compounds derived from cysteine degradation. While the exact, detailed mechanism for MMTP is a subject of ongoing research, a plausible pathway is illustrated below.
Caption: Generalized pathway for the formation of MMTP.
Analytical Methodology: HS-SPME-GC-MS
For the analysis of volatile and semi-volatile compounds like MMTP in complex food matrices, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely adopted technique.[9][10] This method offers the advantages of being solvent-free, sensitive, and requiring minimal sample preparation.
Principle of HS-SPME
HS-SPME involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and introduced into the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for separation and analysis.
Rationale for Methodological Choices
-
SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. This combination of coatings provides a broad range of selectivity for volatile compounds of varying polarities and molecular weights, making it well-suited for the analysis of pyrazines.[10]
-
Internal Standard Selection: As a deuterated standard for MMTP is not readily commercially available, a suitable alternative must be chosen. The ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved.[11][12] 2-Methyl-3-ethylpyrazine or a similar alkylpyrazine not expected to be in the sample matrix can be a good choice. For this protocol, we will propose the use of 2-Methyl-3-propylpyrazine as an internal standard, assuming it is not present in the analyzed samples. It is crucial to verify the absence of the chosen internal standard in the sample matrix before analysis.
-
GC-MS Analysis: GC provides the necessary chromatographic separation of MMTP from other volatile compounds in the sample. Mass spectrometry offers high sensitivity and selectivity for detection and quantification, especially when operating in Selected Ion Monitoring (SIM) mode.
Experimental Protocol: Quantification of MMTP in a Food Matrix
This protocol provides a general framework for the analysis of MMTP. It is essential to optimize the parameters for each specific food matrix.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
2-Methyl-3-propylpyrazine (internal standard, IS)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber holder and DVB/CAR/PDMS fiber
Preparation of Standard Solutions
-
Primary Stock Solution of MMTP (1000 µg/mL): Accurately weigh 10 mg of MMTP standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Primary Stock Solution of IS (1000 µg/mL): Accurately weigh 10 mg of 2-Methyl-3-propylpyrazine and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solutions in methanol to concentrations ranging from 0.1 to 10 µg/mL. Each calibration standard should contain a constant concentration of the internal standard (e.g., 1 µg/mL).
Sample Preparation
-
Solid Samples (e.g., roasted nuts, coffee beans): Cryogenically grind the sample to a fine, homogeneous powder.
-
Liquid Samples (e.g., beer, broth): Degas the sample if necessary.
-
Weigh 2 g of the homogenized solid sample or pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 5 mL of a saturated sodium chloride solution to increase the ionic strength of the aqueous phase and promote the partitioning of volatile compounds into the headspace.
-
Spike the sample with a known amount of the internal standard working solution (e.g., 10 µL of a 10 µg/mL solution).
-
Immediately seal the vial.
HS-SPME Procedure
Table 2: Recommended HS-SPME Parameters
| Parameter | Recommended Value |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |
| Incubation Temperature | 60 °C |
| Incubation Time | 20 min |
| Extraction Temperature | 60 °C |
| Extraction Time | 30 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 3 min |
GC-MS Analysis
Table 3: Recommended GC-MS Parameters
| Parameter | Recommended Value |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Injector | Splitless mode, 250 °C |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | 40 °C (2 min), ramp to 150 °C at 5 °C/min, then to 240 °C at 10 °C/min, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 4: Characteristic Ions for SIM Analysis
| Compound | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 140 | 97, 68 |
| 2-Methyl-3-propylpyrazine (IS) | 150 | 121, 94 |
Note: The mass spectrum of MMTP should be confirmed by running a standard in full scan mode. The most abundant, unique ion should be selected as the quantifier ion.
Caption: Workflow for the analysis of MMTP.
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of MMTP to the peak area of the internal standard against the concentration of MMTP in the working standard solutions.
-
Quantification: Determine the concentration of MMTP in the samples by calculating the peak area ratio of MMTP to the internal standard and using the calibration curve.
Conclusion
The analytical protocol detailed in these application notes provides a reliable and sensitive method for the quantification of this compound in various food matrices. By understanding the chemical basis of its formation and employing a robust analytical strategy, researchers and quality control professionals can effectively monitor and control the levels of this potent flavor compound, ensuring consistent product quality and desired sensory profiles. The principles and methodologies outlined herein are designed to be adaptable to specific laboratory instrumentation and sample types, providing a solid foundation for off-flavor analysis.
References
- Baines, D., & Mlotkiewicz, J. A. (Eds.). (1984). The role of sulfur chemistry in thermal generation of aroma. In Recent advances in the chemistry of meat (pp. 119-164). The Royal Society of Chemistry.
-
Cerny, C. (2008). The Aroma Side of the Maillard Reaction. Annals of the New York Academy of Sciences, 1126(1), 109-113. [Link]
-
SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
- Li, Y., & Liu, Y. (2022). Origin of carbons in sulfur-containing aroma compounds from the Maillard reaction of xylose, cysteine and thiamine. Food Chemistry, 373, 131475.
-
Wang, S., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14. [Link]
- Yu, A. N., et al. (2021). Mechanism of formation of sulphur aroma compounds from L-ascorbic acid and L-cysteine during the Maillard reaction. Food Chemistry, 360, 130005.
-
Lan, Y., et al. (2021). The selection of internal standards. In Analysis of Aroma and Volatile Compounds in Kiwifruit. [Link]
-
Cui, C., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 957. [Link]
-
Kim, J. S., & Lee, S. J. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils. Journal of Agricultural and Food Chemistry, 61(36), 8514–8523. [Link]
-
FooDB. (2019). Showing Compound this compound (FDB020200). [Link]
-
Khan, M. I., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2096-2104. [Link]
-
ResearchGate. (2013). Headspace-Solid Phase Microextraction-Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. [Link]
-
Chromatography Forum. (2023). Internal standard material choice. [Link]
-
FlavScents. (n.d.). 2-methyl-3-(methyl thio) pyrazine. [Link]
-
Schulz, S., et al. (2022). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. Molecules, 27(22), 8031. [Link]
-
NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. [Link]
-
Ventos. (n.d.). 2-METHYLTHIO-3(5/6)-METHYLPYRAZINE. [Link]
-
The Good Scents Company. (n.d.). 2-methyl-3-(methyl thio) pyrazine. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-3-(methylthio)pyrazine
Welcome to the technical support center for the synthesis of 2-Methyl-3-(methylthio)pyrazine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
I. Introduction to the Synthesis
This compound is a key aroma compound with a characteristic nutty, roasted, and earthy odor, making it significant in the flavor and fragrance industry.[1][2][3] Its synthesis, while conceptually straightforward, can present challenges in achieving high yields and purity. This guide will explore the common synthetic route, potential pitfalls, and strategies for optimization.
The most prevalent laboratory and industrial synthesis involves the nucleophilic substitution of a leaving group on the pyrazine ring with a methylthiolate source. A common starting material is 2-methylchloropyrazine, which reacts with sodium thiomethoxide.[2][3]
II. Troubleshooting Low Yields: A Symptom-Based Approach
Low yields in the synthesis of this compound can stem from a variety of factors, from reactant quality to reaction conditions and workup procedures. This section provides a structured approach to diagnosing and resolving these issues.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs) - Troubleshooting
Q1: My yield is consistently low. Where should I start investigating?
A1: Begin by verifying the purity of your starting materials, particularly the 2-methylpyrazine derivative (e.g., 2-chloro-3-methylpyrazine) and the methylthiolating agent (e.g., sodium thiomethoxide). Impurities in the starting materials can lead to unwanted side reactions and consume reactants, thereby lowering the yield of the desired product.
Q2: I suspect my starting materials are impure. How can I purify them?
A2: For 2-chloro-3-methylpyrazine, distillation under reduced pressure is a common purification method. For sodium thiomethoxide, which can be hygroscopic and prone to oxidation, it is often best to use a freshly opened container or to prepare it fresh. The purity of commercial sodium thiomethoxide can be checked by titration.
Q3: What are the optimal reaction conditions for this synthesis?
A3: The optimal conditions can vary, but a common starting point is to perform the reaction in an aprotic polar solvent like N,N-dimethylformamide (DMF).[1] The reaction temperature is typically maintained between 50 and 80°C.[1] It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate.
Q4: I'm observing the formation of dark-colored byproducts. What could be the cause?
A4: The formation of dark-colored byproducts often suggests decomposition or polymerization reactions. This can be caused by excessive heating or the presence of oxygen. Ensure your reaction temperature is well-controlled and that you have a good inert atmosphere. Aldol-type condensation reactions can also lead to colored impurities.[4]
Q5: My reaction seems to stall before completion. What could be the issue?
A5: Incomplete conversion can be due to several factors:
-
Insufficient Reactant: The molar ratio of the reactants is critical. An excess of the methylthiolating agent is often used to drive the reaction to completion.
-
Inactivated Reagent: The sodium thiomethoxide may have degraded due to exposure to air or moisture.
-
Poor Solubility: While DMF is a good solvent choice, ensuring adequate stirring is necessary for a homogeneous reaction mixture, especially if the reactants are not fully soluble at the start.[1]
III. Reaction Mechanism and Side Reactions
Understanding the underlying chemistry is crucial for effective troubleshooting. The primary reaction is a nucleophilic aromatic substitution.
Reaction Mechanism
The sulfur atom of the methylthiolate anion acts as a nucleophile, attacking the carbon atom of the pyrazine ring that is bonded to the leaving group (e.g., chlorine). The pyrazine ring's electron-withdrawing nitrogen atoms facilitate this attack.
Common Side Reactions
-
Oxidation of Thiolate: If the reaction is not conducted under an inert atmosphere, the methylthiolate can be oxidized to dimethyl disulfide. This not only consumes the nucleophile but can also complicate purification.
-
Reaction with Solvent: While DMF is generally a good choice, at higher temperatures, it can be susceptible to decomposition or reaction with strong nucleophiles.
-
Formation of Isomers: If the starting material is a mixture of isomers (e.g., 2-methylchloropyrazine could be a mix of 2-methyl-3-chloro-, 2-methyl-5-chloro-, and 2-methyl-6-chloropyrazine), the product will also be a mixture of isomers.[3][5]
IV. Experimental Protocols and Data
General Synthetic Protocol
This protocol is a general guideline and may require optimization for your specific setup.
-
Setup: A round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet is charged with N,N-dimethylformamide (DMF).
-
Reactant Addition: Sodium thiomethoxide is added to the DMF under a nitrogen atmosphere. The mixture is stirred until the salt is dissolved.
-
Substrate Addition: 2-Chloro-3-methylpyrazine is added dropwise to the solution.
-
Reaction: The reaction mixture is heated to 50-80°C and stirred for several hours. The progress of the reaction should be monitored by a suitable technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.
Table: Reaction Parameter Optimization
| Parameter | Range | Recommended Starting Point | Potential Impact of Deviation |
| Temperature | 40 - 90 °C | 60 °C | Too Low: Slow reaction rate. Too High: Increased side reactions and decomposition. |
| Solvent | DMF, DMSO, THF | DMF | Aprotic polar solvents are generally preferred to solvate the thiolate.[1] |
| Reactant Ratio (Thiolate:Pyrazine) | 1.1:1 to 2:1 | 1.5:1 | Too Low: Incomplete reaction. Too High: Can complicate purification. |
| Reaction Time | 2 - 24 hours | Monitor by GC/TLC | Too Short: Incomplete reaction. Too Long: Potential for product degradation. |
V. Purification and Characterization
Purification Strategies
-
Vacuum Distillation: This is the most common method for purifying this compound, which is a liquid at room temperature.[1][2]
-
Column Chromatography: For smaller scale reactions or to remove closely related impurities, column chromatography on silica gel can be effective. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
VI. Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[6]
-
Handling: this compound can be an irritant to the skin, eyes, and respiratory system.[7] Avoid contact and inhalation.[8]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from ignition sources.[6][8]
VII. Concluding Remarks
Achieving a high yield in the synthesis of this compound is an attainable goal with careful attention to detail. By systematically addressing potential issues with starting material purity, reaction conditions, and workup procedures, researchers can significantly improve their outcomes. This guide provides a framework for troubleshooting, but it is important to remember that each reaction may require specific optimization.
References
- Pipzine Chemicals. This compound Manufacturer & Supplier in China.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Safety and Handling of this compound: A NINGBO INNO PHARMCHEM Guide.
- Synerzine. (2018). Pyrazine, 2-methyl-3-(methylthio)-.
- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - this compound.
- ChemicalBook. This compound CAS#: 2882-20-4.
- ChemicalBook. This compound.
- ChemicalBook. (2025). 2-METHYLTHIO-3,5-METHYLPYRAZINE.
- Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?.
Sources
- 1. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | High-Purity Food & Flavor Chemicals [pipzine-chem.com]
- 2. This compound CAS#: 2882-20-4 [m.chemicalbook.com]
- 3. 2-METHYLTHIO-3,5-METHYLPYRAZINE | 67952-65-2 [chemicalbook.com]
- 4. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound | 2882-20-4 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. synerzine.com [synerzine.com]
- 8. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purity Issues in the Synthesis of Sulfur-Containing Pyrazines
Welcome to the Technical Support Center for the synthesis of sulfur-containing pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purity challenges encountered during the synthesis of these vital heterocyclic compounds. Sulfur-containing pyrazines are prevalent in flavor chemistry, agrochemicals, and pharmaceuticals, making their purity a critical aspect of their application. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
I. Understanding the Core Purity Challenges
The introduction of a sulfur-containing substituent to the pyrazine ring presents unique synthetic and purification challenges. The sulfur atom, being susceptible to oxidation, and the reactivity of thiol precursors, can lead to a range of impurities that are often structurally similar to the desired product, complicating their removal. The most common purity issues encountered are:
-
Oxidation to Sulfoxides and Sulfones: The thioether or thiol group can be easily oxidized to the corresponding sulfoxide and, subsequently, to the sulfone. This can occur during the reaction, work-up, or even during storage if exposed to air and light.
-
Disulfide Dimer Formation: When synthesizing mercaptopyrazines or using thiol-containing starting materials, oxidative coupling to form disulfide dimers is a frequent side reaction.
-
Isomeric Impurities: Depending on the synthetic route and the nature of the starting materials, the formation of positional isomers can occur, leading to a mixture of products that can be difficult to separate.
This guide will address each of these challenges in detail, providing both preventative measures and purification strategies.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section is formatted to directly address specific issues you may encounter during your experiments.
A. Oxidation to Sulfoxides and Sulfones
Question 1: My final product is a mixture of my desired sulfur-containing pyrazine and its corresponding sulfoxide and/or sulfone. What causes this and how can I prevent it?
Answer:
The formation of sulfoxides and sulfones from thioether-containing pyrazines is a common issue arising from the oxidation of the sulfur atom.[1][2] This oxidation can be caused by several factors:
-
Atmospheric Oxygen: Prolonged exposure of the reaction mixture or the isolated product to air can lead to slow oxidation. This is often accelerated by light and trace metal impurities.
-
Oxidizing Reagents: If your synthetic route involves any oxidizing agents, even mild ones, they can inadvertently oxidize the sulfur atom.
-
Peroxides in Solvents: Ethers, such as THF and diethyl ether, can form explosive peroxides upon storage, which are potent oxidizing agents.
-
Work-up Conditions: Acidic work-up conditions, especially in the presence of an oxidant, can promote sulfoxide formation.
Preventative Measures:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric oxygen.
-
Degassed Solvents: Use freshly distilled or degassed solvents to remove dissolved oxygen.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can help prevent oxidation during the reaction and storage.[3]
-
Control of Reaction Temperature: Exothermic reactions can sometimes accelerate oxidation. Maintaining a controlled, lower temperature can be beneficial.
-
Careful Choice of Reagents: If an oxidation step is necessary elsewhere in the molecule, choose a selective oxidant that will not affect the thioether.
-
Prompt Work-up and Purification: Minimize the time the crude product is exposed to air and light. Purify the compound as soon as possible after the reaction is complete.
Question 2: I have already synthesized a batch of sulfur-containing pyrazine that is contaminated with its sulfoxide. How can I remove this impurity?
Answer:
Separating a thioether from its corresponding sulfoxide can be challenging due to their similar structures. However, there are effective purification strategies:
-
Column Chromatography: This is the most common and effective method. Sulfoxides are significantly more polar than the corresponding thioethers. Therefore, a well-chosen solvent system can achieve good separation on a silica gel column. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method. The key is to find a solvent system where the solubility of the thioether and the sulfoxide differ significantly with temperature. Often, a mixture of a polar and a non-polar solvent is required.
-
Selective Reduction: In some cases, it may be possible to selectively reduce the sulfoxide back to the thioether without affecting other functional groups in the molecule.[4][5] This approach should be considered carefully, as the reaction conditions must be compatible with the pyrazine ring.
B. Disulfide Dimer Formation
Question 3: My synthesis of a mercaptopyrazine has resulted in a significant amount of the corresponding disulfide dimer. How can I prevent this side reaction?
Answer:
The formation of disulfide dimers from thiols is an oxidative coupling reaction that is often catalyzed by trace metals and exposure to air.[6]
Preventative Measures:
-
Inert Atmosphere and Degassed Solvents: As with preventing sulfoxide formation, working under an inert atmosphere with degassed solvents is crucial to minimize oxidation.
-
Control of pH: The propensity for thiol oxidation is pH-dependent. In some cases, maintaining a slightly acidic pH can slow down the rate of disulfide formation.
-
Use of Reducing Agents During Work-up: Including a mild reducing agent, such as sodium bisulfite or dithiothreitol (DTT), in the aqueous work-up can help to cleave any disulfide that has formed back to the thiol.[2]
-
Immediate Derivatization: If the thiol is an intermediate that will be further functionalized (e.g., alkylated), it is often best to proceed directly to the next step without isolating the crude thiol. This minimizes the time it is exposed to oxidative conditions.
Question 4: How can I remove disulfide impurities from my final product?
Answer:
-
Chromatography: Disulfide dimers are typically less polar than the corresponding thiols. Column chromatography with a suitable solvent system can effectively separate the two.
-
Extraction: If the thiol is acidic enough to be deprotonated by a weak base (e.g., sodium bicarbonate), it may be possible to selectively extract it into an aqueous basic solution, leaving the less acidic disulfide in the organic layer. Acidification of the aqueous layer would then regenerate the purified thiol.
-
Reductive Cleavage: The disulfide can be cleaved back to the thiol using a reducing agent. This can be followed by a purification step to remove the reducing agent and its byproducts.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for a representative synthesis and subsequent purification.
A. Synthesis of 2-Chloro-3-(methylthio)pyrazine (A Representative Example)
This protocol is adapted from established synthetic procedures and is intended as a general guide.[6] Optimization for specific substrates and scales is recommended.
Materials:
-
2,3-Dichloropyrazine
-
Sodium thiomethoxide (NaSMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,3-dichloropyrazine (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask to dissolve the 2,3-dichloropyrazine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Nucleophile: Slowly add a solution of sodium thiomethoxide (1.05 eq) in anhydrous DMF to the cooled reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
B. Purification of 2-Chloro-3-(methylthio)pyrazine
1. Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes (starting from 0% ethyl acetate and gradually increasing to 10-20%). The optimal gradient should be determined by TLC analysis of the crude product.
-
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified 2-chloro-3-(methylthio)pyrazine.
-
2. Recrystallization
-
Solvent System: A mixture of hexanes and a small amount of a more polar solvent like ethyl acetate or isopropanol may be effective. The ideal solvent system should be determined on a small scale.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent system.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexanes.
-
Dry the crystals under vacuum to obtain the purified product.
-
IV. Data Presentation
Table 1: Troubleshooting Common Purity Issues in Sulfur-Containing Pyrazine Synthesis
| Symptom | Potential Cause | Suggested Solution(s) |
| Product contaminated with a more polar spot on TLC (higher Rf in polar solvents) | Oxidation to sulfoxide or sulfone | - Conduct reaction under inert atmosphere.- Use degassed solvents.- Purify by column chromatography (gradient elution). |
| Product contaminated with a less polar spot on TLC (lower Rf in polar solvents) | Disulfide dimer formation | - Use inert atmosphere and degassed solvents.- Add a mild reducing agent during work-up.- Purify by column chromatography. |
| Multiple spots with similar Rf values on TLC | Isomeric impurities | - Optimize reaction conditions for regioselectivity.- Use a high-resolution chromatography technique (e.g., HPLC) for separation. |
| Low overall yield after purification | Product loss during work-up or purification | - Perform multiple extractions.- Optimize chromatography conditions to minimize band broadening. |
V. Visualization of Key Processes
A. Mechanism of Sulfoxide Formation
Caption: Oxidative coupling of two mercaptopyrazine molecules to form a disulfide dimer.
C. Purification Workflow
Caption: Decision tree for the purification of sulfur-containing pyrazines.
VI. Frequently Asked Questions (FAQs)
Q1: Can I use m-CPBA to selectively oxidize a different functional group on my pyrazine without affecting the thioether?
A1: It is highly unlikely. m-CPBA is a strong oxidizing agent that readily oxidizes sulfides to sulfoxides and often to sulfones. Selective oxidation in the presence of a thioether is very challenging and would require a carefully chosen, milder oxidizing agent and precisely controlled reaction conditions.
Q2: My sulfur-containing pyrazine is a low-boiling liquid. Can I purify it by distillation?
A2: Fractional distillation under reduced pressure can be a viable purification method for liquid products with sufficiently different boiling points from their impurities. However, sulfoxides and sulfones have significantly higher boiling points than their corresponding thioethers, so distillation can be effective in removing these impurities. Care must be taken to avoid thermal decomposition at high temperatures.
Q3: How do I choose the right solvent system for column chromatography?
A3: The ideal solvent system for column chromatography is best determined by running a series of TLC plates with different solvent mixtures. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.4, and there is good separation between the product spot and the impurity spots.
Q4: Are there any safety concerns specific to the synthesis of sulfur-containing pyrazines?
A4: Many low molecular weight sulfur compounds, including some starting materials like sodium thiomethoxide, are volatile and have strong, unpleasant odors. It is essential to work in a well-ventilated fume hood. Additionally, some sulfur-containing reagents can be toxic and should be handled with appropriate personal protective equipment.
VII. References
-
Synthesis of 2-Amino-5-chloro-3-formyl-6-(methylthio)pyrazine. PrepChem.com. [Link]
-
Selective reduction of sulfoxides to sulfides. ResearchGate. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC - NIH. [Link]
-
Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. MDPI. [Link]
-
Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. PubMed. [Link]
-
Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. PMC - PubMed Central. [Link]
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]
-
Reduction of Sulfoxides to Sulfides. ResearchGate. [Link]
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfoxide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Optimization of SPME Parameters for 2-Methyl-3-(methylthio)pyrazine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Solid-Phase Microextraction (SPME) parameters for the analysis of 2-Methyl-3-(methylthio)pyrazine. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound (CAS No. 2882-20-4) is a volatile organic compound belonging to the pyrazine class, which are known for their potent aroma and flavor characteristics.[1] It is often associated with roasted, nutty, and meaty flavors and has been identified in various food products like coffee.[2] Accurate analysis of this compound is crucial for flavor and fragrance research, quality control in the food industry, and potentially for biomarker discovery.
Q2: Why is SPME a suitable technique for analyzing this compound?
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for extracting volatile and semi-volatile compounds like this compound from various matrices.[3] Its key advantages include simplicity, reduced sample handling, and compatibility with gas chromatography-mass spectrometry (GC-MS) for compound identification and quantification.
Q3: Which SPME fiber is best for extracting this compound?
For pyrazines and volatile sulfur compounds, a mixed-phase fiber is generally recommended. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has shown high extraction efficiency for a broad range of volatile compounds, including pyrazines.[4][5][6][7] The combination of different polymeric materials allows for the effective trapping of analytes with varying polarities and molecular weights.
Q4: Should I use headspace SPME or direct immersion for this compound?
Headspace SPME (HS-SPME) is the most common and recommended method for volatile compounds like this compound in complex matrices.[3] This technique minimizes matrix effects by exposing the fiber to the vapor phase above the sample, leading to cleaner extracts and longer fiber life.
Q5: How can I improve the sensitivity of my SPME method for trace-level analysis?
To enhance sensitivity, you can optimize several parameters:
-
Increase extraction temperature: This promotes the volatilization of the analyte into the headspace. However, excessively high temperatures can negatively impact the fiber's absorption capacity.[8][9]
-
Increase extraction time: A longer extraction time allows for more analyte to be adsorbed by the fiber, until equilibrium is reached.[8]
-
Add salt: For aqueous samples, adding salt (e.g., NaCl) can increase the ionic strength of the solution, which reduces the solubility of the analyte and promotes its partitioning into the headspace (the "salting-out" effect).[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the SPME analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Peak for this compound | Inappropriate SPME fiber selection. | Switch to a DVB/CAR/PDMS fiber, which is effective for a wide range of pyrazines and volatile sulfur compounds.[4][5][6] |
| Suboptimal extraction temperature or time. | Systematically optimize the extraction temperature (e.g., in the range of 40-80°C) and time (e.g., 20-60 min) to find the optimal conditions for your specific sample matrix.[6][8] | |
| Analyte degradation. | This compound may be susceptible to degradation at high temperatures. Use the lowest effective extraction and desorption temperatures. | |
| Inefficient desorption. | Ensure the GC inlet temperature is high enough for complete desorption of the analyte from the SPME fiber (typically 240-270°C). Also, check the desorption time; 2-5 minutes is usually sufficient. | |
| Poor Reproducibility (High %RSD) | Inconsistent sample volume or headspace volume. | Use a consistent sample volume in vials of the same size to ensure a constant headspace-to-sample ratio. |
| Variable extraction time or temperature. | Precisely control the extraction time and temperature using an autosampler or a temperature-controlled water bath. Even small variations can significantly affect the amount of analyte extracted.[9] | |
| Fiber conditioning or cleaning issues. | Properly condition new fibers according to the manufacturer's instructions. After each injection, ensure the fiber is thoroughly cleaned in a clean, heated injection port to prevent carryover. | |
| Matrix effects. | For complex matrices, consider using the method of standard additions for quantification to compensate for matrix effects. Diluting the sample may also help. | |
| Presence of Ghost Peaks or Carryover | Incomplete desorption from the previous run. | Increase the desorption time or temperature. Bake the fiber in a separate clean, heated injection port between runs. |
| Contaminated syringe or GC inlet. | Regularly clean the SPME syringe and replace the GC inlet liner and septum. | |
| Peak Tailing or Broadening | Active sites in the GC inlet or column. | Use a deactivated inlet liner. Ensure the GC column is properly installed and not degraded. |
| Suboptimal GC parameters. | Optimize the carrier gas flow rate and oven temperature program to ensure sharp, symmetrical peaks.[10] |
Experimental Protocols
Protocol 1: Optimization of Headspace SPME Parameters
This protocol outlines a systematic approach to optimize the key HS-SPME parameters for the analysis of this compound.
1. Materials and Reagents:
-
This compound standard
-
SPME fiber assembly with a DVB/CAR/PDMS fiber
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Heating and agitation device (e.g., magnetic hotplate stirrer or autosampler with incubation)
-
Sodium chloride (NaCl)
2. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of working standard solutions by spiking a known amount of the stock solution into the sample matrix or a model solution (e.g., water).
3. SPME Optimization Workflow:
Caption: Key relationships in SPME optimization.
References
-
Khan, M. A., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(7), 1766-1775. [Link]
-
Jia, C., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Molecules, 26(9), 2533. [Link]
-
ResearchGate. (n.d.). Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Retrieved from [Link]
-
Xiao, T.-P., et al. (2012). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. Chinese Journal of Analytical Chemistry, 40(10), 1589-1592. [Link]
-
FooDB. (2010). Showing Compound this compound (FDB020200). Retrieved from [Link]
-
Wardencki, W., et al. (2000). Determination of sulphur compounds in beer using headspace solid-phase microextraction and gas chromatographic analysis with pulsed flame photometric detection. Journal of Chromatography A, 872(1-2), 203-213. [Link]
-
Plutowska, B., & Wardencki, W. (2019). Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. Molecules, 24(18), 3369. [Link]
-
Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Lee, S., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology, 34(15), 3537-3544. [Link]
-
SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Pyrazine, 2-methyl-3-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Retrieved from [Link]
-
Li, Y., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods, 12(2), 332. [Link]
Sources
- 1. Pyrazine, 2-methyl-3-(methylthio)- [webbook.nist.gov]
- 2. Showing Compound this compound (FDB020200) - FooDB [foodb.ca]
- 3. agilent.com [agilent.com]
- 4. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Co-eluting Impurities in GC-MS of Pyrazines
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting impurities in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of pyrazines. Pyrazines are a critical class of aromatic heterocyclic compounds that significantly contribute to the flavor and aroma of many food products and are also important structural motifs in numerous pharmaceuticals.[1] Accurate quantification is essential for quality control and safety assessment.[1]
Co-elution, where two or more compounds elute from the gas chromatography (GC) column at the same time, is a significant hurdle that can compromise both qualitative and quantitative results.[2] This guide provides a systematic approach to diagnosing and resolving these issues, ensuring the integrity of your analytical data.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see multiple pyrazine isomers and impurities. How can I confirm co-elution?
A1: Confirming co-elution is the first critical step. A symmetrical peak in a chromatogram does not guarantee purity, as perfect co-elution can occur without obvious distortion.[2] Here’s a systematic approach to confirming co-elution:
-
Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as shoulders on a larger peak or result in broader or asymmetric (fronting or tailing) peaks.[3] A sudden discontinuity, or shoulder, is a strong indicator of co-elution, whereas a gradual exponential decline suggests peak tailing.[2]
-
Mass Spectral Analysis: Your mass spectrometer is your most powerful tool for detecting co-elution.[2]
-
Scan Mode Analysis: In full scan mode, acquire spectra at different points across the peak (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.[3]
-
Extracted Ion Chromatograms (EICs): Many positional isomers of alkylpyrazines produce nearly identical mass spectra, making unambiguous identification by spectral library matching alone unreliable.[4][5] However, even isomers may have slight differences in the relative abundances of certain fragment ions.[3] Plotting the EICs for unique or differing fragment ions can often reveal the presence of multiple, slightly offset peaks that are hidden within a single chromatographic peak.[3]
-
-
Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks.[3][6] These algorithms analyze the composite mass spectral data across the peak to identify unique mass spectra corresponding to individual components.[6] This can be a powerful tool for identifying co-eluting compounds, even when they are not chromatographically resolved.[3]
Q2: I've confirmed co-elution of a pyrazine of interest with an impurity. What are the primary chromatographic parameters I should adjust to improve separation?
A2: To resolve co-eluting peaks, you need to enhance the chromatographic resolution. This is achieved by manipulating selectivity, efficiency, and the retention factor.[3]
1. Optimize the GC Column (Selectivity)
The choice of the GC column's stationary phase is the most critical factor influencing selectivity.[7] For pyrazines, which are nitrogen-containing heterocyclic compounds, the polarity of the stationary phase plays a significant role in separation.
-
Non-Polar Phases (e.g., DB-1, ZB-5MS): These are good starting points for general pyrazine analysis.[4][5]
-
Intermediate Polarity Phases (e.g., DB-624): These can offer different selectivity for pyrazines and may resolve co-eluting impurities.[5]
-
Polar Phases (e.g., WAX columns like ZB-WAXplus): Polyethylene glycol (PEG) phases are well-suited for separating compounds with differing hydrogen bonding capacities, which can be beneficial for resolving pyrazines from certain impurities like alcohols or aldehydes.[5][8]
Expert Tip: A significant challenge with pyrazines is that many positional isomers have very similar mass spectra.[4][5] Therefore, chromatographic separation is paramount. Comparing retention indices on different stationary phases is a robust method for unambiguous identification.[4][5]
2. Adjust the Oven Temperature Program (Retention Factor & Selectivity)
The temperature program directly affects the retention time and can influence selectivity.
-
Lower the Initial Temperature: Starting at a lower initial oven temperature (e.g., 40-50°C) and holding for a few minutes can improve the separation of volatile pyrazines and impurities.[1]
-
Decrease the Ramp Rate: A slower temperature ramp (e.g., 3-5°C/min) increases the interaction time of the analytes with the stationary phase, often leading to better resolution.[1]
3. Modify Carrier Gas Flow Rate (Efficiency)
The linear velocity of the carrier gas (typically Helium) affects the efficiency of the separation.
-
Optimize Flow Rate: For most capillary columns (0.25 mm ID), a flow rate of 1.0-1.2 mL/min is a good starting point.[1] Reducing the flow rate can sometimes improve resolution, but it will also increase the analysis time.
The following diagram illustrates a logical workflow for troubleshooting co-elution issues.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. trajanscimed.com [trajanscimed.com]
Technical Support Center: Preventing Degradation of Pyrazines During Thermal Analysis
Welcome to the technical support center for the analysis of pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thermal analysis and prevent the degradation of these critical flavor and aroma compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and scientifically grounded protocols to ensure the integrity of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding pyrazine analysis.
Q1: What are pyrazines and why is their stability during thermal analysis a concern?
A: Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are crucial contributors to the desirable roasted, nutty, and toasted aromas in a vast array of thermally processed foods and pharmaceutical products.[1][2] They are typically formed during the Maillard reaction between amino acids and reducing sugars at elevated temperatures.[3][4] However, the very conditions that form them can also lead to their degradation.[4] High temperatures, oxidative atmospheres, and interactions with the sample matrix can cause pyrazines to degrade, leading to inaccurate quantification and misinterpretation of the flavor or aroma profile.[5][6]
Q2: At what temperatures do pyrazines typically begin to degrade?
A: The degradation temperature of pyrazines is not a single value but depends on the specific pyrazine structure, the sample matrix, and the analytical conditions.[1][5] Generally, many pyrazines are relatively stable at temperatures used for standard gas chromatography (GC) analysis. However, in techniques like pyrolysis-GC-MS, where temperatures can be significantly higher, degradation is a major concern.[7][8] For instance, some pyrazines may start to degrade at temperatures above 200°C, with the rate of degradation increasing significantly at higher temperatures.[1]
Q3: Can the atmosphere in my thermal analysis instrument affect pyrazine stability?
A: Absolutely. The choice of furnace atmosphere is a critical experimental parameter.[9]
-
Inert Atmosphere (Nitrogen, Argon, Helium): Using an inert gas is the most common and recommended practice for preventing oxidative degradation of pyrazines.[6][9][10] These gases create a non-reactive environment, allowing for the analysis of thermal decomposition without the influence of combustion.[9]
-
Oxidative Atmosphere (Air, Oxygen): An oxidative atmosphere will significantly lower the degradation temperature of pyrazines and other organic compounds.[10] This is generally avoided unless the purpose of the study is to investigate the oxidative stability of the sample.[6][10]
Q4: How does my sample preparation method impact pyrazine stability?
A: Sample preparation is a critical step where significant loss of volatile and semi-volatile pyrazines can occur. Techniques that involve high temperatures for extended periods or the use of harsh solvents can lead to degradation or loss of analytes. Methods like Headspace Solid-Phase Microextraction (HS-SPME) are often preferred for their ability to extract volatile compounds at milder temperatures.[11][12][13] The choice of SPME fiber, extraction time, and temperature must be carefully optimized to maximize recovery and minimize degradation.[11][14]
II. Troubleshooting Guides: A Deeper Dive
This section provides detailed, cause-and-effect explanations for common issues encountered during the thermal analysis of pyrazines.
Issue 1: Low or No Pyrazine Signal Detected
Q: I'm expecting to see pyrazines in my sample, but the signal is very low or completely absent. What could be the cause?
A: This is a frequent and frustrating issue that can stem from several factors throughout the analytical workflow. Let's break down the potential culprits:
-
Cause A: Degradation During Thermal Desorption or Injection.
-
Explanation: The inlet of your gas chromatograph (GC) is a high-temperature zone where pyrazines can degrade if the temperature is too high or if the inlet is not properly maintained.[15] Active sites in a dirty liner or septum can catalyze degradation.
-
Solution:
-
Optimize Inlet Temperature: Start with a lower inlet temperature (e.g., 250°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
Regular Inlet Maintenance: Implement a strict maintenance schedule for replacing the liner, septum, and gold seal.[15] A contaminated liner can be a significant source of analyte degradation.
-
Use Deactivated Liners: Employ liners that have been chemically deactivated to minimize active sites that can interact with and degrade pyrazines.
-
-
-
Cause B: Inefficient Extraction from the Sample Matrix.
-
Explanation: Pyrazines can be strongly bound within a complex sample matrix, such as a food product or a polymer. If the extraction conditions are not optimized, a significant portion of the pyrazines may not be released for analysis.[16][17]
-
Solution:
-
Optimize HS-SPME Parameters: Systematically evaluate and optimize the SPME fiber coating, extraction temperature, and extraction time.[11][14] For example, a DVB/CAR/PDMS fiber is often effective for a broad range of volatile compounds, including pyrazines.[11]
-
Consider Matrix Modification: For solid samples, grinding to a smaller particle size can increase the surface area and improve extraction efficiency. For liquid samples, adjusting the pH or adding salt can sometimes enhance the release of volatile compounds.
-
-
-
Cause C: Loss During Sample Storage and Handling.
-
Explanation: Pyrazines are volatile organic compounds (VOCs) and can be lost through evaporation if samples are not stored correctly.[18] Exposure to light and air can also contribute to their degradation over time.
-
Solution:
-
Proper Storage: Store samples in airtight containers, such as amber vials with PTFE-lined septa, to prevent volatilization and photodegradation.
-
Minimize Headspace: Fill sample vials as much as possible to reduce the headspace where volatile compounds can accumulate.
-
Refrigerate or Freeze: Storing samples at low temperatures (-20°C or -80°C) can significantly slow down degradation processes.
-
-
Issue 2: Poor Reproducibility and Inconsistent Results
Q: My pyrazine measurements are highly variable between replicate analyses. What factors contribute to this inconsistency?
A: Poor reproducibility is a red flag indicating a lack of control over one or more experimental variables. Here’s how to systematically address this:
-
Cause A: Inconsistent Sample Homogeneity.
-
Explanation: If your sample is not homogenous, the subsamples taken for analysis will have different concentrations of pyrazines, leading to variable results. This is particularly relevant for solid and semi-solid matrices.
-
Solution:
-
Thorough Homogenization: For solid samples, use a high-quality grinder or mill to achieve a fine, uniform powder. For viscous liquids or slurries, ensure thorough mixing before taking an aliquot.
-
Increase Sample Size: If possible, using a larger, more representative sample size can help to average out any local inhomogeneities.
-
-
-
Cause B: Fluctuations in Instrumental Parameters.
-
Explanation: Even minor variations in instrument parameters like gas flow rates, temperature programming, or detector sensitivity can lead to significant differences in results.
-
Solution:
-
Regular Instrument Calibration and Validation: Perform regular calibration of your thermal analysis instrument and GC-MS system to ensure accuracy and stability.
-
Use of an Internal Standard: Incorporating a suitable internal standard (a compound with similar chemical properties to the pyrazines of interest but not present in the sample) can compensate for variations in injection volume and instrument response. 2-Methoxypyrazine is sometimes used for this purpose.[7]
-
Monitor System Suitability: Before running a sequence of samples, inject a standard mixture to verify that the system is performing within acceptable parameters for peak shape, resolution, and sensitivity.
-
-
-
Cause C: Carryover from Previous Analyses.
-
Explanation: Residual pyrazines from a highly concentrated sample can adsorb to surfaces within the analytical system (e.g., the injector, column) and then desorb during a subsequent analysis, leading to artificially high results.[15]
-
Solution:
-
Implement a Rigorous Cleaning Protocol: After analyzing high-concentration samples, run several blank injections (e.g., with solvent or an empty SPME fiber) to ensure that the system is clean before the next sample.
-
Bake-out the System: Periodically bake out the GC column and inlet at a high temperature (within the column's limits) to remove any strongly retained contaminants.
-
-
III. Experimental Protocols and Data Presentation
To provide actionable guidance, this section includes a sample experimental protocol and a table summarizing key analytical parameters.
Protocol: HS-SPME-GC-MS Analysis of Pyrazines in a Food Matrix
This protocol provides a general framework. Optimization will be required for specific sample types.
-
Sample Preparation:
-
Homogenize 5 grams of the solid sample to a fine powder.
-
Weigh 1 gram of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of saturated NaCl solution to the vial to improve the partitioning of volatile compounds into the headspace.
-
Spike the sample with an appropriate internal standard if quantitative analysis is required.
-
Immediately seal the vial with a PTFE-lined septum and magnetic cap.
-
-
HS-SPME Conditions:
-
GC-MS Parameters:
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 240°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.[19]
-
Mass Range: m/z 40-350.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Table 1: Recommended Starting Parameters for Thermal Analysis of Pyrazines
| Parameter | Recommended Range/Value | Rationale |
| Inlet Temperature (GC) | 240-260°C | Balances efficient volatilization with minimizing thermal degradation. |
| Oven Program (GC) | Start at a low temperature (e.g., 40-50°C) with a slow initial ramp (e.g., 3-5°C/min) | Allows for good separation of highly volatile pyrazines. |
| Carrier Gas (GC) | Helium or Hydrogen | Provides good chromatographic efficiency. |
| Atmosphere (Pyrolysis) | Inert (Nitrogen or Helium) | Prevents oxidative degradation at high pyrolysis temperatures.[8] |
| Pyrolysis Temperature | 400-650°C | Dependent on the specific application and the need to break down the sample matrix to release pyrazines.[7] |
| HS-SPME Fiber | DVB/CAR/PDMS | Offers a broad range of selectivity for volatile and semi-volatile compounds.[11] |
| HS-SPME Temperature | 50-70°C | A good starting point for balancing extraction efficiency and preventing analyte degradation. |
| HS-SPME Time | 20-40 minutes | Should be optimized to ensure equilibrium is reached for accurate and reproducible results.[12][20] |
IV. Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting common issues in pyrazine analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. What Is The Effect Of Furnace Atmosphere In Thermal Analysis? Unlock Accurate Material Insights - Kintek Solution [kindle-tech.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Volatile organic compound - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction [ccspublishing.org.cn]
Technical Support Center: Matrix Effects in the Quantification of Pyrazines in Food Samples
Welcome to the Technical Support Center dedicated to addressing the challenges of matrix effects in the quantification of pyrazines in complex food samples. This guide is designed for researchers, scientists, and professionals in food science and drug development. Here, we delve into the intricacies of matrix effects, offering troubleshooting guidance and frequently asked questions to ensure the accuracy and reliability of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in pyrazine analysis.
Q1: What are matrix effects and why are they a concern in pyrazine analysis?
A: The term "matrix" refers to all the components in a sample other than the analyte of interest. In food samples, this includes fats, proteins, carbohydrates, and other small molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the target pyrazine analytes in the mass spectrometer source, leading to either suppression or enhancement of the signal.[3][4] This interference can significantly compromise the accuracy, reproducibility, and sensitivity of quantification.[3][5]
Q2: How can I determine if my analysis is affected by matrix effects?
A: A common method to assess matrix effects is the post-extraction spike comparison.[3] This involves comparing the signal response of a pyrazine standard in a clean solvent to the response of the same standard spiked into a blank sample extract (a sample of the same food matrix that does not contain the analyte). A significant difference in signal intensity indicates the presence of matrix effects. A matrix effect factor can be calculated to quantify this effect.[6] Values signifying greater than 20% suppression or enhancement typically require corrective action.
Q3: What are the primary causes of matrix effects in LC-MS and GC-MS analysis of pyrazines?
A:
-
In LC-MS (with Electrospray Ionization - ESI): Matrix components can compete with pyrazine analytes for ionization, leading to ion suppression.[4][5] This can happen through several mechanisms, including changes in the physical properties of the droplets in the ESI source (like viscosity and surface tension) or neutralization of analyte ions.[3][4]
-
In GC-MS: Matrix-induced signal enhancement is a common phenomenon. Non-volatile matrix components can accumulate in the GC inlet and on the column, creating "active sites" that can adsorb certain analytes. When a sample extract containing a high concentration of matrix components is injected, these components can "passivate" the active sites, reducing analyte loss and leading to an enhanced signal compared to a clean standard.
Q4: Are there any general strategies to minimize matrix effects?
A: Yes, several strategies can be employed. These can be broadly categorized as:
-
Sample Preparation: Implementing effective cleanup steps to remove interfering matrix components.[7]
-
Chromatographic Separation: Optimizing the chromatographic method to separate pyrazines from co-eluting matrix components.[7]
-
Calibration Strategies: Using calibration techniques that compensate for matrix effects.[8]
The choice of strategy often depends on the complexity of the food matrix and the specific analytical requirements.[9]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Q1: I'm observing poor reproducibility and accuracy in my pyrazine quantification. Could this be due to matrix effects?
A: Yes, this is a classic symptom of uncompensated matrix effects. The variability in the composition of your food samples can lead to inconsistent signal suppression or enhancement, resulting in poor precision and inaccurate quantification.[3]
Troubleshooting Steps:
-
Assess the Matrix Effect: Quantify the matrix effect using the post-extraction spike method described in the FAQs. This will confirm if matrix effects are the root cause.
-
Implement a Mitigation Strategy: Based on the severity of the matrix effect, choose an appropriate mitigation strategy from the options detailed below.
Q2: My pyrazine peak shape is poor (e.g., fronting, tailing, or split peaks) in sample extracts but not in my solvent standards. What's happening?
A: This can be a manifestation of matrix effects impacting the chromatography. High concentrations of matrix components can overload the analytical column, leading to distorted peak shapes.
Troubleshooting Steps:
-
Dilute the Sample Extract: A simple first step is to dilute the final extract.[9] This reduces the overall concentration of matrix components injected onto the column. However, ensure that the dilution does not compromise the sensitivity required to detect your target pyrazines.
-
Improve Sample Cleanup: If dilution is not feasible, enhance your sample preparation protocol to remove more of the interfering matrix components. Techniques like Solid Phase Extraction (SPE) or the use of dispersive SPE (dSPE) in QuEChERS can be optimized for this purpose.
-
Optimize Chromatography: Adjusting the chromatographic gradient or using a column with a different stationary phase may improve the separation of pyrazines from the interfering matrix components.[7]
Q3: I'm seeing significant ion suppression in my LC-MS/MS analysis of pyrazines in a fatty food matrix like roasted nuts. What is the best approach to overcome this?
A: Fatty matrices are notoriously challenging due to the high concentration of lipids that can cause significant ion suppression.
Recommended Strategy: QuEChERS with dSPE Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for fatty matrices.[10][11][12][13] The inclusion of a dSPE cleanup step with C18 sorbent is crucial for removing lipids.
dot graph TD { A[Homogenized Nut Sample] --> B{Extraction with Acetonitrile and Salts}; B --> C{Centrifugation}; C --> D[Acetonitrile Layer (contains pyrazines and lipids)]; D --> E{dSPE Cleanup with C18 and PSA}; E --> F{Centrifugation}; F --> G[Clean Extract for LC-MS/MS Analysis]; subgraph Legend direction LR subgraph "Node Colors" LC1[Sample/Extract] LC2{Process Step} end end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style LC1 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style LC2 fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: QuEChERS workflow for fatty matrices.
Q4: I am analyzing pyrazines in coffee, and the matrix is very complex. Which calibration method should I use for the most accurate results?
A: For complex matrices like coffee, where obtaining a true "blank" matrix is difficult, Stable Isotope Dilution Analysis (SIDA) is the gold standard. [14][15]
Why SIDA is Effective: SIDA involves adding a known amount of a stable isotope-labeled version of the pyrazine analyte (internal standard) to the sample before extraction.[16][17] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects during sample preparation and analysis.[18] By measuring the ratio of the native analyte to the labeled internal standard, the matrix effects are effectively cancelled out, leading to highly accurate and precise quantification.[14][15]
dot graph TD { A[Coffee Sample] --> B{Add Stable Isotope-Labeled Pyrazine Standard}; B --> C{Sample Extraction and Cleanup}; C --> D{GC-MS or LC-MS/MS Analysis}; D --> E["Measure Ratio of Native Analyte to Labeled Standard"]; E --> F[Accurate Quantification]; subgraph Legend direction LR subgraph "Node Colors" LC1[Sample/Result] LC2{Process Step} end end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style LC1 fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style LC2 fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Stable Isotope Dilution Analysis workflow.
Q5: I don't have access to stable isotope-labeled standards. What are my other options for calibration in a complex food matrix?
A: If SIDA is not an option, Matrix-Matched Calibration and the Standard Addition Method are effective alternatives.
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is as similar as possible to your samples.[19][20] This ensures that both the standards and the samples are subjected to similar matrix effects.[21] This approach is widely used but requires a representative blank matrix.[20][22][23]
-
Standard Addition Method: This technique is particularly useful when a blank matrix is unavailable.[24][25] It involves adding known amounts of the pyrazine standard directly to aliquots of the sample extract.[26] By plotting the instrument response against the added concentration, the original concentration in the sample can be determined by extrapolation.[25] This method compensates for matrix effects specific to each individual sample.[26]
| Calibration Strategy | Pros | Cons |
| Stable Isotope Dilution (SIDA) | Most accurate and precise; corrects for matrix effects and analyte loss during sample prep.[14][15] | Requires expensive and sometimes unavailable labeled standards.[3] |
| Matrix-Matched Calibration | Effectively compensates for matrix effects.[19][20] | Requires a representative blank matrix, which can be difficult to obtain.[25] |
| Standard Addition | Does not require a blank matrix; compensates for sample-specific matrix effects.[24][26] | More laborious as a separate calibration curve is needed for each sample.[9] |
Section 3: Detailed Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis in Coffee
HS-SPME is a solvent-free and sensitive technique for extracting volatile pyrazines from food matrices.[27][28][29][30]
Materials:
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[27][28]
-
20 mL headspace vials with magnetic screw caps
-
Ground coffee sample
-
Internal standard solution (if using)
-
GC-MS system
Procedure:
-
Weigh 1.0 g of ground coffee into a 20 mL headspace vial.
-
If using an internal standard, spike the sample with the appropriate amount.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a heating block or autosampler incubator set to 80°C for a 20-minute pre-incubation (equilibration) time.[29]
-
Expose the SPME fiber to the headspace of the vial at 80°C for 40 minutes (extraction time).[31]
-
Retract the fiber and immediately insert it into the GC inlet for thermal desorption at 250°C for 5 minutes.
-
Start the GC-MS analysis.
Protocol 2: QuEChERS Method for Pyrazine Analysis in Roasted Peanuts
Materials:
-
Homogenized roasted peanut sample
-
50 mL centrifuge tubes
-
Acetonitrile
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (dSPE) cleanup tubes containing C18 and Primary Secondary Amine (PSA) sorbents
-
Centrifuge
-
LC-MS/MS or GC-MS system
Procedure:
-
Weigh 10 g of the homogenized peanut sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.
-
Shake for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is the clean extract, ready for analysis.
References
- Bichon, E., et al. (2017). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- AlpHa Measure. (2023). Standard Addition Procedure in Analytical Chemistry.
- Wikipedia. (2023). Standard addition.
- Fung, A. G., & Gascón, J. A. (2021). Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. ACS Omega, 6(45), 30433–30440.
- Shimadzu. (2025).
- Restek Corporation. (2017). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Diverse Food Types. SelectScience.
- Tiwari, S., et al. (2023). Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples.
- Grosch, W., & Schieberle, P. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6812–6819.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Microextraction (SPME)
- Waters Corporation. (2020).
- Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 66(9), 2136–2146.
- Jiang, Y., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science, 84(8), 2165–2173.
- Cappiello, A., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 1125, 209–223.
- PubMed. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS).
- Allen, M. S., et al. (1995). Determination of Methoxypyrazines in Red Wines by Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 43(3), 769–773.
- NorthEast BioLab. (n.d.).
- Fang, M., & Cadwallader, K. R. (2012). Improved Synthesis of Deuterium-Labeled Alkyl Pyrazines for Use in Stable Isotope Dilution Analysis. In Flavor Science (pp. 235-244). American Chemical Society.
- Li, H., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods, 10(5), 957.
- Aguilera, J. M. (2019). The food matrix: implications in processing, nutrition and health. Critical Reviews in Food Science and Nutrition, 59(22), 3612–3629.
- Lee, J., et al. (2021). Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. Foods, 10(6), 1234.
- Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Rutkowska, E., et al. (2021). Three approaches to minimize matrix effects in residue analysis of multiclass pesticides in dried complex matrices using gas chromatography tandem mass spectrometry. Food Chemistry, 353, 129447.
- Kuklenyik, Z., et al. (2013). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, S5.
- PubMed. (2019). The food matrix: implications in processing, nutrition and health.
- ResearchGate. (2016). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction.
- ResearchGate. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS).
- de Kruif, C. G., et al. (2020). Dairy Matrix Effects: Physicochemical Properties Underlying a Multifaceted Paradigm. Foods, 9(11), 1642.
- ACS Publications. (2025). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry.
- PubMed. (2024).
- ResearchGate. (2024).
- Thermo Fisher Scientific. (2015). Food Safety Sample Preparation: QuEChERS Method for Pesticides. YouTube.
- Cole-Parmer. (2025).
- Zhang, R., et al. (2019). Establishing the impact of food matrix effects on the bioaccessibility of nutraceuticals and pesticides using a standardized food model. Food & Function, 10(4), 1934–1945.
- OneLab. (2024).
- ResearchGate. (2021).
- BenchChem. (2025).
- Kim, J.-H., et al. (2014). Development and validation of an analytical method for fungicide fenpyrazamine determination in agricultural products by HPLC-UVD. Korean Journal of Pesticide Science, 18(2), 86–93.
- Yan, X., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(10), 2452.
- Waters Corporation. (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. YouTube.
- Majors, R. E. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples.
- ResearchGate. (2019). Establishing the impact of food matrix effects on the bioaccessibility of nutraceuticals and pesticides using a standardized food model.
- Clavijo, S., et al. (2022).
- BenchChem. (2025).
- GERSTEL, Inc. (n.d.). Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS.
- Agilent Technologies. (2016). QuEChERS Sample Prep Part 1 - Pesticide Analysis. YouTube.
- Secrets of Science. (n.d.). New approach for analysis of pesticide residues.
- ResearchGate. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu.
- ResearchGate. (2022). Optimization and application of QuEChERS and SPE methods followed by LC-PDA for the determination of triazines residues in fruits and vegetables from Pietermaritzburg local supermarkets.
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Technical Support Center: Troubleshooting Incomplete Oxidation of Dihydropyrazine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for a common yet challenging step in organic synthesis: the incomplete oxidation of dihydropyrazine intermediates to their corresponding aromatic pyrazine derivatives. As experienced chemists know, an incomplete reaction at this stage can lead to difficult purifications, low yields, and compromised purity of the final product. This resource, presented in a practical question-and-answer format, offers insights into the underlying causes of these issues and provides actionable solutions based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: Why is the final oxidation step from dihydropyrazine to pyrazine so critical and often problematic?
The aromatization of a dihydropyrazine ring is the driving force for this reaction, leading to a thermodynamically more stable aromatic system. However, the reaction's success is highly dependent on a delicate balance of factors. Incomplete oxidation is a frequent hurdle because the dihydropyrazine intermediate can be susceptible to side reactions, and the choice of oxidant and reaction conditions must be carefully optimized for the specific substrate. Failure to achieve complete conversion results in a mixture of the starting material, the desired pyrazine, and potentially byproducts, complicating downstream processing and impacting the overall efficiency of the synthetic route.
Q2: What are the most common reasons for my dihydropyrazine oxidation to be incomplete?
Several factors can contribute to an incomplete oxidation reaction. These can be broadly categorized as:
-
Inappropriate Oxidant: The chosen oxidizing agent may be too weak to efficiently oxidize the dihydropyrazine intermediate under the applied conditions. Conversely, an overly strong oxidant might lead to degradation of the starting material or the desired product.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can all significantly influence the reaction rate and outcome. For instance, some oxidations require elevated temperatures to proceed at a reasonable rate, while others might be prone to byproduct formation at higher temperatures. The solvent can also play a crucial role, affecting the solubility of reagents and the stability of intermediates.[1][2]
-
Substrate-Specific Effects: The electronic and steric properties of the substituents on the dihydropyrazine ring can greatly affect its reactivity. Electron-donating groups can facilitate oxidation, while electron-withdrawing groups can make the ring more resistant to oxidation.[1]
-
Presence of Quenching Agents: Impurities in the starting material or solvent can react with the oxidant, effectively quenching it and preventing the desired reaction from proceeding to completion.
In-Depth Troubleshooting Guides
Issue 1: My reaction has stalled, and I observe a significant amount of unreacted dihydropyrazine starting material.
This is a classic sign of insufficient oxidizing power or non-optimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:
A. Re-evaluating the Oxidant
-
Question: Is my chosen oxidant strong enough for my substrate?
Answer: The choice of oxidant is critical. A wide array of oxidants has been successfully employed for the aromatization of N-heterocycles.[3][4] If you are using a mild oxidant like air or molecular oxygen, it may not be sufficient for your specific dihydropyrazine, especially if it possesses electron-withdrawing groups.
Experimental Protocol: Screening for a More Potent Oxidant
-
Setup: In parallel, set up small-scale trial reactions (e.g., on a 10-20 mg scale) of your dihydropyrazine intermediate.
-
Reagents: Use a selection of oxidants with varying strengths. A good starting point would be to test:
-
Manganese Dioxide (MnO₂): A common and effective heterogeneous oxidant.
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A powerful and generally reliable homogeneous oxidant.
-
Iodine (I₂): A milder but often effective oxidant, sometimes used in combination with a base.[3]
-
-
Conditions: Run the reactions in a suitable solvent (e.g., dichloromethane, acetonitrile, or toluene) at room temperature initially, monitoring by TLC or LC-MS.
-
Analysis: After a set time (e.g., 2-4 hours), analyze the reaction mixtures to determine the extent of conversion. If room temperature is ineffective, the reactions can be gently heated.
Table 1: Common Oxidants for Dihydropyrazine Aromatization
-
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| Air / O₂ | Room temp. to reflux, often with a catalyst | Inexpensive, environmentally friendly | Often slow and may require a catalyst |
| MnO₂ | Room temp. to reflux in various solvents | Heterogeneous (easy workup), widely applicable | Stoichiometric amounts needed, activity can vary |
| DDQ | Room temp. in solvents like DCM or toluene | High oxidation potential, fast reactions | Stoichiometric, byproduct removal can be tricky |
| Iodine (I₂) / Base | Room temp. in solvents like MeOH or THF | Mild conditions, readily available | Can lead to iodinated byproducts in some cases |
| Copper(II) Salts | Often with a co-oxidant like H₂O₂ | Catalytic amounts may be sufficient | Can be substrate-specific |
B. Optimizing Reaction Conditions
-
Question: Have I explored a sufficient range of reaction temperatures and times?
Answer: It's crucial to systematically investigate the effect of temperature and reaction duration. An incomplete reaction might simply need more energy or time to reach completion.
Experimental Protocol: Temperature and Time Screening
-
Setup: Using your current best oxidant, set up a small array of reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, and reflux).
-
Monitoring: Monitor each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique (TLC, LC-MS, or GC-MS).
-
Analysis: Determine the optimal temperature and time required for complete conversion. Be mindful of potential byproduct formation at higher temperatures.
-
C. The Role of Catalysts
-
Question: Could a catalyst enhance the efficiency of my oxidation?
Answer: For certain oxidants, particularly molecular oxygen, a catalyst can be essential to facilitate the reaction.[5][6] Vanadium and other transition metal complexes have been shown to catalyze oxidations effectively.
Troubleshooting Workflow: Diagnosing Stalled Reactions
Caption: Troubleshooting workflow for incomplete dihydropyrazine oxidation.
Issue 2: My reaction is producing significant byproducts, and the desired pyrazine is not the major product.
The formation of byproducts suggests that the reaction conditions are too harsh or that the dihydropyrazine intermediate is undergoing undesired side reactions.
A. Understanding Potential Side Reactions
-
Question: What are the likely side reactions occurring?
Answer: Dihydropyrazines can be susceptible to various side reactions, especially under strongly oxidizing or acidic/basic conditions. These can include:
-
Ring Opening: Particularly with strong oxidants, the dihydropyrazine ring can undergo cleavage.[1]
-
Over-oxidation: If the target pyrazine has sensitive functional groups, they may be oxidized under the reaction conditions.
-
Dimerization or Polymerization: In some cases, the dihydropyrazine or reactive intermediates can self-condense.
-
B. Mitigating Byproduct Formation
-
Question: How can I minimize the formation of these byproducts?
Answer: The key is often to use milder reaction conditions or a more selective oxidant.
Experimental Protocol: Milder Oxidation Conditions
-
Lower Temperature: If you are running the reaction at elevated temperatures, try performing it at room temperature or even lower (e.g., 0 °C).
-
Shorter Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent over-oxidation of the product.
-
Alternative Oxidants: If strong oxidants like DDQ are causing issues, consider milder alternatives such as iodine or even air in the presence of a suitable catalyst.
-
C. The Importance of pH
-
Question: Could the pH of my reaction be influencing byproduct formation?
Answer: Yes, the pH can have a significant impact. Some dihydropyrazines may be unstable under acidic or basic conditions. It is advisable to run the reaction under neutral conditions unless a specific pH is required for the oxidant to be effective.
Reaction Pathway Visualization
Caption: Potential reaction pathways in dihydropyrazine oxidation.
Analytical Monitoring
Q3: What are the best analytical techniques to monitor the progress of my dihydropyrazine oxidation?
Effective monitoring is crucial for troubleshooting. A combination of techniques is often the most powerful approach.
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress. It allows you to visualize the disappearance of the starting material and the appearance of the product and any major byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of the starting material, product, and byproducts. The mass spectrometry data is invaluable for identifying the molecular weights of any unknown species, which can provide clues about their structures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time (in situ NMR) or by taking aliquots from the reaction mixture. ¹H NMR is particularly useful for observing the disappearance of the signals corresponding to the dihydropyrazine protons and the appearance of the aromatic protons of the pyrazine product.[2]
References
-
Frisell, W. R., & Mackenzie, C. G. (1997). Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry, 62(21), 7164-7169. [Link]
-
Nagy, L. I., et al. (2019). Oxidative aromatization of 1,4-dihydropyridines with iodine under normal conditions and ultrasound irradiation. ResearchGate. [Link]
-
Various Authors. (2014). What are the mechanism of reaction in preparing pyrazine?. ResearchGate. [Link]
-
Nagy, L. I., et al. (2020). Ferrocene-Catalyzed Aromatization and Competitive Oxidative Ring Transformations of 1,2-Dihydro-1-Arylpyridazino[4,5-d]Pyridazines. Molecules, 25(4), 889. [Link]
-
Frisell, W. R., & Mackenzie, C. G. (1997). Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry, 62(21), 7164-7169. [Link]
-
Ahmad, S., et al. (2018). An Efficient Oxidation of 1,4-Dihydropyridines by Hydrogen Peroxide in the Presence of Copper(II) Chlorideat at Room Temperature. Oriental Journal of Chemistry, 34(2), 939-943. [Link]
-
Various Authors. (2025). New highlights in the synthesis and reactivity of 1,4-dihydropyrazine derivatives. ResearchGate. [Link]
-
Krasnokutskaya, E. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4749. [Link]
-
García-de-la-Fuente, I., et al. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. Molecules, 28(22), 7609. [Link]
-
Bressy, C., Bugaut, X., & Rodriguez, J. (2023). Atropisomers by Oxidative Aromatization. Encyclopedia.pub. [Link]
-
Walter, M., et al. (2021). Oxidation of dihydrotetrazine triggered by near-infrared photocatalysis for photoclick chemistry. Chemical Communications, 57(84), 11011-11014. [Link]
-
Shul'pin, G. B., et al. (2004). Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12. Main features, kinetics and mechanism of alkane hydroperoxidation. New Journal of Chemistry, 28(7), 875-886. [Link]
-
Takechi, S., et al. (2010). Dihydropyrazine-induced inactivation of glyceraldehyde-3-phosphate dehydrogenase. Biological & Pharmaceutical Bulletin, 33(3), 379-383. [Link]
-
Various Authors. (2025). Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. ResearchGate. [Link]
-
Shul'pin, G. B., et al. (2003). Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent. ResearchGate. [Link]
-
Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(46), 14756-14765. [Link]
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- 5. Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.1 Main features, kinetics and mechanism of alkane hydroperoxidation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for Staedel–Rugheimer pyrazine synthesis
Technical Support Center: Staedel–Rugheimer Pyrazine Synthesis
Welcome to the technical support guide for the Staedel–Rugheimer pyrazine synthesis. This document is designed for chemists, researchers, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common issues encountered during this classic yet powerful heterocyclic synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the Staedel–Rugheimer synthesis, providing a foundational understanding for planning your experiments.
Q1: What is the Staedel–Rugheimer pyrazine synthesis?
The Staedel–Rugheimer synthesis, first reported in 1876, is a method for preparing pyrazines. The core reaction involves the treatment of an α-haloketone with an excess of ammonia.[1][2] The process proceeds through the in-situ formation of an α-amino ketone, which then undergoes self-condensation to form a dihydropyrazine intermediate.[3] Subsequent oxidation of this intermediate yields the final aromatic pyrazine product.[2][3]
Q2: What are the key starting materials and reagents?
The essential starting materials are:
-
α-Haloketone: The choice of this substrate (e.g., 2-chloroacetophenone) determines the substitution pattern on the final pyrazine ring.[1][2] The reactivity of the halogen is critical, with α-bromoketones and α-iodoketones being more reactive than α-chloroketones.
-
Ammonia: Typically used in large excess, either as aqueous ammonia or alcoholic ammonia.[3] Ammonia serves as both the nitrogen source for the pyrazine ring and as a base.
Q3: What is the primary advantage of this method?
Its primary advantage lies in its simplicity and the use of readily available starting materials to construct the pyrazine core. It is a foundational method that has inspired several variations for synthesizing substituted pyrazines.[2]
Q4: What are the main limitations I should be aware of?
The classical method can suffer from drawbacks such as harsh reaction conditions, long reaction times, and the formation of side products, which can lead to low yields.[4] The α-haloketone starting materials can also be lachrymatory and require careful handling.
Understanding the Mechanism: The Key to Troubleshooting
A firm grasp of the reaction mechanism is essential for diagnosing and resolving experimental issues. The process can be broken down into three primary stages:
-
Formation of α-Amino Ketone: An α-haloketone reacts with ammonia in a nucleophilic substitution reaction to form the key α-amino ketone intermediate.
-
Self-Condensation: Two molecules of the α-amino ketone condense to form a six-membered dihydropyrazine intermediate.
-
Oxidation: The dihydropyrazine is oxidized to the aromatic pyrazine. This final step is often spontaneous, facilitated by air, but can be promoted with mild oxidizing agents.[3]
Below is a diagram illustrating the general mechanistic pathway.
Caption: General mechanism of the Staedel-Rugheimer synthesis.
Troubleshooting Guide: From Low Yield to Impure Product
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: My reaction yield is very low or I see no product.
Q: I've followed the procedure, but my final yield of pyrazine is disappointingly low. What are the likely causes?
A: Low yields are the most common issue and can stem from several factors. Let's break down the possibilities based on the reaction mechanism.
-
Cause A: Inefficient α-Amino Ketone Formation
-
Why it happens: The initial nucleophilic substitution is the rate-limiting step. If the α-haloketone is not reactive enough (e.g., α-chloroketones vs. α-bromoketones), this step can be slow. Furthermore, the α-amino ketone intermediate can be unstable.
-
Solution:
-
Increase Temperature: Carefully increasing the reaction temperature can improve the rate of substitution. Monitor for byproduct formation.
-
Use a More Reactive Halide: If possible, start with an α-bromoketone instead of an α-chloroketone. The C-Br bond is weaker and a better leaving group.
-
Ensure Excess Ammonia: A high concentration of ammonia is crucial to favor the desired substitution over potential side reactions like self-condensation of the starting material.
-
-
-
Cause B: Incomplete Oxidation of the Dihydropyrazine Intermediate
-
Why it happens: The final aromatization step is critical for a stable product. While often spontaneous with atmospheric oxygen, this process can be slow or incomplete, leaving you with a mixture.[4]
-
Solution:
-
Active Aeration: Instead of relying on passive air oxidation, bubble a gentle stream of air through the reaction mixture during the condensation/oxidation phase.
-
Introduce a Mild Oxidant: After the condensation step, consider adding a mild oxidizing agent like copper(II) sulfate or mercury(I) oxide to drive the reaction to completion.[3]
-
-
-
Cause C: Competing Side Reactions
-
Why it happens: The intermediates are reactive and can participate in undesired pathways. Polymerization of intermediates can occur, especially at high temperatures, leading to insoluble "tar-like" materials.[5]
-
Solution:
-
Control Temperature: Avoid excessive heat. A moderate temperature that allows the reaction to proceed without significant decomposition is optimal. See the table below for general guidance.
-
Control Stoichiometry: Ensure a true excess of ammonia to minimize reactions between the α-haloketone and the α-amino ketone intermediate.
-
-
| Parameter | Recommendation | Rationale |
| Temperature | 40-80 °C | Balances reaction rate against thermal degradation of intermediates. Higher temperatures may be needed for less reactive halides. |
| Ammonia | >10 equivalents | High concentration favors the formation of the α-amino ketone and minimizes side reactions. |
| Solvent | Ethanol or Aqueous Ammonia | Provides good solubility for starting materials and facilitates the reaction. |
Problem 2: My final product is impure and difficult to purify.
Q: I have isolated a product, but NMR/GC-MS analysis shows significant impurities. What are these and how can I avoid them?
A: Impurities often arise from predictable side reactions.
-
Impurity A: Over-oxidation Products
-
What it is: If a strong oxidizing agent is used or if the reaction is exposed to excessive heat and air for too long, the pyrazine ring itself can be oxidized, forming N-oxides or even undergoing ring-opening.[5]
-
How to avoid it: Use only mild oxidizing agents if necessary and avoid prolonged heating after the pyrazine has formed. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
-
Impurity B: Unreacted Intermediates
-
What it is: Dihydropyrazine intermediates that failed to oxidize will contaminate the final product.
-
How to avoid it: Ensure the oxidation step goes to completion. If you suspect this is the issue, you can re-subject the crude product to mild oxidation conditions.
-
-
Impurity C: Polymerization Products
-
What it is: Dark, tarry, and often insoluble materials resulting from uncontrolled polymerization.
-
How to avoid it:
-
Solvent Choice: Ensure your solvent can adequately dissolve the intermediates.
-
Temperature Control: This is the most critical factor. Run the reaction at the lowest temperature that gives a reasonable rate.
-
Purification Strategy: If polymeric byproducts are formed, they can often be removed by column chromatography. A less polar solvent system will typically elute the desired pyrazine while retaining the more polar, polymeric material on the stationary phase.
-
-
Optimized Experimental Protocol: 2,5-Diphenylpyrazine
This protocol for synthesizing 2,5-diphenylpyrazine from 2-chloroacetophenone incorporates best practices discussed in this guide.
Materials:
-
2-Chloroacetophenone (1.0 eq)
-
Aqueous Ammonia (28-30%, ~20 eq)
-
Ethanol
-
Copper(II) Sulfate (optional, catalytic amount)
Procedure:
-
Step 1: Initial Reaction Setup
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloroacetophenone in a minimal amount of ethanol.
-
Add the aqueous ammonia solution. The reaction is typically biphasic initially.
-
Checkpoint: The mixture should be stirred vigorously to ensure good mixing between the phases.
-
-
Step 2: Formation of α-Amino Ketone & Condensation
-
Heat the mixture to a gentle reflux (approx. 60-70 °C) with continuous stirring.
-
Monitor the reaction progress by TLC, observing the consumption of the starting α-haloketone. This step may take several hours.
-
-
Step 3: Oxidation
-
Once the starting material is consumed, remove the heat source.
-
Fit the condenser with an air inlet and bubble a gentle stream of air through the solution for 2-4 hours to facilitate the oxidation of the dihydropyrazine intermediate.
-
(Optional) If oxidation is sluggish, add a catalytic amount of copper(II) sulfate and continue stirring with aeration.
-
Checkpoint: The formation of the pyrazine product is often accompanied by a color change. A precipitate of the product may also form upon cooling.
-
-
Step 4: Isolation and Purification
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water to remove excess ammonia and salts.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the purified 2,5-diphenylpyrazine.
-
Caption: Optimized workflow for Staedel-Rugheimer synthesis.
References
-
BIOSYNCE. (2025). What are the side-reactions in pyrazine synthesis?[Link]
-
ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?[Link]
-
IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. [Link]
-
Wikipedia. (n.d.). Pyrazine. [Link]
-
NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HS-SPME-GC-MS for 2-Methyl-3-(methylthio)pyrazine Analysis
Introduction: The Analytical Challenge of a Key Aroma Compound
In the intricate world of flavor and aroma chemistry, few molecules offer the potent sensory impact of 2-Methyl-3-(methylthio)pyrazine. With its characteristic roasted, nutty, and meaty aroma, this pyrazine derivative is a cornerstone of the flavor profile in a vast array of thermally processed foods, including coffee, roasted nuts, and cooked meats.[1][2] Its presence, even at trace levels, can significantly influence consumer perception and product quality. For researchers, scientists, and professionals in drug development where off-flavors can impact patient compliance, the accurate and precise quantification of this volatile compound is paramount.
However, analyzing this compound presents a significant analytical challenge. Its volatility and typical presence at low concentrations within complex sample matrices necessitate a highly sensitive and selective analytical approach. This guide provides an in-depth validation framework for Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)—a powerful, solvent-free technique uniquely suited for this purpose.[3][4] We will explore the causality behind experimental choices, present a robust validation protocol grounded in ICH guidelines, and objectively compare this methodology against viable alternatives.
The HS-SPME-GC-MS Workflow: A Mechanistic Perspective
The selection of HS-SPME-GC-MS is a deliberate choice driven by the need for sensitivity, specificity, and efficiency. This technique elegantly combines sample preparation, extraction, and concentration into a single, automated step, minimizing sample handling and eliminating the need for organic solvents.[3][4][5]
Headspace Solid-Phase Microextraction (HS-SPME): The Art of Equilibrium
The core of the method lies in the partitioning of volatile analytes. The sample is sealed in a vial and heated, allowing volatile compounds like this compound to move from the sample matrix into the gaseous phase, or "headspace." An SPME fiber, coated with a specific adsorbent polymer, is then exposed to this headspace. The analytes partition between the headspace and the fiber coating until a state of equilibrium is reached.
The trustworthiness of the final data is critically dependent on the meticulous optimization of this step. Key parameters include:
-
SPME Fiber Selection: The choice of fiber coating is dictated by the polarity and molecular weight of the target analyte. For a broad range of volatile and semi-volatile compounds like pyrazines, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often the superior choice.[3][4][6][7] Its mixed-mode chemistry allows for the effective adsorption of a wide array of compounds, ensuring comprehensive extraction.
-
Equilibration and Extraction Temperature: Temperature is a double-edged sword. It must be high enough to promote the volatilization of the analyte from the sample matrix into the headspace, thereby increasing its concentration for the fiber to adsorb. However, excessive heat can induce unwanted chemical changes, such as further Maillard reactions, which could artificially generate more pyrazines and skew results.[8][9] Therefore, the optimal temperature is a carefully determined balance between maximizing analyte vapor pressure and maintaining sample integrity.
-
Equilibration and Extraction Time: For quantitation to be reproducible, the analysis must be performed at equilibrium. The equilibration time is the period required for the analyte concentration to stabilize between the sample and the headspace.[3][4] Subsequently, the extraction time must be sufficient for the partitioning between the headspace and the fiber to also reach a steady state.
Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
Once extraction is complete, the SPME fiber is retracted and immediately transferred to the heated injection port of the gas chromatograph. Here, the trapped analytes are thermally desorbed from the fiber onto the GC column.
-
Gas Chromatography (GC): The GC column separates the complex mixture of desorbed volatile compounds based on their boiling points and chemical affinity for the column's stationary phase. This results in different compounds eluting from the column at distinct times, known as retention times.
-
Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the mass spectrometer, which acts as a highly specific detector. It bombards the molecules with electrons, causing them to fragment in a predictable and reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a unique chemical "fingerprint" for unequivocal identification. For quantification, specific ion fragments are monitored to ensure precise measurement without interference from co-eluting compounds.
Method Validation: A Framework for Trustworthy Data
For an analytical method to be considered reliable, it must be validated to prove it is "fit for purpose." The International Council for Harmonisation (ICH) guidelines provide a widely accepted framework for this process.[10][11][12][13][14] Below are the core validation parameters and their significance in the context of this compound analysis.
-
Specificity/Selectivity: This is the ability to measure the analyte without interference from other components in the sample matrix. In GC-MS, specificity is powerfully demonstrated by the combination of a unique retention time from the GC separation and a confirmatory mass spectrum from the MS detector.
-
Linearity & Range: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the signal produced by the instrument. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise. A correlation coefficient (r²) of ≥0.995 is generally considered acceptable.[11]
-
Accuracy (Recovery): Accuracy reflects the closeness of the measured value to the true value. It is typically assessed through spike-recovery experiments, where a blank matrix is fortified with a known concentration of the analyte. The results are expressed as a percentage of recovery.
-
Precision: Precision measures the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-day precision): Assesses precision over a short period under the same operating conditions.
-
Intermediate Precision (Inter-day precision): Assesses variations within a laboratory, such as on different days or with different analysts or equipment.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be reliably detected above the background noise, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are often established at signal-to-noise ratios of 3:1 and 10:1, respectively.[11][15][16]
Typical Performance Data for Pyrazine Analysis
The following table summarizes representative performance characteristics for the HS-SPME-GC-MS analysis of pyrazines, synthesized from published validation studies.
| Validation Parameter | Typical Acceptance Criteria | Representative Performance Data | Source(s) |
| Linearity (r²) | ≥ 0.995 | 0.998 - 0.9998 | [7][16][17] |
| Range | Application-dependent | 2.5 - 500 ng/mL | [16] |
| LOD | S/N ≥ 3 | 0.03 - 2 ng/g; 0.83 ng/mL | [16][18] |
| LOQ | S/N ≥ 10 | 0.005 - 0.04 µg/mL; 2.5 ng/mL | [7][16][17] |
| Accuracy (Recovery) | 80 - 120% | 79% - 109% | [7][15][17] |
| Precision (RSD) | ≤ 15% | Intra-day: < 9%; Inter-day: < 16% | [7][15][18] |
Comparison with Alternative Analytical Techniques
While HS-SPME-GC-MS is a premier technique, it is essential to understand its performance in the context of other available methods. The choice of methodology involves a trade-off between sensitivity, throughput, cost, and the potential for creating analytical artifacts.
Comparative Overview of Methodologies
| Technique | Principle | Advantages | Disadvantages |
| HS-SPME-GC-MS | Headspace equilibrium and micro-extraction | Solvent-free , highly sensitive, easily automated, combines extraction and concentration.[3][4] | Susceptible to matrix effects, SPME fibers have a finite lifetime and cost. |
| Simultaneous Distillation-Extraction (SDE) | Steam distillation with concurrent solvent extraction | Can process large sample volumes, effective for a wide range of volatiles. | High potential for artifact formation due to prolonged heating.[5] Solvent and time-intensive. |
| Liquid-Liquid (LLE) / Solid-Phase (SPE) Extraction | Partitioning of analyte into an immiscible solvent or onto a solid sorbent | Well-established, straightforward methods. | Requires large volumes of organic solvents, labor-intensive, potential for analyte loss during solvent evaporation, less effective for highly volatile compounds.[19][20] |
| GCxGC-TOFMS | Comprehensive two-dimensional GC separation | Superior chromatographic resolution for highly complex matrices, leading to lower limits of quantification (LOQs).[21] | Higher instrument cost and complexity, more intensive data processing. |
Detailed Experimental Protocols
The following protocols provide a self-validating system for the analysis of this compound.
Protocol 1: HS-SPME-GC-MS Parameter Optimization
-
Objective: To determine the optimal HS-SPME conditions for maximizing the analytical signal for this compound.
-
Materials: Blank matrix (e.g., deodorized oil, water), this compound standard, SPME fibers (e.g., DVB/CAR/PDMS, PDMS/DVB), 20 mL headspace vials.
-
Procedure (One-Factor-at-a-Time):
-
Fiber Selection: Spike a consistent amount of the analyte into the blank matrix in several vials. Analyze each vial using a different SPME fiber type, keeping all other parameters (time, temperature) constant. Select the fiber that yields the highest peak area for the target analyte.
-
Extraction Temperature: Using the selected fiber, prepare another set of spiked samples. Analyze each sample at a different extraction temperature (e.g., 40, 50, 60, 70, 80 °C) while keeping equilibration and extraction times constant.[3][4] Plot peak area vs. temperature to find the optimum.
-
Extraction Time: Prepare a final set of spiked samples. Using the optimal fiber and temperature, analyze each sample using a different extraction time (e.g., 10, 20, 30, 40, 50 min). Plot peak area vs. time to determine the point at which the response plateaus, indicating equilibrium.
-
Protocol 2: Execution of the Validation Study
-
Objective: To formally validate the optimized method according to ICH guidelines.
-
Materials: Calibrated analytical balance, volumetric flasks, blank matrix, this compound standard.
-
Procedure:
-
Stock & Standard Preparation: Prepare a certified stock solution of this compound. Create a series of at least five calibration standards by spiking the blank matrix at different concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration).[11]
-
Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against concentration. Calculate the linear regression and the correlation coefficient (r²).
-
LOD & LOQ: Analyze a series of low-concentration standards. Determine the concentrations that produce a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).
-
Accuracy: Prepare samples spiked at three concentration levels (low, medium, high) across the linear range. Analyze these in triplicate. Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Precision (Repeatability): Analyze six replicate samples spiked at 100% of the target concentration on the same day. Calculate the mean, standard deviation, and %RSD.
-
Precision (Intermediate): Repeat the repeatability experiment on a different day with a different analyst. Compare the results to assess inter-day variability.
-
Conclusion and Future Outlook
The Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method stands as a robust, sensitive, and environmentally friendly technique for the analysis of this compound. Its ability to deliver reliable, quantitative data from complex matrices without the use of organic solvents makes it an invaluable tool for researchers in food science, quality control, and pharmaceutical development.
As this guide has demonstrated, the foundation of this reliability is a thorough and systematic method validation process. By adhering to the principles outlined by the ICH and understanding the scientific causality behind each experimental parameter, scientists can ensure their data is not only accurate and precise but also defensible and fit for its intended purpose. The continued evolution of microextraction technologies, such as the development of SPME-Arrow with its larger sorbent volume for potentially greater sensitivity, promises to further enhance our capabilities in analyzing this and other critical volatile compounds.[15]
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Cajka, T., & Hajslova, J. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Analytica Chimica Acta. Available at: [Link]
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Li, Y., et al. (2018). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. Molecules. Available at: [Link]
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Pérez-Santa-Bárbara, D., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. Available at: [Link]
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Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry. Available at: [Link]
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Gao, H., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. Foods. Available at: [Link]
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Gao, H., et al. (2023). Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork. MDPI. Available at: [Link]
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Pérez-Santa-Bárbara, D., et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. PubMed Central. Available at: [Link]
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Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. ResearchGate. Available at: [Link]
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Misnawi, J., & Ariza, B. T. (2006). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Pelita Perkebunan. Available at: [Link]
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Giusti, J., et al. (2021). Evaluation of Roasting Effect on Selected Green Tea Volatile Flavor Compound and Pyrazine Content by HS-SPME GC-MS. Molecules. Available at: [Link]
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Yang, M., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods. Available at: [Link]
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Lee, S., et al. (2025). Quantitative analysis of 2-methoxy-3,5-dimethylpyrazine as an earthy-musty off-odor compound in drinking water using HS-SPME-GC-MS. Food Science and Biotechnology. Available at: [Link]
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Ren, Y., et al. (2019). Optimization and Validation of HS-SPME-GCMS Method for Determination of Multifumigant Residues in Grain, Oilseeds, Nuts, and Dry Fruit. Journal of AOAC INTERNATIONAL. Available at: [Link]
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A Senior Application Scientist's Guide to the Comparative Sensory Analysis of Pyrazine Derivatives
Welcome to a comprehensive exploration of the sensory world of pyrazine derivatives. These potent aromatic compounds are pivotal in defining the flavor and aroma profiles of a vast array of products, from roasted coffee and cocoa to savory snacks and fine fragrances. For researchers, scientists, and professionals in drug development, a nuanced understanding of their sensory characteristics is not merely academic—it is essential for innovation and quality control. This guide offers an in-depth comparative analysis of key pyrazine derivatives, supported by experimental data and detailed methodologies, to empower your research and development endeavors.
The Chemical Architecture of Aroma: An Introduction to Pyrazines
Pyrazines are a class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 4 of the six-membered ring. Their sensory significance often lies in the substitutions on this core structure. Alkylpyrazines, characterized by the presence of one or more alkyl groups, are typically formed during the Maillard reaction—the complex series of chemical reactions between amino acids and reducing sugars that occurs when food is cooked.[1][2] This is why they are strongly associated with roasted, nutty, and toasted aromas.[3][4]
In contrast, methoxypyrazines, which feature a methoxy group substituent, are often found in raw vegetables and are responsible for their characteristic green and earthy notes.[5][6] The position, size, and complexity of these substituent groups profoundly influence the resulting aroma profile and potency, a relationship we will explore in detail.[7]
Comparative Sensory Profiles of Key Pyrazine Derivatives
The following table summarizes the sensory characteristics of several important pyrazine derivatives, providing a comparative framework for their application. Odor thresholds, where available, are included to indicate the remarkable potency of these compounds.
| Pyrazine Derivative | Chemical Structure | Primary Sensory Descriptors | Odor Threshold (in water) |
| Alkylpyrazines | |||
| 2-Methylpyrazine | C₅H₆N₂ | Nutty, cocoa, roasted, chocolate, meaty.[8][9][10] | ~60,000 - 105,000 ppb[10] |
| 2,3-Dimethylpyrazine | C₆H₈N₂ | Roasted, nutty, earthy, cocoa-like, coffee.[1][2][4] | Not widely reported |
| 2,5-Dimethylpyrazine | C₆H₈N₂ | Nutty, roasted, cocoa-like, earthy.[3][11][12] | Not widely reported |
| 2,3,5,6-Tetramethylpyrazine | C₈H₁₂N₂ | Nutty, musty, cocoa, roasted coffee-like.[11][13][14] | Not widely reported |
| Methoxypyrazines | |||
| 2-Methoxy-3,5-dimethylpyrazine | C₇H₁₀N₂O | Musty, moldy, earthy, fresh hazelnuts.[15][16] | ~2.1 ng/L[15] |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | C₉H₁₄N₂O | Green bell pepper, vegetative, earthy, pea pods.[2][17] | ~2 ng/L[17] |
| 2-Isopropyl-3-methoxypyrazine (IPMP) | C₈H₁₂N₂O | Earthy, pea, beany.[16][18][19] | ~2 ng/L[19] |
| Acetylpyrazines | |||
| 2-Acetylpyrazine | C₆H₆N₂O | Popcorn-like, nutty, roasted, bready.[20][21][22] | ~62 ppb[20] |
The Causality of Sensation: Structure-Activity Relationships
The sensory diversity of pyrazines is a direct consequence of their molecular structure. The nature and position of substituent groups on the pyrazine ring dictate the molecule's interaction with olfactory receptors, leading to distinct aroma perceptions.
As illustrated, shorter alkyl chains, such as methyl and ethyl groups, are strongly correlated with nutty and roasted aroma profiles.[23] As the alkyl chain length increases or becomes more branched, the perceived aroma tends to shift towards greener and more earthy notes.[23] The presence of a methoxy group, as seen in IBMP and IPMP, is a powerful determinant of green, vegetative aromas.[5][6] The position of these groups on the pyrazine ring also plays a crucial role in the intensity and nuance of the perceived odor.[7]
Experimental Protocols for Sensory Analysis
To objectively and reproducibly characterize the sensory properties of pyrazine derivatives, rigorous analytical techniques are essential. The following sections provide detailed, step-by-step methodologies for two cornerstone techniques in flavor and aroma analysis: Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA).
Gas Chromatography-Olfactometry (GC-O) for Pyrazine Profiling
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[24][25] This allows for the identification of odor-active compounds in a complex mixture.
Experimental Workflow:
Step-by-Step Methodology:
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Rationale: This solvent-free extraction technique is ideal for isolating volatile pyrazines from a sample matrix.
-
Place a precisely weighed or measured amount of the sample (e.g., food product, fragrance oil) into a headspace vial.
-
For solid samples, grinding may be necessary to increase the surface area. For liquid samples, the addition of a salt (e.g., NaCl) can enhance the release of volatile compounds.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) to allow volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile pyrazines.
-
-
Gas Chromatographic Separation:
-
Rationale: The GC separates the complex mixture of volatile compounds based on their boiling points and affinities for the stationary phase.
-
Insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., 250°C) to desorb the analytes onto the column.
-
Use a suitable capillary column, such as a Stabilwax-DA (60m), for the separation of polar and non-polar volatile compounds.[26]
-
Employ a temperature program to achieve optimal separation. A typical program might be: hold at 40°C for 2 minutes, then ramp at 3°C/min to 240°C.[26]
-
Use helium as the carrier gas at a constant flow rate (e.g., 1.8 mL/min).[26]
-
-
Olfactometric Detection:
-
Rationale: A trained sensory analyst sniffs the effluent from the GC column to identify and describe the odor of each eluting compound.
-
The column effluent is split, with a portion directed to a standard detector (e.g., Mass Spectrometer) and the other to a heated sniffing port.
-
A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and a descriptor for each perceived odor.
-
Humidified air is typically mixed with the effluent at the sniffing port to prevent nasal dehydration.
-
-
Data Analysis and Interpretation:
-
The data from the mass spectrometer is used to identify the chemical structure of the eluting compounds.
-
The olfactometry data provides the sensory description of each compound.
-
By aligning the retention times from both detectors, the specific odor of each identified pyrazine derivative can be determined.
-
Quantitative Descriptive Analysis (QDA) for Sensory Profiling
QDA is a sensory evaluation method that provides a quantitative description of the sensory attributes of a product by a panel of trained judges.[18][27] This technique is invaluable for creating a detailed sensory "fingerprint" of a pyrazine derivative.
Step-by-Step Methodology:
-
Panelist Selection and Training:
-
Rationale: A trained and calibrated sensory panel is crucial for obtaining reliable and reproducible data.
-
Recruit panelists based on their sensory acuity, motivation, and ability to articulate sensory perceptions.
-
Conduct training sessions to familiarize panelists with the product category and the principles of sensory evaluation.[23][28] This includes exercises in identifying basic tastes and aromas.
-
Develop a common vocabulary (lexicon) for the sensory attributes of the pyrazine derivatives being tested.[29] This is often done through group discussion and exposure to reference standards.
-
-
Attribute Generation and Definition:
-
Present the panelists with a range of pyrazine derivatives at various concentrations.
-
In a group setting, have the panelists generate descriptive terms for the aroma and flavor of each sample.
-
Refine the list of descriptors to create a final set of attributes that are clear, concise, and non-redundant.
-
Provide reference standards for each attribute to ensure consistent understanding and scoring among panelists.
-
-
Quantitative Evaluation:
-
Rationale: Using a standardized scale allows for the statistical analysis of sensory data.
-
Present the samples to the panelists in a randomized and blind manner.
-
Each panelist independently rates the intensity of each sensory attribute for each sample on a line scale (e.g., a 10-cm line anchored with "low" and "high").[30]
-
Panelists should rinse with water and take short breaks between samples to minimize sensory fatigue.
-
-
Data Analysis and Visualization:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.[31]
-
Use multivariate analysis techniques like Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.[27]
-
The results are often presented in a "spider web" or "radar" plot to provide a visual comparison of the sensory profiles of the different pyrazine derivatives.
-
Conclusion: A Foundation for Future Innovation
The sensory analysis of pyrazine derivatives is a multifaceted field that requires a deep understanding of chemistry, analytical techniques, and human perception. This guide has provided a comparative framework for understanding the diverse aroma profiles of key pyrazines, grounded in their chemical structures. The detailed experimental protocols for GC-O and QDA offer a practical starting point for researchers to conduct their own sensory evaluations with scientific rigor.
By leveraging these methodologies and the comparative data presented, scientists and product developers can make more informed decisions in the creation of novel flavors, fragrances, and therapeutic agents. The continued exploration of the structure-activity relationships of pyrazines will undoubtedly unlock new possibilities in the world of sensory science.
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Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. National Center for Biotechnology Information. Accessed January 3, 2026. [Link]
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Structure-odor relationship in pyrazines and derivatives: a physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, Molecular Docking, ADME-Tox and Molecular Dynamics. ResearchGate. Accessed January 3, 2026. [Link]
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A Comparative Guide to 2-Methyl-3-(methylthio)pyrazine and Other Key Alkylpyrazines for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the sensory, chemical, and physical properties of 2-Methyl-3-(methylthio)pyrazine and other commercially significant alkylpyrazines. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer a comprehensive understanding of these potent flavor and aroma compounds. We will delve into the nuances of their sensory profiles, formation pathways, and analytical characterization, providing both foundational knowledge and actionable experimental protocols.
Introduction: The Significance of Alkylpyrazines in Sensory Science
Alkylpyrazines are a class of heterocyclic aromatic organic compounds renowned for their potent and diverse aroma profiles, often associated with roasted, nutty, and savory notes.[1] These compounds are pivotal in the food and beverage industry for creating and enhancing desirable flavors.[2] Their influence, however, extends into the pharmaceutical realm, where understanding and manipulating flavor and aroma are critical for patient compliance and drug formulation. This compound, with its unique sulfur-containing side chain, presents a particularly interesting case study in the structure-activity relationships that govern the sensory perception of this class of molecules. This guide will compare its characteristics with those of other prominent alkylpyrazines to provide a clear framework for their application and analysis.
Comparative Sensory Profile: A Nuanced Look at Aroma and Taste
The sensory character of an alkylpyrazine is intricately linked to its molecular structure, including the nature, number, and position of its alkyl and other substituent groups. Even subtle structural modifications can lead to significant shifts in perceived aroma and taste, as well as dramatic differences in odor detection thresholds.
Olfactory and Gustatory Descriptors
This compound is characterized by a complex and potent aroma profile, often described as nutty, roasted, and meaty, with additional notes of almond and vegetable.[3] The presence of the methylthio group is crucial in imparting these characteristic savory and roasted notes. In contrast, simpler alkylpyrazines, while also falling into the nutty and roasted spectrum, exhibit distinct nuances. For example, 2,5-dimethylpyrazine is strongly associated with the aroma of roasted peanuts and chocolate, while 2,3,5-trimethylpyrazine offers a more complex profile of baked potato, hazelnut, and cocoa.[4][5]
Odor and Taste Thresholds: A Quantitative Comparison
A critical factor in the application of any flavor compound is its odor threshold, the lowest concentration at which it can be detected by the human olfactory system. The data presented in Table 1, compiled from various sources, highlights the vast differences in potency among these compounds. It is important to note that variations in experimental methodologies for determining these thresholds can exist between different studies.
Table 1: Comparative Sensory Properties of Selected Alkylpyrazines
| Compound | Odor Descriptors | Odor Threshold (in water, ppb) | Taste Descriptors |
| This compound | Nutty, roasted, meaty, almond, vegetable | 4 - 60 | Nutty, roasted, earthy, coffee, corn-like |
| 2-Methylpyrazine | Nutty, roasted, cocoa, musty | 60,000 | Green, nutty, cocoa, musty, potato |
| 2,3-Dimethylpyrazine | Roasted, nutty, coffee, chocolate, earthy | 2,500 | - |
| 2,5-Dimethylpyrazine | Nutty, roasted peanut, potato, chocolate | 800 | Musty potato, nutty, oily |
| 2,6-Dimethylpyrazine | Roasted, nutty, coffee, earthy | 460 | - |
| 2-Ethylpyrazine | Roasted, nutty, coffee, earthy | 6,000 | Musty, nutty, buttery, peanut, chocolate |
| 2-Ethyl-3-methylpyrazine | Roasted, nutty, earthy, cocoa | 1.0 | - |
| 2-Ethyl-5-methylpyrazine | Roasted peanut, nutty, earthy | 0.4 | - |
| 2,3,5-Trimethylpyrazine | Baked potato, hazelnut, cocoa | - | Dark chocolate, cocoa nibs |
Data compiled from multiple sources.[3][4][5][6][7] Note that odor thresholds can vary based on the medium and the sensory evaluation methodology.
Formation and Synthesis: From Maillard Reactions to Targeted Synthesis
The characteristic aromas of many cooked foods are a direct result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1] This reaction is a primary natural source of a wide array of alkylpyrazines.
The Maillard Reaction: A Natural Pathway to Pyrazine Diversity
The specific types and quantities of pyrazines formed during the Maillard reaction are highly dependent on the precursor amino acids and sugars, as well as the reaction conditions such as temperature, pH, and water activity. For instance, the reaction of specific amino acids can lead to the formation of particular pyrazines. This understanding is crucial for food scientists aiming to generate specific flavor profiles during processing.
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A Comparative Guide to the Quantitative Analysis of Pyrazines in Roasted vs. Unroasted Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Crucial Role of Pyrazines in Flavor and Beyond
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are pivotal in the development of the characteristic nutty, roasted, and toasted flavors in a variety of thermally processed foods, including coffee, cocoa, and nuts.[1] Their formation is predominantly a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[2][3] Beyond their significant contribution to food aroma, pyrazines are also of interest in pharmaceutical research. Understanding the quantitative differences in pyrazine profiles between roasted and unroasted samples is crucial for quality control, flavor optimization, and potentially for identifying biomarkers in various applications.
This guide provides a comprehensive comparison of the analytical methodologies used for the quantitative analysis of pyrazines, supported by experimental data and protocols. It is designed to equip researchers with the necessary knowledge to select and implement appropriate analytical strategies for their specific research needs.
The Genesis of Flavor: Pyrazine Formation via the Maillard Reaction
The roasting process is the catalyst for the Maillard reaction, which transforms the chemical landscape of raw food materials.[3] This non-enzymatic browning reaction is responsible for the generation of a plethora of volatile compounds, with pyrazines being a key group.[2][3] The specific types and quantities of pyrazines formed are highly dependent on the initial composition of the food matrix, particularly the types of amino acids and sugars present, as well as the roasting conditions such as temperature and time.[4][5] For instance, the roasting of cocoa beans shows a linear relationship between roasting temperature and the formation of pyrazine compounds.[6] In fermented cocoa beans, pyrazine concentrations increase rapidly during roasting to a near-maximum level.[7]
The following diagram illustrates a simplified pathway of the Maillard reaction leading to the formation of pyrazines.
Caption: Simplified Maillard reaction pathway leading to pyrazine formation.
Comparative Analysis of Analytical Methodologies
The accurate quantification of pyrazines, which often exist in trace amounts, presents a significant analytical challenge.[3] The choice of analytical technique is critical and is typically a two-step process involving sample preparation and instrumental analysis.
Sample Preparation: Isolating the Volatiles
Effective extraction and concentration of pyrazines from the complex food matrix are paramount for sensitive and accurate quantification. Several techniques are commonly employed:
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free technique that involves exposing a coated fiber to the headspace of a heated sample.[8][9] The volatile pyrazines adsorb to the fiber and are then thermally desorbed into the gas chromatograph for analysis.[10] The choice of fiber coating is crucial for efficient extraction.[8]
-
Solvent Extraction: This traditional method involves extracting pyrazines from the sample using an organic solvent. While effective, it can be time-consuming and may introduce impurities.
-
Stable Isotope Dilution Analysis (SIDA): This is a highly accurate quantification method that involves adding a known amount of a stable isotope-labeled analog of the target pyrazine to the sample as an internal standard.[11][12] This approach corrects for losses during sample preparation and analysis, leading to more reliable results.[12]
Instrumental Analysis: Separation and Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like pyrazines.[13]
-
Gas Chromatography (GC): This technique separates the individual pyrazines based on their volatility and interaction with the stationary phase of the GC column.[14]
-
Mass Spectrometry (MS): Following separation by GC, the MS detector fragments the pyrazine molecules and detects the resulting ions, providing both qualitative identification and quantitative data.[15]
-
Comprehensive Two-Dimensional Gas Chromatography (GC×GC–TOF MS): For highly complex samples like coffee extracts, GC×GC offers enhanced separation power, allowing for the resolution of co-eluting compounds.[14]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has also emerged as a powerful technique for pyrazine analysis, particularly for less volatile pyrazines.[16][17]
Quantitative Comparison: Pyrazine Content in Roasted vs. Unroasted Samples
The roasting process dramatically increases the concentration of pyrazines in food products. Unroasted samples, such as green coffee beans or raw nuts, typically contain negligible or undetectable levels of most pyrazines.[7][18] The table below summarizes typical quantitative data from various studies, highlighting the significant increase in pyrazine content upon roasting.
| Pyrazine Compound | Unroasted Sample (µg/kg) | Roasted Sample (µg/kg) | Food Matrix | Reference |
| 2-Methylpyrazine | Not Detected | 8,200 - 21,160 | Coffee | [11] |
| 2,5-Dimethylpyrazine | Not Detected | 4,608 (total pyrazines) | Hazelnuts | [18] |
| 2,6-Dimethylpyrazine | Not Detected | 4,608 (total pyrazines) | Hazelnuts | [18] |
| 2-Ethyl-5-methylpyrazine | Not Detected | 4,608 (total pyrazines) | Hazelnuts | [18] |
| Tetramethylpyrazine | Detected (fermented only) | 142 - 698 (total pyrazines) | Cocoa Beans | [7] |
| Trimethylpyrazine | Not Detected | 142 - 698 (total pyrazines) | Cocoa Beans | [7] |
Note: The concentrations can vary significantly depending on the specific food matrix, origin, and roasting conditions.
Experimental Protocol: Quantitative Analysis of Pyrazines in Coffee Beans using HS-SPME-GC-MS
This section provides a detailed, step-by-step methodology for the quantitative analysis of pyrazines in roasted and unroasted coffee beans.
I. Materials and Reagents
-
Roasted and unroasted coffee beans
-
Pyrazine standards (e.g., 2-methylpyrazine, 2,5-dimethylpyrazine, etc.)
-
Internal standard (e.g., 2-methyl-d3-pyrazine)
-
Deionized water
-
Sodium chloride (NaCl)
-
20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa
II. Sample Preparation
-
Grinding: Cryogenically grind the coffee beans to a fine powder to ensure homogeneity and prevent the loss of volatile compounds.
-
Weighing: Accurately weigh 2.0 g of the ground coffee powder into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each vial.
-
Matrix Modification: Add 5 mL of deionized water and 1 g of NaCl to each vial. The addition of salt increases the ionic strength of the aqueous phase, which enhances the release of volatile pyrazines into the headspace.[12]
-
Sealing: Immediately seal the vials with the magnetic crimp caps.
III. HS-SPME Procedure
-
Incubation: Place the vials in the autosampler tray and incubate at 60°C for 15 minutes with agitation to allow the volatiles to equilibrate in the headspace.
-
Extraction: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of each vial for 30 minutes at 60°C. This type of fiber is often effective for trapping a broad range of volatile compounds, including pyrazines.[19]
-
Desorption: After extraction, the fiber is immediately transferred to the GC injector, where the trapped analytes are thermally desorbed at 250°C for 5 minutes.
IV. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).
-
Injector: Splitless mode
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target pyrazines to enhance sensitivity and selectivity.
V. Data Analysis and Quantification
-
Peak Identification: Identify the target pyrazine peaks in the chromatograms based on their retention times and mass spectra compared to the analytical standards.
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target pyrazines and the internal standard. Analyze these standards using the same HS-SPME-GC-MS method.
-
Quantification: Plot a calibration curve of the peak area ratio of each pyrazine to the internal standard against the concentration ratio. Use the regression equation from the calibration curve to calculate the concentration of each pyrazine in the coffee samples.
The following diagram outlines the experimental workflow for the quantitative analysis of pyrazines.
Caption: Experimental workflow for pyrazine quantification.
Conclusion and Future Perspectives
The quantitative analysis of pyrazines is essential for understanding and controlling the flavor profiles of roasted food products. The choice of analytical methodology, particularly the sample preparation technique, significantly impacts the accuracy and sensitivity of the results. HS-SPME coupled with GC-MS offers a robust and solvent-free approach for the routine analysis of these important volatile compounds.
Future research in this area will likely focus on the development of faster and more automated analytical methods. Additionally, exploring the application of advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) will provide a more in-depth understanding of the complex pyrazine profiles in various matrices. Furthermore, correlating quantitative pyrazine data with sensory analysis will continue to be a key area of investigation to better understand the impact of individual pyrazines on the overall flavor perception.
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SepSolve Analytical. (n.d.). Comprehensive Analysis of Coffee Bean Extracts by GC×GC–TOF MS. Retrieved from [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal SPME Fiber for Pyrazine Extraction
For researchers, scientists, and professionals in drug development, the accurate quantification of pyrazines is paramount. These heterocyclic aromatic compounds are not only pivotal to the flavor and aroma profiles of numerous food products but are also significant structural motifs in many pharmaceutical agents. The challenge, however, lies in their efficient and reproducible extraction from complex matrices. This guide provides an in-depth comparison of the efficacy of different Solid Phase Microextraction (SPME) fibers for pyrazine extraction, supported by experimental data and field-proven insights to ensure you make the most informed decision for your analytical needs.
The Critical Role of SPME in Pyrazine Analysis
Solid Phase Microextraction (SPME) stands out as a solvent-free, sensitive, and efficient sample preparation technique. It is particularly well-suited for the extraction and concentration of volatile and semi-volatile organic compounds like pyrazines. The choice of SPME fiber is the most critical parameter influencing extraction efficiency, directly impacting the sensitivity and accuracy of your subsequent analysis, typically performed by Gas Chromatography-Mass Spectrometry (GC-MS).
The principle of SPME is based on the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated onto a fused silica fiber. The selection of the fiber coating is therefore dictated by the polarity and volatility of the target analytes. For the analysis of a broad spectrum of volatile compounds, including the diverse family of pyrazines, combination fibers have consistently demonstrated superior performance.
Comparative Efficacy of SPME Fibers for Pyrazine Extraction
Experimental evidence from multiple studies consistently points towards the superior performance of multi-phasic fiber coatings for pyrazine extraction. Let's delve into the specifics of the most commonly employed and effective fibers.
The "Workhorse" Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
The 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has emerged as the gold standard for the extraction of volatile pyrazines.[1][2][3] Its tri-phasic composition provides a broad range of interactions, enabling the adsorption of compounds with varying polarities and molecular weights.[3]
-
Divinylbenzene (DVB): A porous polymer that effectively traps larger volatile and semi-volatile analytes.
-
Carboxen: A carbon molecular sieve with micropores ideal for adsorbing small volatile molecules.
-
Polydimethylsiloxane (PDMS): A non-polar liquid phase that extracts non-polar compounds through absorption.
This combination allows the DVB/CAR/PDMS fiber to exhibit maximum volatile extraction efficiency for pyrazines in diverse and complex matrices such as yeast extract, peanut oil, and sweet potatoes.[1][4][5] Studies have shown that this fiber can trap a wide range of volatile components with different volatility, polarity, structure, and molecular weight, making it highly suitable for comprehensive pyrazine profiling.[5]
A Strong Contender: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
The 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is another popular and effective choice for pyrazine analysis.[3][6] This dual-phase fiber is particularly well-suited for bipolar volatile compounds. While it may not always capture the same breadth of pyrazines as the tri-phasic DVB/CAR/PDMS fiber, it offers excellent performance and can be a cost-effective alternative for targeted analyses.
Emerging Technologies: SPME-Arrow and Thin-Film SPME (TF-SPME)
Recent advancements in SPME technology have introduced novel geometries with enhanced extraction capabilities.
-
SPME-Arrow: This technology features a much larger volume of extraction phase compared to traditional fibers, leading to significantly higher extraction efficiencies and faster extraction times.[7]
-
Thin-Film SPME (TF-SPME): These devices offer a larger surface area for the stationary phase, which can lead to improved sensitivity and more efficient extraction, especially for polar analytes when using coatings like Hydrophilic-Lipophilic Balanced (HLB) particles.[8]
While still less commonly cited in routine pyrazine analysis, these emerging technologies hold considerable promise for future applications requiring ultra-high sensitivity.
Data-Driven Comparison of SPME Fiber Performance
The following table summarizes the comparative performance of different SPME fibers for pyrazine extraction based on published literature. The extraction efficiency is often reported as the total peak area or the number of identified compounds.
| SPME Fiber Coating | Key Characteristics | Typical Applications for Pyrazines | Relative Extraction Efficiency | Key Advantages |
| DVB/CAR/PDMS | Tri-phasic, broad polarity range | Comprehensive volatile profiling in food, beverages, and biological samples.[1][4] | Very High | Captures the widest range of pyrazines with varying polarities and molecular weights.[3][5] |
| PDMS/DVB | Dual-phase, suitable for bipolar compounds | General screening of volatile pyrazines.[3][6] | High | Good performance for a broad range of pyrazines, often more robust than tri-phasic fibers. |
| Carboxen/PDMS (CAR/PDMS) | Adsorptive, ideal for small volatile molecules | Targeted analysis of highly volatile pyrazines. | Medium-High | Excellent for very small and volatile analytes. |
| Polydimethylsiloxane (PDMS) | Non-polar, absorptive | Extraction of non-polar pyrazines. | Medium | Good for large, non-polar semi-volatile compounds. |
| Polyacrylate (PA) | Polar, absorptive | Targeted analysis of more polar pyrazines. | Medium | Suitable for polar semi-volatile compounds. |
Experimental Workflow: A Step-by-Step Protocol for Pyrazine Analysis
This section provides a detailed, field-proven protocol for the analysis of pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Diagram of the HS-SPME-GC-MS Workflow
Caption: A comprehensive workflow for pyrazine analysis using HS-SPME-GC-MS.
Detailed Protocol
1. Materials and Reagents:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is highly recommended.[3]
-
Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa.
-
Internal Standard (IS): A deuterated pyrazine analog (e.g., 2-Methylpyrazine-d6) for accurate quantification.[9]
-
Sample Matrix: Food sample, beverage, or pharmaceutical formulation.
-
Sodium Chloride (optional): To increase the ionic strength of aqueous samples and enhance the partitioning of pyrazines into the headspace.
2. Sample Preparation:
-
For solid samples, homogenize to a fine powder. Liquid samples can be used directly.
-
Accurately weigh 1-5 g of the homogenized sample (or pipette an equivalent volume of a liquid sample) into a headspace vial.[10]
-
Spike the sample with a known concentration of the internal standard.
-
If using an aqueous sample, you may add sodium chloride to saturate the solution.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
3. HS-SPME Procedure:
-
Place the sealed vial in a heating block or water bath.
-
Equilibrate the sample: Heat the vial at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile pyrazines to partition into the headspace.[10] The optimization of this step is crucial for reproducibility.[1][2]
-
Expose the SPME fiber: Insert the SPME fiber assembly through the vial's septum and expose the fiber to the headspace.
-
Extract the analytes: Keep the fiber exposed for a specific extraction time (e.g., 20-60 minutes) to allow for the adsorption of the pyrazines onto the fiber coating.[10] Extraction time and temperature are the most significant variables affecting extraction efficiency.[1]
-
After extraction, retract the fiber into the needle sheath.
4. GC-MS Analysis:
-
Thermal Desorption: Immediately insert the SPME fiber into the heated injection port of the gas chromatograph (e.g., at 250°C for 2-5 minutes) for thermal desorption of the analytes onto the GC column.[10]
-
Gas Chromatography (GC) Conditions:
-
Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, or SUPELCOWAX™ 10).[10][11]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[9]
-
Oven Temperature Program: A typical program starts at 40-50°C (hold for 2-5 minutes) and ramps up to 230-250°C at a rate of 3-5°C/min.[9]
-
-
Mass Spectrometry (MS) Conditions:
5. Data Analysis:
-
Compound Identification: Identify the pyrazines by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with known standards.
-
Quantification: Calculate the concentration of each pyrazine by comparing its peak area to the peak area of the internal standard.
Causality Behind Experimental Choices
-
Why HS-SPME? Pyrazines are volatile compounds. Headspace analysis minimizes matrix effects by extracting analytes from the vapor phase above the sample, protecting the fiber and the GC system from non-volatile residues.
-
Why DVB/CAR/PDMS? As explained, its multi-phasic nature provides the most comprehensive extraction of pyrazines with diverse chemical properties.
-
Why an Internal Standard? The use of a stable isotope-labeled internal standard is the "gold standard" for quantitative analysis.[9] It corrects for any variability during sample preparation, extraction, and injection, leading to highly accurate and precise results.
-
Why optimize time and temperature? The partitioning of pyrazines into the headspace and their subsequent adsorption onto the SPME fiber are equilibrium-driven processes. Optimizing equilibration and extraction times and temperatures ensures that this equilibrium is reached, leading to maximum sensitivity and reproducibility.[1][2]
Conclusion
The selection of the appropriate SPME fiber is a critical decision that significantly influences the success of pyrazine analysis. For comprehensive, untargeted profiling of pyrazines in complex matrices, the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is the unequivocally superior choice due to its ability to extract a wide range of analytes. For more targeted applications, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber can provide robust and reliable results.
Ultimately, the optimal choice of fiber should be validated for your specific application and matrix. By following the detailed protocol and understanding the rationale behind the experimental choices outlined in this guide, researchers can develop a self-validating system that ensures the generation of accurate, reliable, and reproducible data in their study of these important compounds.
References
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Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). (2019). Journal of Food Science, 84(8), 2105-2113. [Link]
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Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) | Request PDF. (n.d.). ResearchGate. [Link]
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Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil. (2021). Foods, 10(6), 1253. [Link]
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Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). Foods, 10(2), 299. [Link]
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Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. (2021). Foods, 10(5), 957. [Link]
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Current advances in solid-phase microextraction technique as a green analytical sample preparation approach. (2025). Green Chemistry Letters and Reviews. [Link]
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Comparison of extraction efficiency (%) obtained using different SPME fibers. (n.d.). ResearchGate. [Link]
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A Comparative Analysis of Pyrazine Derivatives in Food: From Formation to Sensory Perception. (2024). Molecules, 29(21), 5035. [Link]
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Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. (n.d.). MDPI. [Link]
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Comparison of Different Types of SPME Arrow Sorbents to Analyze Volatile Compounds in Cirsium setidens Nakai. (n.d.). MDPI. [Link]
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Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a 'One Pot' Reaction Using Microwaves. (n.d.). MDPI. [Link]
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Pesticide extraction area using different SPME fibers (DVB/CAR/PDMS, PDMS/DVB, and PDMS) under fixed extraction conditions: 20 min, 50°C, 1% NaCl, and 500 rpm stirring speed. (n.d.). ResearchGate. [Link]
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Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. (2018). Molecules, 23(11), 2948. [Link]
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Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods | Request PDF. (n.d.). ResearchGate. [Link]
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Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. (2024). Food Chemistry, 430, 137086. [Link]
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The number of pyrazines that met the following conditions: (A) R² > 0.75; (B) 0.4 < β < 0.95, using solid phase microextraction (SPME). (n.d.). ResearchGate. [Link]
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Comparison of extraction performance of different SPME fibers for selected urinary biomarkers. (n.d.). ResearchGate. [Link]
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(a) The comparison of fibers PDMS, PA, DVB/CAR/PDMS; (b) The comparison of extraction temperatures at 30℃, 40℃, 50℃, 60 and 80. (n.d.). ResearchGate. [Link]
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SPME Commercial Devices and Fibre Coatings. (n.d.). ResearchGate. [Link]
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Comparison of four different solid-phase microextraction fibers for analysis of Plectranthus amboinicus (Lour.) Spreng. (2019). Journal of Applied Pharmaceutical Science, 9(04), 046-052. [Link]
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A comparison of the extraction efficiencies of DVB-PDMS, CAR-PDMS and CAR-DVB-PDMS for monoterpenes. (n.d.). ResearchGate. [Link]
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Comparison of DVB/CAR/PDMS and CAR/PDMS fibers on the extraction efficiencies of 2-propenal from corn (a) and soybean (b) oils at different temperatures (25–100°C). (n.d.). ResearchGate. [Link]
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A Comparative Guide to the Sensory Panel Evaluation of 2-Methyl-3-(methylthio)pyrazine Odor Thresholds
This guide provides an in-depth, technical comparison of the sensory properties of 2-Methyl-3-(methylthio)pyrazine (MMP) and other key odorants. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and supporting data to ensure scientific integrity and reproducibility.
Introduction to this compound (MMP)
This compound, with the chemical formula C₆H₈N₂S, is a potent aroma compound belonging to the pyrazine family.[1] These heterocyclic compounds are renowned for their contribution to the desirable roasted, nutty, and savory notes in a variety of foods and beverages.[1][2] MMP is particularly valued in the flavor and fragrance industry for its powerful nutty, roasted, and slightly meaty aroma profile, making it a key component in creating flavors for coffee, cocoa, nuts, and savory food products.[1] Its taste characteristics at concentrations of 3 to 10 ppm are described as nutty, roasted, and earthy with nuances of coffee, corn, peanut, and popcorn.[3][4] Given its potent aromatic nature, determining the precise odor threshold of MMP is critical for accurate flavor formulation, quality control, and the development of new products.
The Science of Sensory Evaluation: Understanding Odor Thresholds
Sensory evaluation is a scientific discipline used to evoke, measure, analyze, and interpret reactions to those characteristics of materials as they are perceived by the senses. In the context of aroma compounds, two key thresholds are of primary importance:
-
Detection Threshold: This is the lowest concentration of a substance that can be distinguished from a blank sample (odor-free medium). At this level, an individual is aware of a stimulus, even if they cannot identify it.[5][6]
-
Recognition Threshold: This is the lowest concentration at which a stimulus can not only be detected but also identified. The recognition threshold is typically higher than the detection threshold.[7]
The determination of these thresholds relies on trained human sensory panels, as instrumental analysis alone cannot replicate the complexity of human olfactory perception.
Experimental Protocol: Odor Threshold Determination of MMP
A robust and widely accepted methodology for determining odor thresholds is the 3-Alternative Forced-Choice (3-AFC) method , conducted in accordance with standards such as ASTM E679-19.[5][6][8][9] This method minimizes guessing and provides statistically reliable data.
Panelist Selection and Training: A panel of 10-15 individuals should be selected based on their sensory acuity, ability to discriminate between different odors, and their consistency in evaluations. Panelists should undergo training to familiarize themselves with the 3-AFC procedure and the specific aroma characteristics of MMP.
Sample Preparation:
-
Stock Solution: Prepare a stock solution of MMP in a suitable solvent, such as propylene glycol or ethanol, at a concentration of 0.1%.
-
Aqueous Dilution Series: Create a primary aqueous stock solution by diluting the initial stock in odor-free water. From this, prepare a geometric dilution series (e.g., 1:2 or 1:3 dilutions) in odor-free water. The concentration range should span from well below the expected detection threshold to a level that is easily recognizable.
3-AFC Test Procedure:
-
Presentation: For each concentration level, present three samples to each panelist in opaque, capped sniffing flasks. Two of the flasks will contain the blank (odor-free water), and one will contain the MMP dilution. The order of presentation should be randomized for each panelist and each concentration level.
-
Evaluation: Panelists are instructed to sniff the headspace of each flask and identify the "odd" sample (the one containing the MMP).
-
Data Collection: Record the number of correct identifications at each concentration level. The individual threshold is the lowest concentration at which a panelist correctly identifies the odd sample in two consecutive presentations. The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds.
Caption: Experimental workflow for 3-AFC odor threshold determination.
Comparative Analysis of MMP and Alternative Odorants
MMP is part of a larger family of pyrazines, many of which contribute to food aromas. Understanding the relative potency and sensory characteristics of these compounds is crucial for flavor development.
| Compound | Odor Description | Odor Threshold in Water (ppb) |
| This compound | Nutty, roasted, meaty, earthy, coffee[1][3][4] | 4 - 60[3][4] |
| 2,5-Dimethylpyrazine | Chocolate, roasted nuts, earthy, potato-like[2][8][10] | 800 - 1,000[8][11][12] |
| 2-Acetyl-1-pyrroline | Popcorn-like, roasted, bread-like[13][14] | 0.05 - 0.1[14][15][16] |
| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, chocolate, nutty (burnt almond)[11] | 1 |
| 2,3,5-Trimethylpyrazine | Nutty, baked potato, roasted peanut, cocoa[11] | 400 |
This comparison highlights the exceptionally low odor threshold of MMP, indicating its high potency as an aroma compound. While other pyrazines contribute similar nutty and roasted notes, MMP's unique profile and potency make it a valuable tool for flavorists. 2-Acetyl-1-pyrroline, while not a pyrazine, is another extremely potent aroma compound with a characteristic popcorn-like scent and is often considered in similar applications.[13][14][15]
Caption: Logical relationship between odor detection and recognition thresholds.
Conclusion
The sensory evaluation of this compound reveals it to be a highly potent aroma compound with a complex and desirable nutty, roasted, and meaty profile. Its low odor threshold, as determined by standardized methods like the 3-Alternative Forced-Choice test, underscores its importance in the flavor and fragrance industry. When compared to other pyrazines and potent odorants, MMP offers a unique combination of aroma characteristics and potency, making it an indispensable ingredient for creating authentic and appealing flavor profiles in a wide range of products. The rigorous application of sensory evaluation protocols is essential for accurately characterizing and effectively utilizing this powerful aroma compound.
References
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-
2-Acetyl-1-pyrroline - Wikipedia. (URL: [Link])
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33 Years of 2-Acetyl-1-Pyrroline, a Principle Basmati Aroma Compound in Scented Rice (Oryza sativa) - UQ eSpace - The University of Queensland. (URL: [Link])
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Pyrazines. (URL: [Link])
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The Science of Scent: Understanding Sensory Properties of this compound. (URL: [Link])
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E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits - ASTM. (URL: [Link])
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2-methyl-3-(methyl thio) pyrazine, 2882-20-4 - The Good Scents Company. (URL: [Link])
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ASTM E679 - 19 - TC | 1 Jan 2025 - BSI Knowledge. (URL: [Link])
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ASTM E679-19 - Standard Practice for Determination of Odor and Taste. (URL: [Link])
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ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS | Scilit. (URL: [Link])
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This compound (CAS 2882-20-4) - Scent.vn. (URL: [Link])
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Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS - PubMed. (URL: [Link])
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Use of Sensory Analysis Methods to Evaluate the Odor of Food and Outside Air. (URL: [Link])
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2-methyl thio-3,5 or 6-methyl pyrazine, 67952-65-2 - The Good Scents Company. (URL: [Link])
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odor parameters 2018 v4 - new intensity - St. Croix Sensory, Inc. (URL: [Link])
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Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods - ResearchGate. (URL: [Link])
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Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB. (URL: [Link])
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ASTM Threshold Standard Re-approved - Top Notes from the Lab. (URL: [Link])
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Identification and Quantitation of the Rice Aroma Compound, 2-Acetyl-1-pyrroline, in Bread Flowers (Vallaris glabra Ktze) - ThaiScience. (URL: [Link])
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Measuring Odor Threshold Using a Simplified Olfactory Measurement Method - J-Stage. (URL: [Link])
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Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC - NIH. (URL: [Link])
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Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions - FAO AGRIS. (URL: [Link])
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2-methyl-3-(methyl thio) pyrazine, 2882-20-4 - Perflavory. (URL: [Link])
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Identification and Quantitation of the Rice Aroma Compound, 2-Acetyl-1-pyrroline, in Bread Flowers ( Vallaris glabra Ktze) | Request PDF - ResearchGate. (URL: [Link])
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The Synergy of Scent and Structure: A Comparative Guide to Cross-Validation of GC-O and GC-MS for Pyrazine Flavor Analysis
In the intricate world of flavor and aroma chemistry, pyrazines stand out as a class of potent aromatic compounds that define the characteristic profiles of many cherished foods and beverages. Formed during thermal processing through the Maillard reaction, these nitrogen-containing heterocyclic compounds deliver the signature roasted, nutty, and toasted notes in everything from coffee and cocoa to baked bread and grilled meats. For researchers, scientists, and product development professionals, accurately identifying and quantifying these potent odorants is paramount to ensuring product quality, developing new flavor profiles, and understanding the fundamental science of taste and smell.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques in flavor analysis: Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed methodologies, and demonstrate how the cross-validation of data from these two powerful techniques provides a comprehensive and scientifically rigorous understanding of pyrazine-driven flavors.
The Complementary Power of GC-O and GC-MS
The true strength in pyrazine analysis lies not in choosing one technique over the other, but in harnessing their synergistic capabilities.[1] GC-MS is an unparalleled tool for the structural elucidation and quantification of volatile compounds.[2][3][4] It separates complex mixtures and identifies individual components based on their unique mass spectra, providing a chemical fingerprint of the sample. However, a high concentration of a particular pyrazine identified by GC-MS does not necessarily equate to a significant contribution to the overall aroma. Many compounds may be present in large quantities but possess high odor thresholds, rendering them olfactorily insignificant.
This is where Gas Chromatography-Olfactometry (GC-O) becomes indispensable. In GC-O, the human nose acts as a highly sensitive and specific detector.[1][5] The effluent from the gas chromatograph is split, with one portion going to a conventional detector (like a Flame Ionization Detector or a Mass Spectrometer) and the other to a sniffing port where a trained panelist can detect and describe the odor of each eluting compound.[1] This technique directly assesses the sensory impact of each volatile, pinpointing the specific compounds that contribute to the perceived aroma.
By cross-validating the data from both techniques, we can correlate the chemical identity and concentration of a pyrazine (from GC-MS) with its perceived odor and intensity (from GC-O), leading to a holistic understanding of its role in the flavor profile.
Experimental Design: A Tale of Two Detectors
A robust cross-validation study begins with a well-designed experimental workflow that integrates both instrumental and sensory analysis. The following diagram illustrates the logical flow of a comprehensive pyrazine flavor analysis project.
Detailed Methodologies: From Sample to Sensation
The success of any analytical endeavor hinges on the meticulous execution of its methodologies. Below are detailed, step-by-step protocols for the analysis of pyrazines in a food matrix, using roasted coffee beans as a representative example.
Part 1: Sample Preparation - Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is highly effective for the analysis of volatile and semi-volatile compounds in complex matrices.[6][7][8][9] The choice of fiber coating is critical and should be optimized based on the target analytes. For the broad range of pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice due to its mixed polarity.[7]
Protocol:
-
Sample Preparation: Accurately weigh 3-5 grams of freshly ground roasted coffee beans into a 20 mL headspace vial.[2]
-
Internal Standard: Add a known concentration of a deuterated pyrazine internal standard (e.g., 2,3,5,6-tetramethylpyrazine-d12) to each sample for accurate quantification.
-
Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a specific equilibration time (e.g., 15-30 minutes) to allow the volatile pyrazines to partition into the headspace.[7][9]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.[7][9]
-
Desorption: Immediately transfer the SPME fiber to the heated injection port of the gas chromatograph for thermal desorption of the analytes onto the analytical column.
Part 2: GC-MS Analysis for Identification and Quantification
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.[2]
-
Column: A capillary column with a stationary phase suitable for pyrazine analysis, such as a DB-5ms (non-polar) or a DB-WAX (polar).
-
Oven Temperature Program:
-
Mass Spectrometer Parameters:
Data Analysis:
-
Identification: Identify the pyrazines in the sample by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST).[3][4]
-
Quantification: Construct a calibration curve for each target pyrazine using the ratio of the analyte peak area to the internal standard peak area versus the concentration of the analyte. Calculate the concentration of each pyrazine in the sample based on this calibration curve.
Part 3: GC-O Analysis for Sensory Evaluation using Aroma Extract Dilution Analysis (AEDA)
AEDA is a powerful GC-O technique used to determine the sensory significance of aroma compounds by analyzing serial dilutions of a sample extract until no odor is detected.[10] The highest dilution at which an odor is still perceived is known as the Flavor Dilution (FD) factor.
Protocol:
-
Sample Preparation: Prepare a concentrated aroma extract of the sample using a suitable method like solvent extraction or simultaneous distillation-extraction (SDE).
-
Serial Dilution: Create a series of dilutions of the extract with a suitable solvent (e.g., dichloromethane), typically in factors of 2 or 10.
-
GC-O Analysis:
-
Instrumentation: A gas chromatograph equipped with an olfactometry port. The column effluent is split between a flame ionization detector (FID) and the sniffing port.
-
Analysis of Dilutions: Inject each dilution, starting with the most diluted, into the GC-O system.
-
Sensory Evaluation: A trained panelist sniffs the effluent at the olfactometry port and records the retention time, a descriptor of the perceived odor, and its intensity for each detected aroma.
-
-
Determination of FD Factor: The FD factor for each aroma-active compound is the highest dilution factor at which it was still detected by the panelist.
Cross-Validation in Action: A Comparative Data Summary
The true power of this dual approach is realized when the quantitative data from GC-MS is integrated with the sensory data from GC-O. The following table presents a hypothetical yet representative dataset from the analysis of a roasted coffee sample, illustrating the cross-validation of results for several key pyrazines.
| Pyrazine Compound | GC-MS Data | GC-O Data | Cross-Validation |
| Concentration (µg/kg) | Odor Threshold (µg/kg in water) | Odor Descriptor | |
| 2-Methylpyrazine | 1500 | 35,000 | Nutty, roasted |
| 2,5-Dimethylpyrazine | 2500 | 1,000 | Roasted, nutty, popcorn |
| 2-Ethyl-5-methylpyrazine | 800 | 100 | Roasted, nutty |
| 2,3,5-Trimethylpyrazine | 1200 | 1,000 | Roasted, nutty |
| 2-Ethyl-3,5-dimethylpyrazine | 50 | 0.04 | Nutty, roasted, sweet |
| 2,3-Diethyl-5-methylpyrazine | 20 | 0.2 | Raw peanut, potato |
Note: Odor threshold values are approximate and can vary depending on the matrix.[11][12]
Interpretation of the Data:
-
2-Methylpyrazine: Despite its high concentration, its OAV is less than 1, indicating it is below its odor threshold and likely does not significantly contribute to the overall aroma.
-
2,5-Dimethylpyrazine and 2-Ethyl-5-methylpyrazine: Both have OAVs greater than 1 and high FD factors, confirming their importance to the roasted and nutty character of the coffee.
-
2-Ethyl-3,5-dimethylpyrazine and 2,3-Diethyl-5-methylpyrazine: These compounds are present at much lower concentrations but have extremely low odor thresholds, resulting in very high OAVs and FD factors. This highlights them as key impact compounds that are critical to the coffee's aroma profile.
The Odor Activity Value (OAV) is a crucial metric in flavor analysis, calculated by dividing the concentration of a compound by its odor threshold.[13][14][15][16][17] An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma.[17]
Visualizing the Relationship: Data Integration
The logical relationship between the data generated by GC-MS and GC-O and their integration for a comprehensive flavor profile can be visualized as follows:
Sources
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
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- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) [pubmed.ncbi.nlm.nih.gov]
- 5. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS [agris.fao.org]
- 9. lup.lub.lu.se [lup.lub.lu.se]
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- 14. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. The Use of Odor Activity Values (OAV) - FoodWrite [foodwrite.co.uk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Methyl-3-(methylthio)pyrazine
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Methyl-3-(methylthio)pyrazine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are designed to provide a self-validating system for waste management, ensuring the protection of personnel and the environment. This document synthesizes technical data from authoritative safety data sheets (SDS) and regulatory principles to explain the causality behind each procedural step.
Core Principle: Mandate for Professional Disposal
Due to its chemical properties and potential hazards, this compound must not be disposed of through standard laboratory drains or as common refuse.[1][2] The universally mandated disposal method is through a licensed and approved waste disposal plant.[3] The rationale is twofold:
-
Environmental Protection: This compound's ecological effects are not well-documented, and its discharge into the environment must be avoided to prevent contamination of waterways and soil.[1][2]
-
Regulatory Compliance: Waste disposal is governed by stringent local, national, and international regulations. Utilizing a professional service ensures that all legal requirements are met.[4]
The most recommended professional disposal techniques are licensed chemical destruction or controlled incineration, often involving flue gas scrubbing to neutralize hazardous combustion byproducts.[1][2]
Hazard Profile and Safety Imperatives
A thorough understanding of the hazards associated with this compound dictates the necessary precautions for handling and disposal. The compound is a combustible liquid and presents several health hazards.
| Hazard Classification | Description | GHS Statements | Signal Word | Source(s) |
| Physical Hazard | Combustible Liquid | H226/H227: Flammable liquid and vapor / Combustible liquid | Warning | [3][4][5] |
| Health Hazard | Harmful if swallowed | H302: Harmful if swallowed | Warning | |
| Health Hazard | Causes skin irritation | H315: Causes skin irritation | Warning | [4][6][7] |
| Health Hazard | Causes serious eye irritation | H319: Causes serious eye irritation | Warning | [4][6][7] |
| Health Hazard | May cause respiratory irritation | H335: May cause respiratory irritation | Warning | [4][6][7] |
This table summarizes the potential hazards. Always refer to the specific Safety Data Sheet (SDS) for the product you are using.
The combustible nature of this chemical, with a flashpoint of approximately 76°C (168.8°F), necessitates the strict exclusion of all ignition sources—such as open flames, sparks, and hot surfaces—from handling and storage areas.[3]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to managing this compound waste from generation to final disposal.
Step 1: Personal Protective Equipment (PPE) Selection
Before handling the chemical for disposal, it is imperative to wear appropriate PPE to mitigate exposure risks. The selection of PPE is directly informed by the compound's hazard profile.
| PPE Category | Specification | Rationale | Source(s) |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber, Neoprene). | To prevent skin contact, as the chemical is a known skin irritant. | [1][8][9] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To prevent eye contact, as the chemical can cause serious eye irritation. | [2][10] |
| Skin/Body Protection | Flame-resistant and impervious clothing, such as a lab coat. | To protect skin from accidental splashes and provide a barrier. | [2][8] |
| Respiratory Protection | Use in a well-ventilated area (e.g., fume hood). If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator. | To prevent inhalation of vapors, which can cause respiratory irritation. | [2][6][8] |
Step 2: Waste Collection and Containment
Proper containment is crucial to prevent accidental release and ensure safe transport.
-
Use Designated Containers: Collect all waste containing this compound—including the pure substance, contaminated lab materials (e.g., absorbent pads, gloves), and reaction byproducts—in a suitable, dedicated, and clearly labeled waste container.[1]
-
Ensure Compatibility: The container must be made of a material compatible with the chemical and be sealable to prevent leaks or vapor escape.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., flammable, irritant).
-
Segregation: Do not mix this waste with other, incompatible waste streams.[4] Keep in its original container where possible.[4]
Step 3: Temporary Storage
Store the sealed waste container in a designated, secure area while awaiting pickup by a disposal service.
-
The storage area must be a dry, cool, and well-ventilated place.[1][2][3]
-
It must be kept away from heat, sparks, and open flames.[3][9]
-
Store apart from incompatible materials, such as strong oxidizing agents and strong acids.[3]
Step 4: Arranging Professional Disposal
Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal. Provide them with the SDS and an accurate description of the waste to ensure it is handled and disposed of in compliance with all regulations.
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Remove Ignition Sources: Immediately remove all sources of ignition from the spill area.[1] Use non-sparking tools for cleanup.[1]
-
Contain the Spill: Prevent further leakage if it is safe to do so. Cover drains to prevent the chemical from entering sewer systems.[1]
-
Absorb the Spill: Use an inert, liquid-absorbent material such as Chemizorb®, sand, or vermiculite to absorb the spilled liquid.[8]
-
Collect and Dispose: Carefully collect the absorbent material and place it into a suitable, closed container for disposal as hazardous waste, following the protocol described above.[1]
-
Decontaminate: Clean the affected area thoroughly.
First Aid Measures
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][2]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Consult a doctor if irritation occurs.[1][6]
-
After Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][6]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
Disposal of Empty Containers
Empty containers are not truly empty; they retain chemical residue and must be handled with care.
-
Decontamination: The preferred method is to triple-rinse the container with a suitable solvent. The rinsate (the rinse liquid) is considered hazardous waste and must be collected and disposed of along with the chemical waste.[1]
-
Final Disposal: Once decontaminated, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to prevent reuse and then disposed of in a sanitary landfill, in accordance with local regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
References
-
SAFETY DATA SHEET Pyrazine, methyl(methylthio)- . Synerzine. Available from: [Link]
-
Pyrazine, 2-methyl-3-(methylthio)- Safety Data Sheet . Synerzine. Available from: [Link]
-
Safety Data Sheet - 2 METHYL THIO 3 METHYL PYRAZINE . Elan Chemical. Available from: [Link]
-
Safety and Handling of this compound: A NINGBO INNO PHARMCHEM Guide . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. Available from: [Link]
-
Gloves in the Laboratory . Justus Liebig University Giessen. Available from: [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES . Becky Aktsiaselts. Available from: [Link]
-
SAFETY DATA SHEET - this compound . Thermo Fisher Scientific. Available from: [Link]
-
Gloves Chemical Resistance Chart . Gloves By Web. Available from: [Link]
-
Safety Data Sheet - 2-Methylthio-3(5/6)-methyl pyrazine synthetic . Advanced Biotech. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
